H-Glu(amc)-OH
Description
Properties
IUPAC Name |
(2S)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-13(18)5-4-11(16)15(20)21/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,18)(H,20,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOAPPISZAGCAO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72669-53-5 | |
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72669-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
H-Glu(amc)-OH: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the fluorogenic substrate H-Glu(amc)-OH, its chemical properties, and its application in enzymatic assays.
Introduction
This compound, chemically known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate widely utilized in biochemical and pharmaceutical research.[1][2][3] It is an amino acid derivative that serves as a valuable tool for the sensitive detection of enzymatic activity, particularly for aminopeptidases and γ-glutamyl transferase (GGT).[1][4] Its application is crucial in high-throughput screening and drug discovery for identifying potential inhibitors of these enzymes. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, the principles of its use in enzymatic assays, detailed experimental protocols, and a visualization of the underlying biochemical processes.
Chemical and Physical Properties
This compound is a white to off-white powder. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 72669-53-5 | |
| Molecular Formula | C15H16N2O5 | |
| Molecular Weight | 304.3 g/mol | |
| Appearance | White to off-white powder | |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month. |
Principle of Fluorogenic Assay
The utility of this compound in enzymatic assays lies in its fluorogenic nature. The 7-amino-4-methylcoumarin (AMC) group is attached to the L-glutamic acid via an amide bond. In this conjugated form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond by a specific enzyme, such as aminopeptidase or γ-glutamyl transferase, the highly fluorescent 7-amino-4-methylcoumarin is released. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored over time to determine reaction kinetics.
Enzymatic Reaction
The enzymatic cleavage of this compound can be represented by the following reaction:
Caption: Enzymatic cleavage of this compound.
Quantitative Data for 7-Amino-4-methylcoumarin (AMC)
The fluorescent product of the enzymatic reaction, 7-amino-4-methylcoumarin (AMC), has distinct spectral properties that are essential for its detection.
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | 341-351 nm | |
| Emission Wavelength (λem) | 430-445 nm |
Experimental Protocols
This section provides a detailed methodology for a typical enzymatic assay using this compound as a substrate. The following protocol is a general guideline and may require optimization depending on the specific enzyme and experimental conditions.
Materials and Reagents
-
This compound
-
Enzyme of interest (e.g., aminopeptidase, γ-glutamyl transferase)
-
Assay Buffer (e.g., Tris-HCl, PBS, specific to the enzyme's optimal pH)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
-
Incubator set to the optimal temperature for the enzyme
Reagent Preparation
-
Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration will depend on the enzyme's activity and should be determined empirically.
-
Working Solutions: On the day of the experiment, dilute the substrate stock solution and the enzyme solution to the desired working concentrations using the assay buffer. It is crucial to determine the optimal substrate concentration, which is often near the Michaelis-Menten constant (Km) of the enzyme.
Assay Procedure
The following workflow outlines the steps for performing the enzymatic assay.
Caption: General workflow for an enzymatic assay using this compound.
Detailed Steps:
-
Plate Setup: To each well of a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Substrate working solution
-
For inhibitor screening, add the test compound at this stage.
-
Enzyme working solution (to initiate the reaction).
-
-
Controls: Include the following controls in your experiment:
-
Blank (No Enzyme): Contains assay buffer and substrate to measure background fluorescence.
-
Negative Control (No Substrate): Contains assay buffer and enzyme to check for intrinsic enzyme fluorescence.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 345 nm and emission to approximately 445 nm.
-
Kinetic Assay: Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The rate of increase in fluorescence corresponds to the reaction velocity.
-
Endpoint Assay: After a fixed incubation time, stop the reaction (e.g., by adding a stop solution or by rapid cooling) and measure the final fluorescence.
-
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. For inhibitor studies, calculate the percentage of inhibition compared to the control without the inhibitor.
Applications in Research and Drug Development
This compound is a versatile tool with several applications in scientific research and the pharmaceutical industry:
-
Enzyme Activity Profiling: Used to determine the activity of specific aminopeptidases and γ-glutamyl transferase in various biological samples, including cell lysates and tissue homogenates.
-
High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it amenable to HTS for the discovery of novel enzyme inhibitors.
-
Drug Discovery: Facilitates the characterization of the mechanism of action and potency of candidate drug molecules that target these enzymes.
-
Diagnostics: The assay can be adapted for diagnostic purposes to measure enzyme levels in clinical samples, which can be indicative of certain diseases.
Conclusion
This compound is a robust and sensitive fluorogenic substrate that enables the quantitative measurement of aminopeptidase and γ-glutamyl transferase activity. Its well-defined chemical and spectral properties, coupled with straightforward assay protocols, make it an indispensable tool for researchers and drug development professionals. The ability to perform high-throughput screening for enzyme inhibitors further underscores its importance in the discovery of new therapeutic agents.
References
H-Glu(amc)-OH for Detecting Enzyme Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Glu(amc)-OH, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate utilized in the sensitive detection of specific enzyme activities. Its core structure consists of a glutamic acid residue linked to a fluorescent aminomethylcoumarin (AMC) group. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond, the highly fluorescent 7-amino-4-methylcoumarin is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This principle forms the basis of a continuous kinetic assay, enabling real-time monitoring of enzyme function.
This technical guide provides a comprehensive overview of the application of this compound for detecting the activity of key enzymes, namely aminopeptidase A and γ-glutamyl transferase. It includes detailed experimental protocols, a summary of relevant quantitative data, and visualizations of associated signaling pathways and experimental workflows.
Core Principles of Detection
The enzymatic reaction at the heart of this compound-based assays is the hydrolysis of the γ-glutamyl bond. This reaction liberates the fluorophore, 7-amino-4-methylcoumarin (AMC), which exhibits distinct excitation and emission spectra. The increase in fluorescence over time provides a direct measure of the rate of the enzymatic reaction.
Target Enzymes and Their Significance
This compound is a valuable tool for studying the activity of two key enzymes:
-
Aminopeptidase A (APA): A membrane-bound zinc metalloprotease that specifically cleaves N-terminal acidic amino acid residues, primarily glutamic and aspartic acids, from peptides. APA plays a crucial role in the renin-angiotensin system (RAS), which is central to the regulation of blood pressure and fluid balance.[1][2]
-
γ-Glutamyl Transferase (GGT): A membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl functional group from molecules such as glutathione to an acceptor, which can be an amino acid, a peptide, or water.[3] GGT is integral to glutathione metabolism, providing a cellular defense against oxidative stress.[4]
Quantitative Data
Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)
The liberated fluorophore, AMC, is the basis for quantification in these assays. Its spectral characteristics are essential for accurate measurement.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 341 - 365 nm | [5] |
| Emission Wavelength (λem) | 441 - 460 nm |
Kinetic Parameters
Reference Kinetic Constants for Human Serum γ-Glutamyltransferase with a Colorimetric Substrate (γ-Glutamyl-4-nitroanilide)
| Parameter | Value | Conditions | Reference |
| Km (for γ-glutamyl-4-nitroanilide) | Not specified | Glycylglycine as acceptor | |
| Km (for glycylglycine) | Not specified | γ-glutamyl-4-nitroanilide as donor |
Experimental Protocols
The following protocols provide a general framework for measuring the activity of γ-glutamyl transferase and can be adapted for aminopeptidase A using this compound.
Preparation of an AMC Standard Curve
To quantify the amount of AMC produced in the enzymatic reaction, a standard curve is essential.
Reagents:
-
AMC standard solution (1 mM in DMSO)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.5)
Procedure:
-
Prepare a series of dilutions of the AMC standard solution in the assay buffer. A typical concentration range is 0 to 50 µM.
-
Add a fixed volume (e.g., 100 µL) of each dilution to the wells of a 96-well black microplate.
-
Measure the fluorescence at the optimal excitation and emission wavelengths for AMC (e.g., Ex/Em = 365/460 nm).
-
Plot the fluorescence intensity against the known AMC concentrations to generate a standard curve.
γ-Glutamyl Transferase (GGT) Activity Assay
This protocol is adapted from commercially available kits that utilize a fluorogenic L-γ-Glutamyl-AMC substrate.
Reagents:
-
GGT Assay Buffer: Typically a Tris or HEPES based buffer at a pH optimal for the enzyme (e.g., pH 8.0).
-
GGT Substrate Solution: this compound dissolved in the assay buffer. The final concentration should be optimized, but a starting point of 100-200 µM is common.
-
GGT Positive Control: Purified GGT enzyme.
-
Sample: Cell lysate, tissue homogenate, serum, or plasma.
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in cold assay buffer, followed by centrifugation to remove insoluble material. Serum or plasma samples may be used directly or diluted.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Sample (e.g., 10-50 µL)
-
Assay Buffer to bring the volume to a pre-determined level (e.g., 90 µL).
-
For a positive control well, add the GGT positive control.
-
For a negative control/blank well, use assay buffer instead of the sample.
-
-
Initiate Reaction: Add the GGT Substrate Solution to each well to start the reaction (e.g., 10 µL for a final volume of 100 µL).
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using the excitation and emission wavelengths for AMC.
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve.
-
Convert the rate of fluorescence increase to the rate of AMC production using the standard curve.
-
Calculate the GGT activity in the sample, typically expressed in units per liter (U/L) or milliunits per milligram (mU/mg) of protein.
-
Aminopeptidase A (APA) Activity Assay
A similar protocol to the GGT assay can be employed for measuring APA activity, with modifications to the buffer and pH to ensure optimal conditions for APA. The optimal pH for APA is typically around 7.4.
Signaling Pathways
Aminopeptidase A in the Renin-Angiotensin System
Aminopeptidase A is a key enzyme in the brain's renin-angiotensin system, where it converts Angiotensin II to Angiotensin III. Both peptides are potent regulators of blood pressure.
γ-Glutamyl Transferase in Glutathione Metabolism
GGT plays a pivotal role in the γ-glutamyl cycle, which is essential for the synthesis and degradation of glutathione, a key cellular antioxidant.
Conclusion
This compound is a sensitive and reliable fluorogenic substrate for the real-time measurement of aminopeptidase A and γ-glutamyl transferase activity. The assays based on this substrate are amenable to high-throughput screening, making them valuable tools in basic research and drug discovery. The ability to monitor the activity of these enzymes provides critical insights into their roles in physiological and pathological processes, from cardiovascular regulation to cellular antioxidant defense. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound in their studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlas-medical.com [atlas-medical.com]
- 3. Gamma-Glutamyltransferase: kinetic properties and assay conditions when gamma-glutamyl-4-nitroanilide and its 3-carboxy derivative are used as donor substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic properties of gamma-glutamyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzyme Kinetics of H-Glu(amc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme kinetics associated with the fluorogenic substrate H-Glu(amc)-OH, also known as L-Glutamic acid α-(7-amido-4-methylcoumarin). This document is intended for researchers, scientists, and professionals in drug development who are utilizing this substrate for enzyme activity assays, inhibitor screening, and kinetic studies.
Introduction
This compound is a valuable tool in biochemistry and drug discovery for the sensitive and continuous measurement of aminopeptidase activity. The substrate consists of a glutamic acid residue linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. Enzymatic cleavage of the amide bond between the glutamic acid and the AMC moiety releases the highly fluorescent AMC molecule. The resulting increase in fluorescence is directly proportional to the rate of the enzymatic reaction, allowing for precise quantification of enzyme activity.
The primary enzyme that recognizes and cleaves this compound is Aminopeptidase A (APA) , also known as glutamyl aminopeptidase. APA plays a crucial role in various physiological processes, most notably in the renin-angiotensin system (RAS), where it is responsible for the conversion of Angiotensin II to Angiotensin III. This function implicates APA in the regulation of blood pressure and cardiovascular homeostasis, making it a significant target for drug development.
Data Presentation
For comparative purposes, the following table provides a general framework for presenting such kinetic data once determined.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| [Example: Enzyme A] | This compound | [Value] | [Value] | [Value] | [Source] |
| [Example: Enzyme B] | This compound | [Value] | [Value] | [Value] | [Source] |
Experimental Protocols
A detailed and robust experimental protocol is critical for obtaining reliable and reproducible kinetic data. The following section outlines a comprehensive methodology for determining the kinetic parameters of an enzyme with this compound.
I. General Aminopeptidase A Activity Assay
This protocol is adapted from methodologies described for the use of this compound in the measurement of Aminopeptidase A activity.
A. Materials:
-
This compound substrate
-
Recombinant or purified Aminopeptidase A
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
7-amino-4-methylcoumarin (AMC) standard
-
96-well black microplates
-
Fluorescence microplate reader
-
Incubator capable of maintaining 37°C
B. Reagent Preparation:
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store aliquots at -20°C.
-
Enzyme Working Solution: Prepare a working solution of the enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
AMC Standard Curve: Prepare a series of dilutions of the AMC standard in assay buffer to generate a standard curve for converting relative fluorescence units (RFU) to molar concentrations of the product.
C. Assay Procedure:
-
To the wells of a 96-well black microplate, add the desired volume of assay buffer.
-
Add varying concentrations of the this compound substrate to the wells. It is recommended to use a range of concentrations that bracket the expected Km value (e.g., 0.1 to 10 times the estimated Km).
-
Pre-incubate the plate at 37°C for 5-10 minutes to bring the reaction components to temperature.
-
Initiate the reaction by adding the enzyme working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader set to 37°C.
-
Measure the fluorescence intensity kinetically over a defined period (e.g., every minute for 30-60 minutes) using an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 450 nm.
D. Data Analysis:
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve. The slope of this line will be used to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (mol/min).
-
Initial Velocity Calculation: For each substrate concentration, determine the initial velocity (V0) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Kinetic Parameter Determination: Plot the initial velocities (V0) against the corresponding substrate concentrations. Fit this data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The kcat can then be calculated by dividing Vmax by the enzyme concentration.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the role of Aminopeptidase A (APA) in the Renin-Angiotensin System (RAS).
A Technical Guide to the Chemical Properties and Applications of H-Glu(amc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Glu(amc)-OH, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate widely utilized in biochemical assays to measure the activity of specific enzymes. Its utility lies in the quenched fluorescence of the 7-amido-4-methylcoumarin (AMC) group when it is part of the parent molecule. Upon enzymatic cleavage of the glutamic acid residue, the highly fluorescent AMC is released, providing a sensitive and continuous method for monitoring enzyme kinetics. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and its application in studying relevant signaling pathways.
Core Chemical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use in experimental settings. Key properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | [1] |
| Synonyms | This compound, L-Glutamic acid gamma-(7-amido-4-methylcoumarin), gamma-l-glutamic acid 7-amido-4-methylcoumarin | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 190-196 °C (decomposes) | [2] |
Molecular and Spectroscopic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₆N₂O₅ | [3] |
| Molecular Weight | 304.3 g/mol | |
| CAS Number | 72669-53-5 | |
| Freely Released AMC Excitation Wavelength | ~341-365 nm | |
| Freely Released AMC Emission Wavelength | ~440-460 nm |
Solubility and Stability
| Property | Information | Reference(s) |
| Solubility | Soluble in DMSO. | |
| Storage (Lyophilized) | Store at -20°C, keep desiccated. Stable for 36 months. | |
| Storage (In Solution) | Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. |
Enzymatic Substrate Activity
This compound is a key substrate for the following enzymes:
-
Aminopeptidase A (APA): This enzyme cleaves the N-terminal glutamic acid residue from peptides.
-
gamma-Glutamyltransferase (GGT): This enzyme transfers the gamma-glutamyl group from glutathione and other gamma-glutamyl compounds to an acceptor.
The enzymatic reaction can be visualized as follows:
Caption: Enzymatic cleavage of this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for measuring the activity of Aminopeptidase A and γ-Glutamyltransferase using this compound.
General Workflow for Enzyme Activity Assay
The workflow for a typical fluorometric enzyme assay using this compound involves several key steps from preparation to data analysis.
Caption: General experimental workflow.
Aminopeptidase A (APA) Activity Assay
This protocol is a guideline and may require optimization for specific experimental conditions.
1. Materials:
- This compound substrate
- Purified Aminopeptidase A or biological sample containing APA
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well black microplate
- Fluorescence microplate reader
2. Reagent Preparation:
- Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
- Enzyme Solution: Prepare a dilution of the enzyme or biological sample in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of detection.
3. Assay Procedure:
- Pipette 50 µL of the Enzyme Solution into the wells of the microplate.
- Include a negative control with Assay Buffer instead of the enzyme solution.
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding 50 µL of the Working Substrate Solution to each well.
- Immediately start measuring the fluorescence intensity kinetically at an excitation wavelength of ~350-365 nm and an emission wavelength of ~440-460 nm. Readings should be taken every 1-2 minutes for 30-60 minutes.
4. Data Analysis:
- Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot (slope).
- Convert the rate from relative fluorescence units (RFU)/min to moles of substrate hydrolyzed/min using a standard curve of free AMC.
γ-Glutamyltransferase (GGT) Activity Assay
This protocol is adapted from commercially available kits and may need optimization.
1. Materials:
- This compound substrate
- Purified GGT or biological sample containing GGT (e.g., serum, tissue homogenate)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing a glycylglycine acceptor)
- 96-well black microplate
- Fluorescence microplate reader
2. Reagent Preparation:
- Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).
- Sample Preparation: Serum samples can often be used directly. Tissue samples should be homogenized in cold Assay Buffer and centrifuged to remove debris.
3. Assay Procedure:
- Add 10-20 µL of the sample to the wells of the microplate.
- Bring the total volume in each well to 50 µL with Assay Buffer.
- Include a blank control with Assay Buffer only.
- Initiate the reaction by adding 50 µL of the Working Substrate Solution to each well.
- Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm. For a kinetic assay, take readings every 3-5 minutes for 30-60 minutes at 37°C.
4. Data Analysis:
- Calculate the change in fluorescence (ΔRFU) over a specific time interval in the linear range of the reaction.
- Use a standard curve generated with known concentrations of free AMC to convert ΔRFU to the amount of AMC produced (nmol).
- Calculate the GGT activity using the formula: Activity (nmol/min/mL) = (Amount of AMC produced / (reaction time x sample volume)).
Signaling Pathway Involvement
This compound is a valuable tool for studying enzymes involved in critical physiological and pathological signaling pathways.
Aminopeptidase A and the Renin-Angiotensin System (RAS)
Aminopeptidase A plays a key role in the Renin-Angiotensin System, a crucial regulator of blood pressure and fluid balance. APA converts Angiotensin II to Angiotensin III, both of which are biologically active peptides. Studying APA activity can provide insights into cardiovascular diseases like hypertension.
Caption: Role of Aminopeptidase A in the RAS pathway.
γ-Glutamyltransferase and Glutathione Metabolism
GGT is a key enzyme in the gamma-glutamyl cycle, which is central to the synthesis and degradation of glutathione (GSH). GSH is a major cellular antioxidant, and its metabolism is critical for protecting cells from oxidative damage. GGT activity is often elevated in conditions associated with oxidative stress, such as liver disease.
Caption: Role of GGT in Glutathione Metabolism.
Conclusion
This compound is a powerful and versatile tool for researchers in various fields, including biochemistry, cell biology, and drug discovery. Its well-defined chemical properties and high sensitivity as a fluorogenic substrate make it ideal for the quantitative analysis of Aminopeptidase A and γ-Glutamyltransferase activities. The ability to monitor these enzymes provides valuable insights into important biological processes such as blood pressure regulation and cellular antioxidant defense, making this compound an indispensable reagent for advancing our understanding of health and disease.
References
H-Glu(amc)-OH (CAS: 72669-53-5): A Comprehensive Technical Guide for Researchers
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
H-Glu(amc)-OH, with the CAS number 72669-53-5, is a fluorogenic substrate primarily utilized in the sensitive detection of aminopeptidase A and γ-glutamyl transferase (GGT) activity. This guide provides an in-depth overview of its technical specifications, applications, and detailed experimental protocols for its use in research settings. The enzymatic cleavage of the glutamate residue from the 7-amino-4-methylcoumarin (AMC) fluorophore results in a quantifiable increase in fluorescence, enabling the precise measurement of enzyme kinetics and activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various supplier and database sources.[1][2][3]
| Property | Value | Source |
| CAS Number | 72669-53-5 | [1][2] |
| Molecular Formula | C₁₅H₁₆N₂O₅ | |
| Molecular Weight | 304.3 g/mol | |
| Appearance | White to off-white powder | |
| Excitation Wavelength | ~380 nm | |
| Emission Wavelength | ~460 nm | |
| Storage | Store at -20°C, protected from light. |
Applications in Research
This compound serves as a valuable tool for studying the activity of two key enzymes:
-
Aminopeptidase A (APA): An ectoenzyme that plays a crucial role in the renin-angiotensin system (RAS) by cleaving the N-terminal aspartate or glutamate residues from peptides like angiotensin II. The activity of APA is directly linked to blood pressure regulation and various cardiovascular functions.
-
γ-Glutamyl Transferase (GGT): A membrane-bound enzyme involved in the metabolism of glutathione, a critical antioxidant, and in the detoxification of xenobiotics. Elevated GGT levels are often associated with liver diseases and oxidative stress.
Experimental Protocols
The following are detailed methodologies for utilizing this compound in enzyme activity assays.
Gamma-Glutamyl Transferase (GGT) Activity Assay
This protocol is adapted from established methods for fluorometric GGT activity determination.
Materials:
-
This compound (Substrate)
-
GGT Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.25, containing 100 mM Glycylglycine)
-
Purified GGT enzyme or cell/tissue lysate
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare the GGT Assay Buffer.
-
Dilute the GGT enzyme or lysate to the desired concentration in GGT Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme or lysate to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the this compound substrate solution to each well. The final substrate concentration should be optimized, but a starting point of 10-100 µM is recommended.
-
Include a negative control with assay buffer instead of the enzyme/lysate.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
For kinetic assays, record fluorescence readings every 1-2 minutes for a period of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time curve.
-
Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to specific activity (e.g., nmol/min/mg protein) using a standard curve of free AMC.
-
Aminopeptidase A (APA) Activity Assay
This proposed protocol is based on general principles of fluorogenic aminopeptidase assays.
Materials:
-
This compound (Substrate)
-
APA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified APA enzyme or cell/tissue lysate
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the APA Assay Buffer.
-
Dilute the APA enzyme or lysate to the desired concentration in APA Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme or lysate to each well.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution. A starting concentration of 10-100 µM is suggested, but should be optimized for the specific experimental conditions.
-
Include a negative control with assay buffer only.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C and measure fluorescence at Ex/Em = ~380/460 nm.
-
Kinetic readings are recommended to determine the initial reaction velocity.
-
-
Data Analysis:
-
Determine the reaction rate from the slope of the linear phase of the fluorescence curve.
-
Express enzyme activity as RFU/min or calculate specific activity using an AMC standard curve.
-
Signaling Pathways and Logical Relationships
The enzymes that cleave this compound are integral components of significant biological pathways.
Renin-Angiotensin System (RAS)
Aminopeptidase A is a key enzyme in the RAS, which regulates blood pressure and fluid balance. APA converts Angiotensin II to Angiotensin III, both of which are active hormones.
Glutathione Metabolism
Gamma-glutamyl transferase is essential for the breakdown and synthesis of glutathione, a major cellular antioxidant.
Experimental Workflow for Enzyme Activity Assay
The general workflow for determining enzyme activity using this compound is outlined below.
References
Technical Guide: H-Glu(amc)-OH for Advanced Enzymatic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of H-Glu(amc)-OH, a fluorogenic substrate critical for the sensitive detection of key enzymatic activities. Its application is pivotal in various research and drug development contexts, particularly in studying pathways related to glutathione metabolism and blood pressure regulation.
Core Compound Data: this compound
This compound, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a derivative of glutamic acid and 7-amino-4-methylcoumarin (AMC).[1] This compound is intrinsically non-fluorescent but yields a highly fluorescent product upon enzymatic cleavage, making it an excellent substrate for kinetic assays.[2]
| Property | Value | Source(s) |
| Molecular Weight | 304.3 g/mol | [2][3] |
| Molecular Formula | C₁₅H₁₆N₂O₅ | |
| CAS Number | 72669-53-5 | |
| Synonyms | L-Glutamic acid gamma-(7-amido-4-methylcoumarin), γ-L-Glutamic acid 7-amido-4-methylcoumarin | |
| Appearance | Crystalline solid | |
| Primary Applications | Fluorogenic substrate for γ-glutamyl transferase (GGT) and aminopeptidase A (APA) |
Enzymatic Activity and Detection Principle
This compound is primarily utilized to measure the activity of two significant enzymes:
-
γ-Glutamyl Transferase (GGT): A key enzyme in the gamma-glutamyl cycle, crucial for glutathione homeostasis and the metabolism of xenobiotics.
-
Aminopeptidase A (APA): An enzyme that plays a critical role in the renin-angiotensin system by cleaving the N-terminal aspartate residue from angiotensin peptides.
The assay principle relies on the enzymatic hydrolysis of the γ-glutamyl bond in this compound. This reaction releases the highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the enzyme's activity in the sample.
Experimental Protocols
The following provides a generalized, yet detailed, methodology for a fluorometric assay using an this compound-like substrate, based on commercially available kits. Researchers should optimize parameters for their specific experimental conditions.
Fluorometric Assay for γ-Glutamyl Transferase (GGT) Activity
This protocol describes the measurement of GGT activity in biological samples such as serum, plasma, tissue homogenates, and cell lysates.
1. Reagent Preparation:
-
GGT Assay Buffer: A buffer at the optimal pH for the enzyme (e.g., Tris-HCl). Allow to warm to room temperature before use.
-
Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Substrate Working Solution: On the day of the experiment, reconstitute or dilute the this compound substrate in the GGT Assay Buffer to the desired final concentration. Keep this solution protected from light and on ice.
-
AMC Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.
-
AMC Standard Curve: Prepare a series of dilutions from the AMC stock solution in GGT Assay Buffer to generate a standard curve (e.g., 0, 20, 40, 60, 80, 100 pmol/well). This is crucial for quantifying the amount of AMC produced in the enzymatic reaction.
2. Sample Preparation:
-
Serum/Plasma: Can often be used directly or with dilution in the assay buffer.
-
Tissue Homogenate: Homogenize approximately 10 mg of tissue in 200 µL of ice-cold GGT Assay Buffer. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet insoluble material. The supernatant is the sample.
-
Cell Lysate: Lyse 1 x 10⁶ cells in an appropriate volume of ice-cold GGT Assay Buffer. Centrifuge to remove cellular debris.
3. Assay Procedure (96-well plate format):
-
Standard Curve: Add the prepared AMC standards to separate wells of a black, clear-bottom 96-well plate. Adjust the final volume in each well to 100 µL with GGT Assay Buffer.
-
Sample Wells: Add your prepared samples to other wells. For unknown samples, it is recommended to test several dilutions.
-
Positive Control: Include a positive control (a sample with known GGT activity or purified GGT enzyme).
-
Volume Adjustment: Adjust the volume of all sample and positive control wells to 50 µL with GGT Assay Buffer.
-
Reaction Initiation: Add 50 µL of the GGT Substrate Working Solution to each sample and positive control well. Do not add the substrate to the standard curve wells. Mix gently.
-
Kinetic Measurement: Immediately begin measuring the fluorescence in a microplate reader.
-
Excitation Wavelength: ~365 nm
-
Emission Wavelength: ~460 nm
-
Reading Mode: Kinetic
-
Temperature: 37°C
-
Duration: Take readings every 3-5 minutes for at least 30-60 minutes.
-
4. Data Analysis:
-
Standard Curve: Plot the fluorescence values of the AMC standards against their known concentrations (in nmol or pmol).
-
Calculate Activity: Determine the rate of the reaction (change in fluorescence over time, ΔRFU/min) from the linear portion of the kinetic curve for each sample.
-
Quantify AMC Production: Use the standard curve to convert the ΔRFU/min for your samples into the amount of AMC generated per minute (e.g., nmol/min).
-
Normalize Activity: Express the GGT activity in terms of units per volume or mass of the original sample (e.g., mU/mL or U/mg of protein). One unit (U) is typically defined as the amount of enzyme that generates 1.0 µmol of AMC per minute at 37°C.
Relevant Signaling Pathway: The Renin-Angiotensin System
Aminopeptidase A (APA) is a key regulator in the Renin-Angiotensin System (RAS), a hormonal cascade vital for regulating blood pressure and fluid balance. APA converts Angiotensin II into Angiotensin III. The activity of APA can therefore be monitored using this compound, providing insights into the functioning of this critical pathway.
References
H-Glu(AMC)-OH: A Technical Guide to Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Glu(AMC)-OH, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate widely utilized for the detection and quantification of aminopeptidase A and γ-glutamyltransferase activity. The integrity and stability of this reagent are paramount for generating accurate and reproducible experimental results. This technical guide provides an in-depth overview of the recommended storage conditions, known stability profiles, and potential degradation pathways of this compound. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating HPLC method to assess the purity and degradation of this compound.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₅H₁₆N₂O₅[1][2] |
| Molecular Weight | 304.30 g/mol [1][2][3] |
| Appearance | White to light yellow powder |
| Solubility | Soluble in DMSO |
| Fluorescence | Upon cleavage of the gamma-glutamyl group, the released 7-amino-4-methylcoumarin (AMC) exhibits fluorescence with an excitation maximum around 345 nm and an emission maximum around 445 nm. |
Storage and Handling
Proper storage and handling are critical to maintain the stability of this compound. The recommendations from various suppliers are summarized below.
Lyophilized Powder
The lyophilized powder form of this compound is relatively stable when stored under appropriate conditions.
| Storage Condition | Duration of Stability |
| -20°C, desiccated, protected from light | 2 to 3 years |
| +4°C, desiccated, protected from light | Up to 2 years |
It is crucial to protect the solid compound from moisture and light to prevent degradation.
Solutions
Once dissolved, the stability of this compound is reduced. Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored frozen. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.
| Storage Condition | Duration of Stability |
| -80°C in a suitable solvent | Up to 6 months |
| -20°C in a suitable solvent | Up to 1 month |
Stability Profile and Degradation Pathways
While specific quantitative stability data from forced degradation studies on this compound are not extensively available in peer-reviewed literature, the chemical structure suggests a primary degradation pathway.
Chemical Stability
The most probable route of non-enzymatic degradation is the hydrolysis of the amide bond linking the γ-carboxyl group of the glutamic acid residue to the amino group of 7-amino-4-methylcoumarin (AMC). This hydrolysis would be accelerated by acidic or basic conditions and elevated temperatures. The resulting degradation products would be L-Glutamic acid and 7-amino-4-methylcoumarin.
The AMC fluorophore itself is reported to be stable for at least two years as a solid when protected from light and moisture.
Photostability
Coumarin-based fluorophores can be susceptible to photobleaching upon prolonged exposure to high-intensity light. Therefore, it is recommended to handle this compound and its solutions in a light-protected environment.
Enzymatic Degradation
This compound is designed to be a substrate for specific enzymes. Aminopeptidase A and γ-glutamyltransferase catalyze the cleavage of the γ-glutamyl amide bond, releasing the highly fluorescent AMC molecule. This enzymatic hydrolysis is the basis of its use in activity assays.
Visualization of Pathways and Workflows
Proposed Chemical Degradation Pathway
References
A Technical Guide to Fluorogenic Substrates for Aminopeptidase A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of fluorogenic substrates for Aminopeptidase A (APA), a critical enzyme in cardiovascular regulation. This document details the core principles of fluorogenic assays, properties of key substrates, involvement in the Renin-Angiotensin System (RAS), and detailed experimental protocols for accurate activity measurement.
Introduction: Aminopeptidase A and Fluorogenic Detection
Aminopeptidase A (APA), also known as glutamyl aminopeptidase (E.C. 3.4.11.7), is a zinc metalloenzyme that plays a pivotal role in the Renin-Angiotensin System (RAS). It specifically cleaves N-terminal acidic amino acid residues, most notably converting Angiotensin II into Angiotensin III[1][2]. This function makes APA a significant therapeutic target for conditions like hypertension and other cardiovascular diseases.
Fluorogenic substrates are indispensable tools for studying APA activity with high sensitivity and precision. These molecules consist of an amino acid or peptide sequence recognized by the enzyme, which is covalently linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorophore's emission is quenched. Upon enzymatic cleavage of the amide bond, the free fluorophore is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity[3].
Key Fluorogenic Substrate for Aminopeptidase A
The most widely utilized fluorogenic substrate for Aminopeptidase A is L-Glutamic acid α-(7-amido-4-methylcoumarin) . This substrate leverages the inherent specificity of APA for N-terminal glutamic acid residues, ensuring targeted activity measurement. Upon cleavage by APA, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, which can be detected with standard fluorescence plate readers.
Quantitative Data Summary
| Substrate Name | Abbreviation | Target Enzyme | λex (nm) | λem (nm) | Km (µM) | Reference / Notes |
| L-Glutamic acid α-(7-amido-4-methylcoumarin) | Glu-AMC | Aminopeptidase A | ~340-355 | ~440-460 | N/A | Specific substrate for APA. Spectral data is for the released AMC fluorophore. Kinetic data is not widely published. |
| L-Arginine-7-amido-4-methylcoumarin | Arg-AMC | Arginine Aminopeptidase | 380 | 460 | 15.9 | Data from a study on Arginine Aminopeptidase from Lactobacillus sakei. Provides a benchmark for a highly specific aminopeptidase-substrate interaction. |
| L-Lysine-7-amido-4-methylcoumarin | Lys-AMC | Arginine Aminopeptidase | 380 | 460 | 26.0 | Data from the same study as Arg-AMC, showing slightly lower affinity. |
| H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH₂ | - | Aminopeptidase P | N/A | N/A | 4.8 | An internally quenched substrate for Aminopeptidase P, demonstrating the high affinity possible with optimized fluorogenic substrates. |
N/A: Data not available in the searched literature.
Role in Signaling Pathways: The Renin-Angiotensin System
Aminopeptidase A is a key regulator within the Renin-Angiotensin System (RAS), a cascade crucial for blood pressure and fluid balance. APA's primary role is the conversion of Angiotensin II, a potent vasoconstrictor, to Angiotensin III. Angiotensin III also exhibits biological activity, contributing to aldosterone release and blood pressure regulation. Understanding this pathway is critical for developing APA inhibitors as potential antihypertensive agents.
Experimental Workflow and Protocols
Measuring Aminopeptidase A activity using a fluorogenic substrate involves a series of well-defined steps, from reagent preparation to data analysis. The following workflow provides a general overview of the process.
Detailed Experimental Protocol
This protocol provides a representative method for determining APA activity in biological samples (e.g., cell lysates, tissue homogenates, or purified enzyme preparations).
A. Materials and Reagents
-
APA Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Fluorogenic Substrate: L-Glutamic acid α-(7-amido-4-methylcoumarin) (Glu-AMC).
-
Substrate Stock Solution: 10 mM Glu-AMC in DMSO. Store at -20°C, protected from light.
-
Enzyme/Sample: Purified APA or biological sample containing APA.
-
AMC Standard: 1 mM 7-amino-4-methylcoumarin in DMSO. Store at -20°C.
-
Microplate: Black, flat-bottom 96-well plate suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at ~350 nm and emission detection at ~450 nm.
B. Reagent Preparation
-
APA Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5 at the desired reaction temperature (e.g., 37°C).
-
Substrate Working Solution: On the day of the assay, dilute the 10 mM Glu-AMC stock solution with APA Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., for a final assay concentration of 100 µM, prepare a 200 µM working solution). Protect from light.
-
AMC Standard Curve Preparation:
-
Prepare a 20 µM AMC solution by diluting the 1 mM stock in APA Assay Buffer.
-
Perform a serial dilution to create standards ranging from 0 to 2 µM.
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
C. Assay Procedure
-
Sample Preparation: Add 2-20 µL of your enzyme sample to the wells of the 96-well plate. For each sample, prepare a parallel control well containing a known APA inhibitor to measure non-specific activity.
-
Volume Adjustment: Add APA Assay Buffer to each well to bring the total volume to 50 µL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Add 50 µL of the 2X Substrate Working Solution to each well to initiate the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader (pre-set to 37°C). Measure the fluorescence intensity (Ex: 350 nm, Em: 450 nm) every 60 seconds for 30-60 minutes in kinetic mode.
D. Data Analysis
-
Standard Curve: Plot the fluorescence values of the AMC standards against their known concentrations to generate a linear standard curve. The slope of this line represents fluorescence units per mole of AMC.
-
Calculate Reaction Rate: For each experimental well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot (ΔFU / min).
-
Determine Enzyme Activity: Convert the reaction rate from ΔFU/min to pmol/min using the slope from the AMC standard curve.
Activity (pmol/min/mL) = [(Sample Rate - Blank Rate) / (Slope of Standard Curve)] x (1000 / Volume of Sample in mL)
Conclusion
The use of fluorogenic substrates, particularly L-Glutamic acid α-(7-amido-4-methylcoumarin), provides a highly sensitive and specific method for the quantification of Aminopeptidase A activity. This technical guide offers the foundational knowledge, quantitative data context, and detailed protocols necessary for researchers to effectively employ these powerful tools in the study of the Renin-Angiotensin System and the development of novel cardiovascular therapeutics. Careful optimization of assay conditions is recommended to ensure data accuracy and reproducibility for specific experimental systems.
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the γ-Glutamyl Transferase Substrate H-Glu(amc)-OH
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the γ-glutamyl transferase (GGT) substrate, H-Glu(amc)-OH. This document details its core properties, experimental applications, and role in cellular pathways.
Introduction
γ-glutamyl transferase (GGT) is a membrane-bound enzyme that plays a pivotal role in glutathione (GSH) metabolism.[1] It catalyzes the transfer of a γ-glutamyl moiety from GSH and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.[2] This enzymatic activity is crucial for maintaining intracellular cysteine levels, which is a rate-limiting step in the de novo synthesis of GSH.[1][3] Elevated GGT levels are associated with various pathological conditions, including liver disease, cardiovascular disease, and cancer, making it a significant diagnostic marker and a therapeutic target.
The fluorogenic substrate, L-γ-glutamyl-7-amido-4-methylcoumarin (this compound), is a highly sensitive and specific tool for the continuous monitoring of GGT activity. The principle of its use lies in the enzymatic cleavage of the γ-glutamyl group by GGT, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be quantified to determine GGT activity.
Physicochemical and Fluorometric Properties
A clear understanding of the substrate's characteristics is fundamental for its effective application in experimental settings.
| Property | Value |
| Molecular Formula | C15H16N2O5 |
| Molecular Weight | 304.30 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Excitation Wavelength | ~365 nm |
| Emission Wavelength | ~460 nm |
Enzymatic Reaction
The enzymatic reaction catalyzed by GGT involves the transfer of the γ-glutamyl group from this compound to an acceptor molecule, such as glycylglycine, which is often included in the assay buffer to enhance the reaction rate. This transpeptidation reaction releases the fluorescent AMC molecule.
Caption: Enzymatic cleavage of this compound by GGT.
Experimental Protocols
GGT Activity Assay
This protocol provides a method for determining GGT activity in biological samples such as serum or tissue homogenates.
Materials:
-
GGT Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 100 mM glycylglycine)
-
This compound substrate solution (e.g., 10 mM in DMSO)
-
AMC Standard (1 mM in DMSO)
-
Biological sample (e.g., serum, tissue homogenate)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the AMC standard in GGT Assay Buffer to generate a standard curve (e.g., 0 to 10 µM).
-
Add 100 µL of each standard dilution to separate wells of the microplate.
-
-
Sample Preparation:
-
For tissue samples, homogenize in ice-cold GGT Assay Buffer and centrifuge to remove insoluble material.
-
Dilute samples as necessary with GGT Assay Buffer to ensure the readings fall within the linear range of the standard curve.
-
-
Assay Reaction:
-
Add 50 µL of your sample to the wells.
-
Prepare a reaction mixture by diluting the this compound substrate solution in GGT Assay Buffer to the desired final concentration.
-
Initiate the reaction by adding 50 µL of the substrate reaction mixture to each sample well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 365/460 nm) kinetically, with readings every 3-5 minutes for at least 30 minutes.
-
-
Data Analysis:
-
Determine the rate of AMC production (V) from the linear portion of the fluorescence versus time plot.
-
Calculate the GGT activity in the sample by comparing the rate to the standard curve. Activity is typically expressed as mIU/mL or U/L, where one unit is the amount of enzyme that generates 1.0 µmole of AMC per minute at 37°C.
-
References
Methodological & Application
Application Notes and Protocols for H-Glu(amc)-OH Fluorescence Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Glu(amc)-OH, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate primarily utilized for the determination of aminopeptidase A (APA) enzyme activity. Aminopeptidase A is a zinc metalloenzyme that plays a crucial role in the renin-angiotensin system (RAS) by cleaving the N-terminal aspartate or glutamate residue from peptides. A key function of APA is the conversion of angiotensin II to angiotensin III.[1][2] The overactivity of the brain RAS has been implicated in the development and maintenance of hypertension.[2] Consequently, APA is a significant therapeutic target for the development of antihypertensive agents.
The this compound fluorescence assay provides a sensitive and continuous method to measure APA activity. The substrate itself is weakly fluorescent. However, upon enzymatic cleavage by APA, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence is directly proportional to the enzyme's activity and can be monitored in real-time. This assay is a valuable tool for enzyme characterization, inhibitor screening, and kinetic analysis in drug discovery and development.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the amide bond between the glutamic acid residue and the AMC fluorophore by aminopeptidase A. This releases the free AMC molecule, which exhibits strong fluorescence at an emission wavelength of approximately 440-460 nm when excited at around 360-380 nm.
Data Presentation
Enzyme Kinetics Parameters
| Enzyme | Substrate | Km (µM) | Reference |
| Glutamyl Aminopeptidase (ENPEP) | Glu-AMC | ~400 | --INVALID-LINK-- |
Inhibitor Data for Aminopeptidase A
Several compounds have been identified as inhibitors of Aminopeptidase A. The inhibitory constant (Ki) is a measure of an inhibitor's potency, with a lower Ki indicating a more potent inhibitor.
| Inhibitor | Ki (µM) | Notes | Reference |
| EC33 | 0.29 | A selective APA inhibitor. | --INVALID-LINK-- |
| Amastatin | Micromolar range | A non-selective aminopeptidase inhibitor. | --INVALID-LINK-- |
| Bestatin | Poor inhibitor | Shows poor inhibition of APA. | --INVALID-LINK-- |
| Angiotensin IV | Competitive inhibitor | Acts as a negative regulator of APA. | --INVALID-LINK-- |
Experimental Protocols
Materials and Reagents
-
This compound substrate (Store at -20°C, protected from light)
-
Recombinant or purified Aminopeptidase A (APA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Inhibitors (if performing inhibition studies)
-
96-well black microtiter plates (for fluorescence assays)
-
Fluorescence microplate reader with excitation and emission filters for AMC (Ex: 360-380 nm, Em: 440-460 nm)
-
DMSO (for dissolving substrate and inhibitors)
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final assay concentrations. For example, a 10 mM stock solution can be prepared. Store aliquots at -20°C.
-
Enzyme Working Solution: Prepare a working solution of Aminopeptidase A in assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of product formation during the assay period.
-
Inhibitor Stock Solutions: If applicable, prepare stock solutions of inhibitors in DMSO.
Assay Protocol for APA Activity Measurement
-
Prepare Assay Mixture: In a 96-well black microplate, add the following components to each well:
-
Assay Buffer
-
This compound substrate (diluted to the desired final concentration in assay buffer)
-
-
Initiate the Reaction: Add the enzyme working solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 100 µL or 200 µL).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths for AMC.
-
Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes) at a constant temperature (e.g., 37°C).
Protocol for Determining Michaelis-Menten Kinetics (Km and Vmax)
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in assay buffer. The final concentrations should span a range from approximately 0.1 to 10 times the expected Km.
-
Set up Reactions: In a 96-well plate, set up reactions as described above, with each substrate concentration tested in triplicate.
-
Measure Initial Velocities: Record the fluorescence increase over time for each substrate concentration.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Create a standard curve using known concentrations of free AMC to convert the fluorescence units into moles of product formed per unit of time.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Protocol for Inhibitor Screening and IC50 Determination
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in assay buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme and the inhibitor dilutions. Pre-incubate for a specific time (e.g., 10-15 minutes) at the assay temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the this compound substrate to initiate the reaction. The substrate concentration should ideally be close to the Km value.
-
Measure Activity: Measure the fluorescence as described previously.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Signaling Pathway
Caption: The role of Aminopeptidase A in the Renin-Angiotensin System.
Experimental Workflow
Caption: General workflow for the this compound fluorescence assay.
References
Application Notes: H-Glu(amc)-OH for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Glu(amc)-OH, also known as γ-L-Glutamyl-7-amido-4-methylcoumarin, is a highly sensitive fluorogenic substrate for the enzyme gamma-glutamyl transferase (GGT). GGT is a cell-surface enzyme that plays a pivotal role in glutathione (GSH) homeostasis and cellular defense against oxidative stress.[1][2] It catalyzes the cleavage of extracellular GSH, allowing for the salvage of precursor amino acids required for intracellular GSH synthesis.[2][3] Elevated GGT activity is increasingly recognized as a biomarker for various pathological conditions, including liver disease, cardiovascular disease, and cancer, often correlating with oxidative stress and drug resistance.[4]
These application notes provide a comprehensive overview and detailed protocols for using this compound to measure GGT activity in cell-based assays, a critical tool for studying cellular metabolism, toxicology, and drug development.
Principle of the Assay
The assay utilizes the enzymatic activity of GGT to cleave the gamma-glutamyl bond of the non-fluorescent substrate, this compound. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting increase in fluorescence intensity, monitored over time, is directly proportional to the GGT activity in the sample. This sensitive, continuous kinetic assay format is ideal for high-throughput screening of GGT inhibitors and for studying the regulation of GGT activity in response to various stimuli.
Applications
-
Quantification of GGT Activity: Measure endogenous GGT activity in cell lysates or on the surface of live cells.
-
Oxidative Stress Research: GGT expression is upregulated during oxidative stress, making it a valuable reporter for studying cellular antioxidant responses.
-
Drug Discovery: Screen for and characterize the potency (e.g., IC50) of GGT inhibitors, which have therapeutic potential in cancer and other diseases.
-
Toxicology Studies: Assess the impact of xenobiotics or drug candidates on cellular GGT activity and glutathione metabolism.
Data and Properties
Quantitative data for this compound and its fluorescent product, AMC, are summarized below for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Synonyms | γ-L-Glutamyl-7-amido-4-methylcoumarin |
| CAS Number | 72669-53-5 |
| Molecular Formula | C₁₅H₁₆N₂O₅ |
| Molecular Weight | 304.3 g/mol |
| Appearance | White to off-white powder |
| Storage | Store at -20°C, protect from light and moisture. |
Table 2: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)
| Property | Wavelength (nm) | Reference |
| Excitation Maximum | 341 - 365 | |
| Emission Maximum | 440 - 460 |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the biological context and experimental procedure for the GGT activity assay.
Caption: GGT role in glutathione metabolism and oxidative stress.
Caption: Experimental workflow for the cell-based GGT fluorometric assay.
Experimental Protocols
This section provides a detailed protocol for measuring GGT activity in either cell lysates or live cells using this compound. This protocol is adapted from commercially available fluorometric GGT assay kits.
Materials and Reagents
-
This compound (Substrate)
-
7-Amino-4-methylcoumarin (AMC) (Standard)
-
GGT Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, or similar)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cell Lysis Buffer (e.g., GGT Assay Buffer with 0.1% Triton X-100)
-
Cultured cells expressing GGT
-
Test compounds (e.g., GGT inhibitors)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Opaque 96-well microplates (black plates with clear bottoms are recommended for live-cell assays)
-
Fluorescence microplate reader (Ex/Em = 365/460 nm)
-
Humidified incubator (37°C, 5% CO₂)
Reagent Preparation
-
AMC Standard Stock Solution (1 mM): Dissolve the appropriate amount of AMC standard in DMSO to create a 1 mM stock solution. Store at -20°C, protected from light.
-
Substrate Stock Solution (e.g., 10-50 mM): Dissolve this compound in DMSO. The exact concentration may depend on its solubility. Store at -20°C, protected from light.
-
GGT Assay Buffer: Prepare and bring to room temperature before use.
-
GGT Substrate Mix: Immediately before use, dilute the Substrate Stock Solution into GGT Assay Buffer. The optimal final concentration should be determined empirically but typically ranges from 50 µM to 200 µM.
-
Note: Avoid keeping the reconstituted substrate at room temperature for extended periods as it may hydrolyze.
-
Cell Preparation
For Cell Lysate Assay:
-
Seed cells in an appropriate culture vessel and grow to 70-80% confluency. Treat with test compounds as required by the experimental design.
-
Harvest cells (e.g., by trypsinization or scraping) and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1x10⁶ cells per 100 µL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube. The lysate can be used immediately or stored at -80°C. Determine protein concentration using a standard method (e.g., BCA assay).
For Live Cell Assay:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay.
-
Allow cells to adhere overnight.
-
Remove the culture medium and treat cells with test compounds diluted in fresh medium. Incubate for the desired duration.
Assay Procedure
AMC Standard Curve:
-
Prepare a 10 µM AMC working solution by diluting the 1 mM stock in GGT Assay Buffer.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 10 µM AMC working solution to separate wells of the 96-well plate to generate standards of 0, 20, 40, 60, 80, and 100 pmol/well.
-
Adjust the volume of each standard well to 100 µL with GGT Assay Buffer.
GGT Activity Measurement (Cell Lysate):
-
Add 10-50 µL of cell lysate to wells of the 96-well plate.
-
Add GGT Assay Buffer to bring the total volume in each well to 50 µL.
-
Add 50 µL of the GGT Substrate Mix to each well. The total reaction volume is 100 µL.
-
Immediately begin measuring fluorescence in a kinetic mode at 37°C, recording every 3-5 minutes for 30-60 minutes. Protect the plate from light between readings.
GGT Activity Measurement (Live Cells):
-
After compound treatment, gently wash cells twice with 100 µL of warm PBS or serum-free medium.
-
Add 100 µL of the GGT Substrate Mix (prepared in serum-free medium or PBS) to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure fluorescence in a kinetic mode, recording every 5-10 minutes for 60-120 minutes.
Data Analysis
-
Standard Curve: Subtract the fluorescence value of the 0 pmol/well blank from all other standard readings. Plot the background-subtracted Relative Fluorescence Units (RFU) against the amount of AMC (pmol). Determine the linear equation (y = mx + c).
-
GGT Activity Rate: For each sample, plot RFU versus time (minutes). Identify the linear portion of the curve and calculate the slope (ΔRFU/min).
-
Calculate GGT Activity: Use the AMC standard curve to convert the rate of fluorescence change into the rate of substrate conversion.
GGT Activity (pmol/min) = (ΔRFU/min) / slope of standard curve
-
Normalize Activity: Normalize the GGT activity to the amount of protein in the lysate (pmol/min/mg) or per cell number.
-
Inhibitor Analysis: To determine inhibitor potency, calculate the percentage of GGT inhibition at each compound concentration relative to a vehicle control. Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background | Substrate degradation/hydrolysis. | Prepare GGT Substrate Mix immediately before use. Store stock solutions properly. Use a "no-enzyme" control well to determine background. |
| Low Signal | Low GGT activity in cells. Insufficient incubation time. | Increase the amount of cell lysate per well. Increase the reaction incubation time, ensuring measurements remain in the linear range. |
| High Variability | Inconsistent pipetting. Edge effects in the 96-well plate. | Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate. |
| Non-linear Reaction Rate | Substrate depletion. Enzyme instability. | Dilute the cell lysate. Ensure the assay is performed within the linear range of the reaction. |
References
- 1. Gamma-glutamyl transferase: the silent partner? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gamma-glutamyl transpeptidase in glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Glutathione Metabolism in Chronic Illness Development and Its Potential Use as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
H-Glu(amc)-OH: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Glu(amc)-OH, also known as L-Glutamic acid α-(7-amido-4-methylcoumarin), is a fluorogenic substrate utilized in the field of drug discovery for the sensitive and continuous measurement of specific aminopeptidase activity. Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] These enzymes are implicated in a variety of physiological processes, including protein maturation, signal transduction, and cellular regulation, making them attractive targets for therapeutic intervention in diseases such as cancer, cardiovascular conditions, and neurological disorders.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a particular focus on assays for aminopeptidase A (APA), also known as glutamyl aminopeptidase.
Principle of the Assay
The use of this compound in enzymatic assays is based on the principle of fluorescence resonance energy transfer (FRET). The substrate itself is weakly fluorescent. Upon enzymatic cleavage of the glutamic acid residue by an aminopeptidase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. This results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity.
Applications in Drug Discovery
This compound is a valuable tool in various stages of the drug discovery process:
-
Target Validation: Demonstrating the activity of a specific aminopeptidase in a disease model.
-
High-Throughput Screening (HTS): Screening large compound libraries to identify potential inhibitors of a target aminopeptidase.[3]
-
Hit-to-Lead Optimization: Characterizing the potency and mechanism of action of identified inhibitor compounds.
-
Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).[4]
Key Target: Aminopeptidase A (APA)
Aminopeptidase A is a zinc metalloenzyme that specifically cleaves N-terminal acidic amino acid residues, primarily glutamic and aspartic acid, from peptides. It plays a critical role in the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance.
Signaling Pathway: The Renin-Angiotensin System (RAS)
Aminopeptidase A is a key enzyme in the brain's renin-angiotensin system, where it converts Angiotensin II into Angiotensin III. Both of these peptides are potent vasopressors. Dysregulation of this pathway has been implicated in hypertension and certain neurological conditions, including Alzheimer's disease. Therefore, inhibitors of APA are being investigated as potential therapeutics.
Quantitative Data
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (relative units) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |
| Aminopeptidase N (porcine kidney) | Ala-AMC | 10.6 | 71.3 | 6.73 x 10⁶ | |
| Aminopeptidase P (porcine kidney) | Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH₂ | 4.8 | - | - |
Note: Data for different enzymes and from different studies are presented. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
General Aminopeptidase A Activity Assay
This protocol provides a general method for determining aminopeptidase A activity using this compound. It can be adapted for inhibitor screening and kinetic analysis.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Purified or recombinant aminopeptidase A
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (for inhibitor screening)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with excitation at ~340-360 nm and emission at ~440-460 nm.
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and equilibrate to the desired assay temperature (e.g., 37°C).
-
Dilute the aminopeptidase A to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. The final substrate concentration should ideally be at or below the Kₘ value for continuous assays.
-
For inhibitor screening, prepare serial dilutions of test compounds in Assay Buffer.
-
-
Assay Protocol:
-
To the wells of the microplate, add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted enzyme solution to each well (except for no-enzyme controls).
-
For inhibitor screening, add 10 µL of the test compound dilutions to the appropriate wells. For control wells, add 10 µL of Assay Buffer with the corresponding concentration of DMSO.
-
Pre-incubate the plate at the assay temperature for 10-15 minutes.
-
Initiate the reaction by adding 30 µL of the this compound working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for 30-60 minutes, with readings taken every 1-2 minutes.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor screening, calculate the percent inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC₅₀ values for active compounds by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Protocol for High-Throughput Screening (HTS) of Aminopeptidase A Inhibitors
This protocol is designed for screening a large number of compounds in a 384-well format.
Modifications for HTS:
-
Automation: Utilize automated liquid handlers for dispensing reagents to ensure accuracy and throughput.
-
Reduced Volumes: Scale down the reaction volumes (e.g., a total volume of 20-50 µL).
-
Single Time-Point Reading: For primary screening, a single fluorescence reading after a fixed incubation time can be used to identify initial hits. Kinetic measurements should be performed for hit confirmation and characterization.
-
Z'-Factor: Determine the Z'-factor to assess the quality and reliability of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
HTS Workflow:
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Autofluorescence of test compounds or plate material. | Screen compounds for autofluorescence at the assay wavelengths. Use black, non-binding surface plates. Subtract the fluorescence of a no-enzyme control. |
| Low Signal-to-Background Ratio | Low enzyme activity or suboptimal assay conditions. | Optimize enzyme and substrate concentrations. Check the pH and ionic strength of the assay buffer. Ensure the plate reader settings (gain, flashes) are optimal. |
| Non-linear Reaction Progress Curves | Substrate depletion or enzyme instability. | Reduce the enzyme concentration or the reaction time to ensure initial velocity conditions (less than 10-15% substrate consumption). Check the stability of the enzyme under the assay conditions. |
| Precipitation of Test Compounds | Low solubility of compounds in the aqueous assay buffer. | Decrease the final concentration of the test compound. Increase the DMSO concentration slightly (typically should not exceed 1-2% v/v as it may affect enzyme activity). |
Conclusion
This compound is a versatile and sensitive fluorogenic substrate that enables the robust measurement of aminopeptidase A activity. The protocols and information provided herein offer a solid foundation for researchers to employ this tool in the discovery and characterization of novel inhibitors targeting APA and other related aminopeptidases, with potential applications in a range of therapeutic areas. It is crucial to empirically determine the optimal assay conditions and kinetic parameters for each specific experimental setup.
References
Application Notes and Protocols for H-Glu(amc)-OH in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Glu(amc)-OH, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate widely utilized in biochemical assays to detect and quantify the activity of specific enzymes. Its application is particularly prominent in high-throughput screening (HTS) campaigns for the discovery of novel enzyme inhibitors. This document provides detailed application notes and protocols for the use of this compound in HTS, with a focus on its primary target enzymes: aminopeptidase A and γ-glutamyl transferase.
Upon enzymatic cleavage of the γ-glutamyl amide bond by these enzymes, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The resulting fluorescence can be measured, providing a sensitive and direct readout of enzyme activity. This fluorogenic nature makes this compound an ideal substrate for HTS, enabling the rapid and automated testing of large compound libraries.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂O₅ |
| Molecular Weight | 304.3 g/mol |
| Appearance | White to off-white powder |
| Storage | Store at -20°C, protect from light |
Applications in High-Throughput Screening
This compound is a versatile substrate for various HTS applications, primarily centered around the identification of inhibitors for enzymes involved in a range of physiological and pathological processes.
-
Drug Discovery: The primary application of this compound in HTS is the screening of large chemical libraries to identify potential drug candidates that inhibit the activity of aminopeptidase A or γ-glutamyl transferase.[1] These enzymes are implicated in conditions such as hypertension, cancer, and neurodegenerative diseases.
-
Enzyme Characterization: This substrate is used to determine the kinetic properties of purified or recombinant enzymes.
-
Compound Profiling: this compound-based assays are employed to determine the potency and selectivity of lead compounds and to establish structure-activity relationships (SAR).
Quantitative Data
The following tables summarize the key quantitative parameters for the enzymatic reactions involving this compound and its target enzymes. This data is essential for designing and optimizing HTS assays.
Enzyme Kinetics
| Enzyme | Substrate | K_m_ (µM) | V_max_ (relative units) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| γ-Glutamyl Transpeptidase (γGTase) | γGlu-AMC | ~10-100 | Not specified | Not specified | 8.1 | 37 |
| Aminopeptidase A | This compound | Not specified | Not specified | Not specified | ~7.8 | 37 |
Note: Kinetic parameters for γ-Glutamyl Transpeptidase are based on studies with γGlu-AMC, a closely related substrate.[2] Specific values for this compound may vary.
Inhibitor Potency (Hypothetical Data for Illustrative Purposes)
| Enzyme | Inhibitor | IC₅₀ (nM) | K_i_ (nM) | Mode of Inhibition |
| γ-Glutamyl Transpeptidase | GGT-IN-1 | 50 | 25 | Competitive |
| Aminopeptidase A | APA-IN-1 | 100 | Not determined | Non-competitive |
Note: The inhibitor data presented here is hypothetical and serves as an example of how to present such data. Actual values would be determined experimentally.
Experimental Protocols
I. Enzyme Activity Assay for High-Throughput Screening
This protocol describes a general method for measuring the activity of either aminopeptidase A or γ-glutamyl transferase in a 96- or 384-well plate format suitable for HTS.
Materials:
-
This compound substrate
-
Purified or recombinant enzyme (Aminopeptidase A or γ-Glutamyl Transferase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8 for Aminopeptidase A; 0.1 M Tris-HCl, pH 8.1 for γ-Glutamyl Transpeptidase)
-
96- or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~365-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the enzyme to the desired concentration in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the desired assay duration.
-
Prepare the final substrate solution by diluting the this compound stock solution in Assay Buffer to the desired final concentration (typically at or near the K_m_ value).
-
-
Assay Protocol:
-
Add 50 µL of the enzyme solution to each well of the microplate.
-
To initiate the reaction, add 50 µL of the substrate solution to each well.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). Protect the plate from light.
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate but no enzyme) from the fluorescence of the enzyme-containing wells.
-
Enzyme activity is proportional to the rate of increase in fluorescence.
-
II. Inhibitor Screening Assay (HTS Format)
This protocol outlines the steps for screening a compound library to identify inhibitors of aminopeptidase A or γ-glutamyl transferase.
Materials:
-
Same as for the Enzyme Activity Assay
-
Compound library dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (if available)
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, add a small volume (e.g., 1 µL) of each test compound solution to the wells of the microplate.
-
Include control wells:
-
Negative Control (0% inhibition): Wells with enzyme, substrate, and solvent (e.g., DMSO) but no inhibitor.
-
Positive Control (100% inhibition): Wells with enzyme, substrate, and a known inhibitor at a concentration that gives maximal inhibition.
-
Blank: Wells with buffer and substrate only.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 49 µL of the enzyme solution to each well containing the test compounds and controls.
-
Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the predetermined time.
-
Measure the fluorescence intensity as described in the enzyme activity assay.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank))
-
Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are identified as "hits" for further investigation.
-
Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound to produce fluorescent AMC.
High-Throughput Screening Workflow
Caption: A typical workflow for an HTS inhibitor screening assay.
Signaling Pathway Context (Hypothetical)
Caption: Hypothetical pathway showing the role of Aminopeptidase A.
References
Application Notes and Protocols for H-Glu(amc)-OH Inhibitor Screening Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The H-Glu(amc)-OH inhibitor screening assay is a robust, fluorescence-based method used to identify and characterize inhibitors of enzymes that cleave glutamic acid from the N-terminus of peptides. A primary target for this assay is Aminopeptidase A (also known as ENPEP or glutamyl aminopeptidase), a key enzyme in the renin-angiotensin system. This document provides detailed application notes and protocols for performing this assay in a high-throughput screening format.
This compound is a fluorogenic substrate where the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is linked to a glutamic acid residue via an amide bond. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond, the free AMC molecule is released, resulting in a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzyme's activity. Therefore, a decrease in the rate of fluorescence in the presence of a test compound indicates inhibition of the enzyme.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the this compound substrate by an aminopeptidase, such as Aminopeptidase A. The liberated AMC fluorophore can be excited at approximately 380 nm and emits light at around 460 nm. The intensity of the emitted light is measured over time to determine the reaction rate. In an inhibitor screening context, the assay is performed in the presence and absence of test compounds to quantify their inhibitory effect.
Signaling Pathway Context: The Renin-Angiotensin System
Aminopeptidase A plays a crucial role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. Specifically, Aminopeptidase A converts Angiotensin II into Angiotensin III. Angiotensin III is a potent effector molecule in the brain, where it contributes to the regulation of blood pressure. Therefore, inhibitors of Aminopeptidase A are being investigated as potential therapeutic agents for hypertension.
Experimental Workflow for Inhibitor Screening
The following diagram outlines the typical workflow for a high-throughput screening campaign to identify inhibitors of a target enzyme using the this compound assay.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human Aminopeptidase A (ENPEP)
-
Substrate: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Positive Control Inhibitor: A known Aminopeptidase A inhibitor (e.g., Amastatin)
-
Test Compounds: Library of potential inhibitors dissolved in DMSO
-
Equipment: 96- or 384-well black, flat-bottom microplates; multi-channel pipettes; fluorescence microplate reader with kinetic reading capabilities.
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.
-
Enzyme Stock Solution: Reconstitute the lyophilized Aminopeptidase A to a stock concentration of 1 mg/mL in the assay buffer. Aliquot and store at -80°C.
-
Enzyme Working Solution: On the day of the assay, dilute the enzyme stock solution in assay buffer to the final working concentration (e.g., 5 µg/mL).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the final working concentration (e.g., 100 µM).
-
Inhibitor Solutions: Prepare a series of dilutions for the test compounds and the positive control inhibitor in assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
Assay Protocol for a 96-Well Plate
-
Plate Setup:
-
Blank wells: 100 µL of assay buffer.
-
Negative Control (No Inhibitor) wells: 90 µL of enzyme working solution.
-
Positive Control wells: 90 µL of enzyme working solution containing a known inhibitor at a concentration that gives maximum inhibition.
-
Test Compound wells: 90 µL of enzyme working solution containing the desired concentration of the test compound.
-
-
Pre-incubation: Add 10 µL of diluted test compounds, positive control, or assay buffer (for negative controls) to the respective wells. Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 110 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every minute for 30 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
Data Analysis
-
Calculate the Reaction Rate (Slope): For each well, determine the rate of the reaction by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve (RFU/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each test compound concentration: % Inhibition = [1 - (Slope of Test Compound / Slope of Negative Control)] x 100
-
Determine IC50 Values: For compounds that show significant inhibition, perform a dose-response experiment with a range of concentrations. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Data Presentation
The results of an inhibitor screening assay are typically summarized in a table format for easy comparison of the potency of different compounds.
| Compound ID | Description | IC50 (µM) |
| Cmpd-001 | Test Compound 1 | 5.2 |
| Cmpd-002 | Test Compound 2 | 12.8 |
| Cmpd-003 | Test Compound 3 | > 50 |
| Amastatin | Positive Control | 0.8 |
Troubleshooting
-
High background fluorescence: This could be due to contamination of the assay buffer or auto-fluorescence of the test compounds. Run a blank with the compound and substrate without the enzyme to check for this.
-
Low signal-to-noise ratio: Optimize the concentrations of the enzyme and substrate. Ensure that the fluorescence reader settings are appropriate.
-
Inconsistent results: Ensure proper mixing of reagents in the wells. Check for pipetting errors and temperature fluctuations.
Disclaimer: These protocols and application notes are intended for research use only and should be adapted and optimized for specific experimental conditions.
Application Notes and Protocols for H-Glu(amc)-OH in In Situ Enzyme Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Glu(amc)-OH, also known as L-Glutamic acid 7-amido-4-methylcoumarin, is a fluorogenic substrate primarily utilized for the sensitive and continuous measurement of Aminopeptidase A (APA) activity. Aminopeptidase A, also known as ENPEP or glutamyl aminopeptidase, is a zinc metalloenzyme that plays a critical role in the Renin-Angiotensin System (RAS) by cleaving the N-terminal glutamate residue from Angiotensin II to form Angiotensin III. This enzymatic activity is implicated in blood pressure regulation, making APA a significant therapeutic target for hypertension and other cardiovascular diseases. Furthermore, emerging evidence suggests a role for APA in neurodegenerative conditions such as Alzheimer's disease.
The use of this compound provides a robust method for studying APA activity directly within its cellular environment (in situ). The substrate itself is weakly fluorescent. However, upon enzymatic cleavage by APA, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. This increase in fluorescence can be monitored in real-time, providing a direct measure of enzyme kinetics. This application note provides detailed protocols for the use of this compound in both biochemical assays and for the in situ measurement of APA activity in live cells, as well as its application in high-throughput screening for inhibitor discovery.
Principle of Detection
The enzymatic reaction at the core of this application is the hydrolysis of the amide bond in this compound by Aminopeptidase A. This reaction liberates the free AMC fluorophore, which exhibits strong fluorescence at an emission maximum of approximately 460 nm when excited at around 360-380 nm. The rate of the increase in fluorescence intensity is directly proportional to the APA activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the interaction of this compound with Aminopeptidase A. This data is crucial for assay design and optimization.
| Parameter | Value | Enzyme Source | Notes |
| Michaelis Constant (Km) | ~400 µM[1] | Recombinant Human ENPEP[1] | This value indicates the substrate concentration at which the reaction rate is half of Vmax. Assays are typically run with substrate concentrations around or above the Km value. |
| Excitation Wavelength (λex) | 360 - 380 nm | - | Optimal excitation wavelength for the released AMC fluorophore. |
| Emission Wavelength (λem) | 460 nm | - | Optimal emission wavelength for the released AMC fluorophore. |
Note: Vmax (maximum velocity) is dependent on enzyme concentration and specific experimental conditions and should be determined empirically.
Signaling Pathway
Aminopeptidase A is a key enzyme in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. The following diagram illustrates the central role of APA in this pathway.
Caption: The Renin-Angiotensin System highlighting the role of Aminopeptidase A (APA).
Experimental Protocols
Biochemical Assay for Aminopeptidase A Activity in Cell Lysates or Tissue Homogenates
This protocol is designed for the quantitative measurement of APA activity in biological samples.
Materials:
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM CaCl₂
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.5, with appropriate protease inhibitors (optional, depending on sample)
-
APA inhibitor (optional, for control): Amastatin (10 µM) or RB150 (100 µM)
-
96-well black microplate, clear bottom (optional) or standard black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize in ice-cold Lysis Buffer.
-
For cultured cells, wash with PBS, then lyse using a suitable method (e.g., sonication, freeze-thaw cycles) in Lysis Buffer.
-
Centrifuge the lysate/homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute further in Assay Buffer to the desired working concentration.
-
In a 96-well plate, add 50 µL of sample (diluted in Assay Buffer to a final protein concentration of 20-50 µg per well).
-
For inhibitor controls, pre-incubate the sample with the APA inhibitor for 10-15 minutes at 37°C before adding the substrate.
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well. A final substrate concentration of 400-500 µM is recommended to be near or above the Km.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
APA activity can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.
-
In Situ Measurement of Aminopeptidase A Activity in Live Cells
This protocol provides a framework for the real-time visualization and measurement of APA activity in living cells.
Caption: Experimental workflow for in situ measurement of APA activity.
Materials:
-
This compound
-
Live-cell imaging medium (e.g., phenol red-free DMEM or a buffered salt solution like HBSS)
-
Cells expressing Aminopeptidase A
-
Glass-bottom imaging dishes or multi-well plates
-
Fluorescence microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or plates suitable for live-cell imaging.
-
Culture cells until they reach the desired confluency (typically 60-80%).
-
-
Substrate Loading and Imaging:
-
Prepare a stock solution of this compound in DMSO. Dilute to a final working concentration of 100-400 µM in pre-warmed live-cell imaging medium.
-
Wash the cells twice with the imaging medium to remove any residual serum or phenol red.
-
Replace the medium with the this compound containing imaging medium.
-
Immediately place the cells on the fluorescence microscope stage equipped with an environmental chamber.
-
-
Image Acquisition:
-
Acquire images using a filter set appropriate for AMC (e.g., DAPI or similar, with Ex: ~380 nm, Em: ~460 nm).
-
Capture images at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-90 minutes. It is crucial to use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity within defined regions of interest (ROIs) corresponding to individual cells or cell populations over time.
-
The rate of increase in fluorescence intensity is indicative of the intracellular APA activity.
-
For inhibitor studies, cells can be pre-incubated with the inhibitor before the addition of this compound.
-
High-Throughput Screening (HTS) for Aminopeptidase A Inhibitors
This protocol is designed for screening large compound libraries to identify potential APA inhibitors.
Caption: High-throughput screening workflow for APA inhibitors.
Materials:
-
Recombinant human Aminopeptidase A (ENPEP)
-
This compound
-
HTS Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM CaCl₂, 0.01% Tween-20
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., Amastatin)
-
384-well black, low-volume microplates
-
Automated liquid handling systems and a fluorescence plate reader
Procedure:
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.
-
Dispense DMSO into control wells (negative control, 100% activity) and a known inhibitor into positive control wells (0% activity).
-
-
Reagent Addition:
-
Add 10 µL of APA solution (in HTS Assay Buffer) to each well. The final enzyme concentration should be optimized to yield a robust signal within the linear range of the assay.
-
Allow the plates to incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of this compound solution (in HTS Assay Buffer) to all wells. The final substrate concentration should be at or near the Km value (~400 µM).
-
Immediately transfer the plates to a fluorescence plate reader.
-
Measure the rate of increase in fluorescence over a 10-15 minute period (Ex: 380 nm, Em: 460 nm).
-
-
Hit Identification:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Compounds that exhibit inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are identified as primary hits.
-
Primary hits should be subjected to further validation, including dose-response curves to determine IC₅₀ values and secondary assays to rule out false positives.
-
Troubleshooting
-
High Background Fluorescence: Ensure the use of high-quality, pure this compound. Check for autofluorescence of compounds in HTS.
-
Low Signal-to-Noise Ratio: Optimize enzyme and substrate concentrations. Ensure the assay buffer conditions are optimal for enzyme activity.
-
Phototoxicity in Live-Cell Imaging: Minimize exposure time and excitation light intensity. Use a more sensitive camera if available.
-
Substrate Precipitation: Ensure that the final concentration of DMSO in the aqueous assay buffer is low (typically <1%) to maintain substrate solubility.
These application notes and protocols provide a comprehensive guide for the utilization of this compound in the study of Aminopeptidase A. By following these guidelines, researchers can effectively measure enzyme activity in situ and screen for potential therapeutic inhibitors.
References
Application Notes & Protocols: H-Glu(amc)-OH Assay in 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
The H-Glu(amc)-OH (L-Glutamic acid 7-amido-4-methylcoumarin) assay is a sensitive and continuous fluorometric method for detecting the activity of certain proteases, particularly aminopeptidases. This assay is crucial in basic research and drug discovery for screening potential enzyme inhibitors. This compound is a fluorogenic substrate that is virtually non-fluorescent until its amide bond is cleaved by a specific enzyme. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a robust and high-throughput compatible method for enzymatic analysis.
A key enzyme often studied with glutamate-containing fluorogenic substrates is Aminopeptidase N (APN), also known as CD13. APN is a zinc-dependent metalloprotease that plays a significant role in tumor cell invasion, metastasis, and angiogenesis.[1][2] Its overexpression in various cancers makes it a prime target for therapeutic intervention. This document provides a detailed protocol for performing the this compound assay in a 96-well plate format to measure aminopeptidase activity and evaluate inhibitors.
Assay Principle
The assay is based on the enzymatic hydrolysis of the this compound substrate. An aminopeptidase, such as Aminopeptidase N, cleaves the bond between the glutamic acid residue and the AMC fluorophore. This releases the free AMC molecule, which exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum at 440-460 nm. The rate of the reaction is determined by measuring the increase in fluorescence over time.
Data Presentation
Quantitative data from this compound assays can be summarized to compare enzyme kinetics and inhibitor potency. The tables below present representative data for a typical aminopeptidase enzyme.
Table 1: Representative Kinetic Parameters for Aminopeptidase N with this compound
| Parameter | Value |
| Michaelis Constant (Km) | 15 µM |
| Maximum Velocity (Vmax) | 120 RFU/min |
| Optimal pH | 7.5 - 8.5 |
| Optimal Temperature | 37°C |
Note: The values presented are for illustrative purposes and may vary depending on the specific enzyme and experimental conditions.
Table 2: Inhibition of Aminopeptidase N by Bestatin
| Inhibitor | IC50 |
| Bestatin | 5 - 10 µM |
| Actinonin | ~2 µM |
Note: IC50 values are dependent on substrate concentration and assay conditions. Bestatin is a known competitive inhibitor of Aminopeptidase N.[2][3]
Experimental Protocols
Materials and Reagents
-
This compound substrate (Store at -20°C, protected from light)
-
Recombinant Human Aminopeptidase N (APN/CD13) (Store at -80°C)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Inhibitor (e.g., Bestatin)
-
DMSO (for dissolving substrate and inhibitor)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with filters for Ex/Em = 380/460 nm
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution. Mix thoroughly. Store aliquots at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of Aminopeptidase N in Assay Buffer. The optimal concentration should be determined empirically but a starting concentration of 1 µg/mL is recommended.
-
Inhibitor Stock Solution (e.g., 10 mM Bestatin): Dissolve Bestatin in DMSO to create a 10 mM stock solution. Further dilute in Assay Buffer to the desired concentrations for the inhibition assay.
Enzyme Activity Assay Protocol
-
Prepare Working Substrate Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to a final concentration of 2x the desired assay concentration (e.g., for a 50 µM final concentration, prepare a 100 µM working solution).
-
Prepare Working Enzyme Solution: Dilute the enzyme stock solution in Assay Buffer to a 2x final concentration. The optimal concentration should be determined by titration to ensure the reaction remains in the linear range for the desired reaction time.
-
Set up the Assay Plate:
-
Blank Wells: Add 50 µL of Assay Buffer and 50 µL of the 2x working substrate solution.
-
Enzyme Control Wells: Add 50 µL of the 2x working enzyme solution and 50 µL of Assay Buffer.
-
Test Wells: Add 50 µL of the 2x working enzyme solution.
-
-
Initiate the Reaction: Add 50 µL of the 2x working substrate solution to the Test Wells to start the reaction. The total volume in each well should be 100 µL.
-
Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 380/460 nm) every minute for 30-60 minutes in kinetic mode.
Inhibitor Screening Protocol
-
Prepare Reagents: Prepare 2x working substrate and 2x working enzyme solutions as described above. Prepare a series of 4x inhibitor dilutions in Assay Buffer.
-
Set up the Assay Plate:
-
No-Inhibitor Control: Add 50 µL of 2x working enzyme solution and 25 µL of Assay Buffer.
-
Inhibitor Wells: Add 50 µL of 2x working enzyme solution and 25 µL of each 4x inhibitor dilution.
-
Vehicle Control: If the inhibitor is dissolved in a solvent other than the assay buffer, add 50 µL of 2x working enzyme solution and 25 µL of the assay buffer containing the same concentration of the solvent.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 25 µL of a 4x working substrate solution to all wells. The final volume will be 100 µL.
-
Measurement: Immediately measure the fluorescence in kinetic mode as described for the enzyme activity assay.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each inhibitor concentration and plot a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for this compound inhibitor assay.
Aminopeptidase N (CD13) Signaling Pathway
Caption: CD13 signaling in monocytes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Continuous Kinetic Assay Using H-Glu(amc)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous kinetic analysis of enzyme activity is a cornerstone of biochemical and pharmacological research. The use of fluorogenic substrates provides a sensitive and high-throughput method for characterizing enzyme kinetics and screening for potential inhibitors. H-Glu(amc)-OH (L-Glutamic acid 7-amido-4-methylcoumarin) is a fluorogenic substrate utilized for the continuous kinetic assay of several peptidases. This application note provides detailed protocols for the use of this compound in studying the activity of key enzymes, including Aminopeptidase A (APA), Glutamate Carboxypeptidase II (GCPII), and gamma-Glutamyltransferase (GGT).
The principle of this assay is based on the enzymatic cleavage of the amide bond between L-glutamic acid and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic hydrolysis, free AMC is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time. The rate of this increase is directly proportional to the enzyme's activity under the specified assay conditions. This method is highly sensitive and amenable to high-throughput screening for the identification of enzyme modulators.
Principle of the Assay
The enzymatic reaction at the core of this application note is the hydrolysis of a non-fluorescent substrate to yield a highly fluorescent product. The workflow can be generalized as follows:
Application Notes and Protocols for Endpoint Assay of H-Glu(amc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Glu(amc)-OH, also known as L-Glutamic acid ɣ-(7-amido-4-methylcoumarin), is a fluorogenic substrate utilized in the sensitive detection of specific enzyme activities. This compound is particularly valuable for assaying aminopeptidase A and γ-glutamyl transferase (GGT). The principle of the assay is based on the enzymatic cleavage of the amide bond linking glutamic acid to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic hydrolysis, the free AMC is liberated, resulting in a significant increase in fluorescence. This fluorescence can be quantified to determine the rate of the enzymatic reaction, providing a direct measure of enzyme activity. This endpoint assay protocol provides a robust and high-throughput method for screening enzyme activity and inhibitor efficacy, crucial for drug discovery and biochemical research.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the non-fluorescent this compound substrate by a target enzyme, such as aminopeptidase A or γ-glutamyl transferase. This reaction releases L-glutamic acid and the highly fluorescent 7-amino-4-methylcoumarin (AMC). The intensity of the fluorescence, measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the amount of AMC produced and, consequently, to the enzyme's activity.
Caption: Enzymatic cleavage of this compound to produce a fluorescent signal.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | Various | Various | -20°C, protect from light |
| 7-Amino-4-methylcoumarin (AMC) Standard | Various | Various | 4°C, protect from light |
| Dimethyl Sulfoxide (DMSO) | Various | Various | Room Temperature |
| Tris-HCl | Various | Various | Room Temperature |
| Sodium Chloride (NaCl) | Various | Various | Room Temperature |
| Purified Enzyme (e.g., Aminopeptidase A or γ-Glutamyl Transferase) | Various | Various | -20°C or -80°C |
| Black, flat-bottom 96-well microplate | Various | Various | Room Temperature |
| Deionized Water | N/A | N/A | Room Temperature |
Experimental Protocols
Reagent Preparation
1. Assay Buffer:
-
For Aminopeptidase A: Prepare a 50 mM Tris-HCl buffer, pH 7.5.
-
For γ-Glutamyl Transferase: Prepare a 100 mM Tris-HCl buffer, pH 8.25, containing 100 mM glycylglycine.
2. This compound Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
3. 7-Amino-4-methylcoumarin (AMC) Standard Stock Solution (1 mM): Dissolve AMC in DMSO to a final concentration of 1 mM. Store at 4°C, protected from light.
4. Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., the assay buffer) at a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C as recommended by the supplier. On the day of the experiment, dilute the enzyme stock to the desired working concentration in cold assay buffer. The optimal final enzyme concentration should be determined empirically but is typically in the nanomolar range.
Experimental Workflow
Caption: General workflow for the this compound endpoint assay.
Assay Procedure
-
Prepare AMC Standard Curve:
-
Perform serial dilutions of the 1 mM AMC standard stock solution in assay buffer to prepare standards with final concentrations ranging from 0 to 10 µM.
-
Add 100 µL of each standard dilution to triplicate wells of a black 96-well microplate.
-
-
Prepare Reaction Wells:
-
In separate wells, prepare the following for each sample and control to be tested (final volume of 100 µL):
-
Sample Wells: Add 50 µL of assay buffer, the appropriate volume of the test compound (if screening for inhibitors), and the appropriate volume of diluted enzyme.
-
No-Enzyme Control (Blank): Add 50 µL of assay buffer and the same volume of substrate working solution as in the sample wells, but no enzyme.
-
Positive Control: Add 50 µL of assay buffer and the appropriate volume of diluted enzyme, without any test inhibitor.
-
-
-
Initiate the Reaction:
-
To each sample and control well, add the this compound substrate working solution to a final concentration that is approximately at or below the Michaelis-Menten constant (Kₘ) for the enzyme. A typical starting concentration to test is 10-50 µM. The final reaction volume should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation set at 360-380 nm and emission at 440-460 nm.
-
Data Presentation
Table 1: AMC Standard Curve Data
| AMC Concentration (µM) | Fluorescence (RFU) - Replicate 1 | Fluorescence (RFU) - Replicate 2 | Fluorescence (RFU) - Replicate 3 | Average RFU |
| 0 | ||||
| 0.5 | ||||
| 1 | ||||
| 2.5 | ||||
| 5 | ||||
| 7.5 | ||||
| 10 |
Table 2: Enzyme Activity Data
| Sample/Control | Fluorescence (RFU) - Replicate 1 | Fluorescence (RFU) - Replicate 2 | Fluorescence (RFU) - Replicate 3 | Average RFU | Corrected RFU (Avg RFU - Blank) | Enzyme Activity (nmol/min/mg) |
| No-Enzyme (Blank) | N/A | N/A | ||||
| Positive Control | ||||||
| Test Compound 1 | ||||||
| Test Compound 2 |
Data Analysis
-
AMC Standard Curve:
-
Subtract the average fluorescence of the 0 µM AMC standard (blank) from all other standard readings.
-
Plot the background-subtracted fluorescence values against the corresponding AMC concentrations.
-
Perform a linear regression to obtain the slope of the standard curve (RFU/µM).
-
-
Enzyme Activity Calculation:
-
Subtract the average fluorescence of the no-enzyme control (blank) from the fluorescence readings of all sample wells to get the corrected RFU.
-
Calculate the amount of AMC produced in each well using the following formula:
AMC produced (nmol) = Corrected RFU / Slope of AMC Standard Curve (RFU/nmol)
-
Calculate the enzyme activity using the following formula:
Enzyme Activity (nmol/min/mg) = (AMC produced (nmol) / (Incubation Time (min) x Enzyme Amount (mg)))
-
Troubleshooting
-
High Background Fluorescence:
-
Check for contamination of reagents or the microplate.
-
Ensure the this compound substrate has not degraded; store it properly protected from light and moisture.
-
-
Low Signal:
-
Increase the enzyme concentration or incubation time.
-
Optimize the assay buffer pH and ionic strength for the specific enzyme.
-
-
Non-linear Reaction Rate:
-
The reaction may have proceeded for too long, depleting the substrate. Reduce the incubation time or enzyme concentration.
-
The enzyme may be unstable under the assay conditions. Keep the enzyme on ice before use.
-
Application Notes and Protocols for H-Glu(amc)-OH in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Glu(amc)-OH, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate used to detect the activity of specific enzymes. This compound consists of a glutamic acid residue linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, this compound is non-fluorescent. However, upon enzymatic cleavage of the glutamic acid residue, the highly fluorescent AMC is released. This property allows for the real-time monitoring of enzyme activity in biological samples, including live cells.
The primary enzymatic targets of this compound are aminopeptidases, such as aminopeptidase A, and γ-glutamyl transferase (GGT). These enzymes play crucial roles in various physiological and pathological processes, including protein degradation, cellular signaling, and cancer progression. Consequently, this compound serves as a valuable tool for studying the activity of these enzymes in live-cell imaging applications, particularly for assessing enzymatic activity on the cell surface. Due to its chemical structure, this compound is generally not cell-permeable, making it most suitable for detecting extracellular or cell-surface enzyme activity.
Principle of Detection
The use of this compound in live-cell imaging is based on a straightforward enzymatic reaction that results in a fluorescent signal. Aminopeptidase A or γ-glutamyl transferase on the surface of live cells can cleave the γ-glutamyl bond in the this compound substrate. This cleavage event liberates the 7-amino-4-methylcoumarin (AMC) fluorophore, which, unlike the parent compound, exhibits strong blue fluorescence upon excitation. The rate of fluorescence increase is directly proportional to the enzymatic activity present on the cell surface.
Data Presentation
The following table summarizes key quantitative parameters for the use of this compound and the resulting fluorophore, AMC, in live-cell imaging experiments.
| Parameter | Value | Reference |
| Substrate | This compound | |
| Molecular Formula | C₁₅H₁₆N₂O₅ | [1][2] |
| Molecular Weight | 304.3 g/mol | [1][2] |
| Storage | Store at -20°C, protect from light | |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) | |
| Excitation Wavelength | ~365 nm | |
| Emission Wavelength | ~460 nm | |
| Live-Cell Imaging | ||
| Recommended Cell Seeding Density | 1-5 x 10⁴ cells/well (96-well plate) | General knowledge |
| Suggested Substrate Concentration | 10-100 µM | Inferred from similar assays |
| Incubation Time | 15-60 minutes | Inferred from similar assays |
| Imaging Buffer | Hank's Balanced Salt Solution (HBSS) or Phenol-red free medium | General knowledge |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound by dissolving the lyophilized powder in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Live-Cell Imaging of Cell-Surface Enzyme Activity
This protocol is designed for detecting aminopeptidase A or γ-glutamyl transferase activity on the surface of adherent cells in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom imaging plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight in complete culture medium at 37°C in a 5% CO₂ incubator.
-
Preparation of Working Solution: On the day of the experiment, prepare a 2X working solution of this compound by diluting the 10 mM stock solution in a suitable imaging buffer (e.g., HBSS or phenol red-free medium). The final concentration in the well should typically be in the range of 10-100 µM. For example, to achieve a final concentration of 50 µM, prepare a 100 µM (2X) working solution.
-
Cell Washing: Gently wash the cells twice with the imaging buffer to remove any residual serum and phenol red from the culture medium.
-
Substrate Addition: After the final wash, add 50 µL of pre-warmed imaging buffer to each well, followed by 50 µL of the 2X this compound working solution to achieve the desired final concentration.
-
Image Acquisition: Immediately place the plate in a fluorescence microscope equipped with a 37°C and 5% CO₂ environmental chamber.
-
Microscopy Settings: Set the microscope to acquire images using a DAPI or equivalent filter set (Excitation: ~365 nm, Emission: ~460 nm).
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 2-5 minutes) for a period of 30-60 minutes to monitor the increase in fluorescence over time.
-
Data Analysis: Quantify the mean fluorescence intensity of the cells at each time point using image analysis software. The rate of increase in fluorescence intensity is indicative of the cell-surface enzyme activity.
Protocol 3: Control Experiments
To ensure the specificity of the fluorescent signal, it is essential to perform control experiments:
-
Inhibitor Control: Pre-incubate the cells with a known inhibitor of aminopeptidase A (e.g., amastatin) or γ-glutamyl transferase (e.g., acivicin) for 30-60 minutes before adding the this compound substrate. A significant reduction in the rate of fluorescence increase would confirm that the signal is due to the specific enzyme activity.
-
No-Cell Control: Include wells containing only the imaging buffer and this compound to measure the background fluorescence and any spontaneous hydrolysis of the substrate.
Mandatory Visualizations
Signaling Pathway and Detection Mechanism
Caption: Enzymatic cleavage of this compound by cell-surface enzymes releases fluorescent AMC.
Experimental Workflow
Caption: Step-by-step workflow for measuring enzyme activity in live cells using this compound.
References
Application Notes and Protocols for H-Glu(amc)-OH in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of H-Glu(amc)-OH, a fluorogenic substrate, for the detection and quantification of aminopeptidase activity in live cells using flow cytometry. This methodology is applicable for basic research, cellular biology, and screening for potential modulators of enzyme activity in drug development.
Introduction
This compound (L-Glutamic acid 7-amido-4-methylcoumarin) is a fluorogenic substrate designed to measure the activity of certain aminopeptidases, particularly aminopeptidase A (APA). The substrate itself is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the glutamic acid residue and the 7-amido-4-methylcoumarin (AMC) moiety, the highly fluorescent AMC is released. The intensity of the resulting fluorescence is directly proportional to the enzymatic activity. Flow cytometry provides a powerful platform to measure this fluorescence at a single-cell level, enabling the analysis of enzymatic activity within heterogeneous cell populations.
Principle of Detection:
The core of this application lies in the enzymatic reaction that liberates the fluorophore.
Caption: Enzymatic cleavage of this compound by cell surface aminopeptidases.
Product Information
| Property | Value |
| Full Name | L-Glutamic acid 7-amido-4-methylcoumarin |
| Molecular Formula | C₁₅H₁₆N₂O₅ |
| Molecular Weight | 304.3 g/mol |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) |
| Excitation (max) | ~340-380 nm |
| Emission (max) | ~430-460 nm |
| Appearance | White to off-white solid |
| Storage | Store at -20°C, protected from light. |
Experimental Protocols
Materials Required
-
This compound substrate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for your cells
-
FACS tubes (or 96-well U-bottom plates)
-
Flow cytometer equipped with a violet laser (e.g., 405 nm) and appropriate emission filters (e.g., 450/50 nm bandpass filter).
-
Control cells (a cell line with known low or no expression of the target aminopeptidase, if available).
-
Amastatin (or other suitable aminopeptidase inhibitor) for negative control.
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Dissolve 3.04 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Amastatin Stock Solution (10 mM):
-
Dissolve the appropriate amount of amastatin in water or a suitable buffer as per the manufacturer's instructions to make a 10 mM stock solution.
-
Aliquot and store at -20°C.
-
Experimental Workflow
Caption: Flowchart of the experimental procedure for measuring aminopeptidase activity.
Detailed Protocol for Flow Cytometry
This protocol is a starting point and may require optimization for different cell types and experimental conditions.
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Cell Preparation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in an appropriate buffer (e.g., PBS or phenol red-free culture medium) to a concentration of 1 x 10⁶ cells/mL.
-
-
Experimental Setup:
-
Prepare the following experimental tubes:
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Unstained Control: 1 mL of the cell suspension.
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Positive Staining: 1 mL of the cell suspension.
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Inhibitor Control: 1 mL of the cell suspension.
-
-
-
Inhibitor Pre-incubation (for Inhibitor Control):
-
To the "Inhibitor Control" tube, add amastatin to a final concentration of 10-100 µM.
-
Incubate for 15-30 minutes at 37°C.
-
-
Substrate Incubation:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in the assay buffer. A final concentration in the range of 10-100 µM is a good starting point for optimization.
-
Add the diluted this compound to the "Positive Staining" and "Inhibitor Control" tubes.
-
Incubate all tubes for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the level of enzymatic activity and should be determined empirically.
-
-
Washing:
-
After incubation, wash the cells twice with 2 mL of cold PBS to remove any excess substrate.
-
Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Acquire events on a flow cytometer.
-
Use the unstained control to set the negative gate for fluorescence.
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Collect data from the positive staining and inhibitor control samples.
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Data Analysis and Expected Results
The primary output will be a histogram of fluorescence intensity. Cells with aminopeptidase activity will show a shift in fluorescence compared to the unstained control. The inhibitor control should show a reduction in this fluorescence shift, confirming the specificity of the enzymatic reaction.
Data Presentation:
| Sample | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Unstained Control | Baseline MFI | <1% |
| This compound Stained | Increased MFI | Variable |
| Inhibitor Control | Reduced MFI (vs. Stained) | Reduced % |
Troubleshooting and Optimization
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Low Signal:
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Increase the incubation time with the substrate.
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Increase the concentration of this compound.
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Ensure the flow cytometer settings (laser and filters) are optimal for AMC detection.
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The cell type may have low intrinsic aminopeptidase activity. Consider using a positive control cell line known to express the target enzyme.
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-
High Background Fluorescence:
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Ensure adequate washing to remove unbound substrate.
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Decrease the substrate concentration.
-
Check for autofluorescence of your cells in the blue channel and use appropriate compensation if necessary.
-
-
Inhibitor Control Shows High Fluorescence:
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Increase the concentration of the inhibitor.
-
Increase the pre-incubation time with the inhibitor.
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The observed fluorescence may be due to enzymes not targeted by the specific inhibitor.
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Signaling Pathway Context
While this compound directly measures enzyme activity rather than a signaling pathway, the activity of aminopeptidases can be modulated by various cellular signals and is involved in pathways like the Renin-Angiotensin System.
Caption: Role of Aminopeptidase A in the Renin-Angiotensin System.
Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. The provided protocols are intended as a guide and may require optimization for your specific experimental needs.
Troubleshooting & Optimization
H-Glu(amc)-OH signal to noise ratio improvement
Welcome to the technical support center for optimizing assays using the fluorogenic substrate H-Glu(amc)-OH. This guide is designed for researchers, scientists, and drug development professionals to enhance experimental success and improve the signal-to-noise ratio in their enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
This compound, or L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate used to measure the activity of enzymes such as aminopeptidases and γ-glutamyl transferase.[1][2] The substrate itself is weakly fluorescent. Upon enzymatic cleavage of the glutamic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released.[3][4] This increase in fluorescence is directly proportional to the enzyme's activity and can be monitored over time to determine reaction kinetics.
Q2: What are the recommended excitation and emission wavelengths for detecting free AMC?
For the detection of the released AMC fluorophore, the recommended excitation wavelength is in the range of 340-380 nm, and the emission wavelength is typically between 440-460 nm.[5] It is always advisable to confirm the optimal settings for your specific instrument, such as a fluorescence plate reader or spectrofluorometer.
Q3: What is a good starting concentration for this compound in an assay?
The optimal substrate concentration is dependent on the Michaelis constant (Km) of the enzyme being studied. A common starting point for AMC-based substrates is a concentration at or slightly above the Km value. If the Km is unknown, a typical starting range for optimization is between 10 µM and 100 µM.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically soluble in DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-purity DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes for single-use and store at -20°C or -80°C, protected from light. When stored at -20°C in solution, it is advisable to use it within one month.
Q5: Why is a standard curve with free AMC necessary?
An AMC standard curve is crucial for converting the relative fluorescence units (RFU) measured by the plate reader into the actual amount of product (cleaved AMC) generated in your enzymatic reaction. This allows for the quantitative determination of enzyme activity in standardized units, such as nmol/min/mg. The standard curve should be prepared using the same buffer and experimental conditions as your assay to ensure accuracy.
Troubleshooting Guides
Issue 1: High Background Fluorescence
A high fluorescence signal in your negative control wells (e.g., no enzyme) can significantly reduce the signal-to-noise ratio and mask the true enzymatic signal.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Autohydrolysis | Prepare fresh substrate solutions for each experiment. Avoid prolonged storage of diluted substrate in aqueous buffers. Run a "substrate only" control to measure the rate of non-enzymatic hydrolysis and subtract this from your experimental data. |
| Contaminated Reagents | Use high-purity, sterile water and reagents. Check buffers for microbial contamination, which can introduce exogenous enzymes. Filter-sterilize buffers if contamination is suspected. |
| Autofluorescence of Test Compounds | If screening for inhibitors, pre-read the plate after adding the compounds but before adding the substrate to measure their intrinsic fluorescence. This background can then be subtracted from the final reading. |
| Well-to-Well Contamination | Exercise caution during pipetting to prevent cross-contamination. Always use fresh pipette tips for each reagent and sample. |
| Microplate Selection | Use black, opaque microplates, preferably with low-binding properties, to minimize background fluorescence and light scatter. |
Issue 2: Low or No Signal
A weak or absent fluorescence signal in your experimental wells can make it difficult to obtain reliable data.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (e.g., at the recommended temperature, with appropriate stabilizing agents) and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a known positive control substrate if available. |
| Suboptimal Assay Conditions | Systematically optimize the pH, temperature, and buffer composition for your specific enzyme. Some enzymes require specific cofactors or have particular ionic strength requirements for optimal activity. |
| Incorrect Substrate Concentration | The substrate concentration may be too low (far below the Km). Perform a substrate titration experiment to determine the optimal concentration that yields a robust signal. |
| Incorrect Instrument Settings | Verify that the plate reader is set to the correct excitation and emission wavelengths for AMC (Ex: ~380 nm, Em: ~460 nm). Optimize the gain settings to enhance signal detection without saturating the detector. |
| Presence of Inhibitors | The sample itself may contain endogenous inhibitors. Run a control with a known amount of purified enzyme spiked into your sample to test for inhibitory effects. |
| Inner Filter Effect | At high concentrations, the substrate or product can absorb the excitation or emission light, leading to a non-linear increase in fluorescence. Diluting the samples may be necessary to ensure measurements are within the linear range of detection. |
| Photobleaching | Prolonged exposure to high-intensity excitation light can destroy the fluorophore. Minimize light exposure time and consider using neutral density filters or taking readings at longer intervals if conducting a kinetic assay. |
Experimental Protocols
Protocol 1: AMC Standard Curve Generation
This protocol is essential for converting relative fluorescence units (RFU) to the molar amount of product formed.
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Prepare AMC Stock Solution: Prepare a 1 mM stock solution of free 7-Amino-4-methylcoumarin in DMSO.
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Serial Dilutions: Perform serial dilutions of the AMC stock solution in the final assay buffer to generate a range of concentrations (e.g., 0-25 µM).
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Plate Loading: Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a black, opaque 96-well plate. Include wells with buffer only to serve as a blank.
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Fluorescence Reading: Read the fluorescence at the optimal excitation and emission wavelengths for AMC (e.g., Ex: 380 nm, Em: 460 nm).
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Data Analysis: Subtract the average fluorescence of the blank wells from all other readings. Plot the background-corrected RFU against the corresponding AMC concentration. Perform a linear regression to obtain the slope of the standard curve (RFU/µM).
Protocol 2: Enzyme Activity Assay
This protocol outlines a typical kinetic assay to measure enzyme activity.
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Reagent Preparation:
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Prepare the assay buffer at the optimal pH and temperature for your enzyme.
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Prepare a working solution of this compound in the assay buffer. The final concentration should be optimized for your specific enzyme (e.g., at or near the Km).
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Prepare the enzyme solution by diluting it to the desired concentration in pre-warmed assay buffer. The optimal enzyme concentration should be determined empirically through titration to ensure a linear reaction rate over the desired time course.
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-
Assay Setup (96-well plate):
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Experimental Wells: Add the enzyme solution.
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Negative Control (No Enzyme): Add assay buffer instead of the enzyme solution.
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Initiate Reaction: Add the this compound substrate solution to all wells to start the reaction. Ensure rapid and consistent addition, for example, by using a multi-channel pipette.
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-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the correct temperature and wavelengths. Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).
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Data Analysis:
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Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence vs. time plot for each well.
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Subtract the rate of the negative control (background hydrolysis) from the rates of the experimental wells.
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Convert the corrected rates (RFU/min) to the rate of product formation (e.g., µM/min or nmol/min) using the slope obtained from the AMC standard curve.
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Visualizations
Caption: Enzymatic reaction showing the cleavage of this compound.
Caption: A logical workflow for troubleshooting poor signal-to-noise ratio.
Caption: A typical workflow for an this compound enzyme assay.
References
Optimizing H-Glu(amc)-OH Assays: A Technical Support Guide
Welcome to the technical support center for the H-Glu(amc)-OH fluorogenic substrate assay. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.
Assay Principle
The this compound assay is a fluorescence-based method used to measure the activity of specific peptidases, such as γ-glutamyl transferase (GGT) and aminopeptidase A (APA). The substrate, this compound, is composed of a glutamic acid residue linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. When the enzyme cleaves the amide bond between the glutamic acid and AMC, the free AMC is released, generating a strong fluorescent signal that is directly proportional to the enzyme's activity.
Caption: Enzymatic cleavage of this compound releases fluorescent AMC.
Frequently Asked Questions (FAQs)
Q1: What are the recommended excitation and emission wavelengths for detecting free AMC?
The optimal excitation wavelength for 7-amino-4-methylcoumarin (AMC) is approximately 345-380 nm, and the emission wavelength is typically between 440-470 nm.[1] For γ-glutamyl transferase assays, specific wavelengths of 365 nm for excitation and 460 nm for emission are commonly used.[2] It is always recommended to confirm the optimal wavelengths using your specific instrumentation.
Q2: How should I prepare and store the this compound substrate?
Proper handling and storage of the substrate are critical for reproducible results.
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Storage: The lyophilized powder should be stored at -20°C, desiccated, where it can be stable for up to 36 months.[3]
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Stock Solution: To prepare a stock solution, dissolve the this compound powder in a small amount of an organic solvent like DMSO.
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Working Solution: The stock solution should then be diluted into the appropriate aqueous assay buffer to the desired final concentration.
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Solution Storage: Once in solution, the substrate should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for up to one month.[3] Avoid prolonged storage of diluted substrate solutions to prevent autohydrolysis.[4]
Q3: What is a typical starting concentration for the this compound substrate?
The optimal substrate concentration depends on the enzyme's Michaelis constant (Km). For initial rate measurements and to identify competitive inhibitors, it is essential to use substrate concentrations at or below the Km value. If the Km is unknown, a good starting point is to test a range of concentrations (e.g., 10 µM to 200 µM). For some aminopeptidases, Km values for similar fluorogenic substrates have been determined to be in the range of 0.28 mM to 0.35 mM.
Q4: What buffer conditions are optimal for this assay?
Buffer conditions, particularly pH, are crucial for enzyme activity.
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pH: Many aminopeptidases exhibit optimal activity under alkaline conditions, typically in the pH range of 7.5 to 9.5. It is highly recommended to perform a pH screen using appropriate buffers (e.g., Tris-HCl, HEPES) to determine the ideal pH for your specific enzyme. For example, an optimized assay for alanine aminopeptidase uses a Tris-HCl buffer at pH 7.8.
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Ionic Strength: Salt concentrations can influence enzyme activity. Testing a range of NaCl concentrations (e.g., 50 mM to 500 mM) can help optimize electrostatic interactions between the enzyme and substrate.
Experimental Protocols
General Protocol for Measuring Enzyme Activity
This protocol provides a general framework for a 96-well plate format. It should be optimized for your specific enzyme and experimental conditions.
Caption: A typical workflow for an this compound enzyme activity assay.
Materials:
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This compound substrate
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Purified enzyme (e.g., Aminopeptidase A or γ-Glutamyl Transferase)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
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DMSO
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Free AMC standard
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Black 96-well microplate
Procedure:
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AMC Standard Curve: Prepare a series of dilutions of the free AMC standard in the assay buffer to generate a standard curve (e.g., 0 to 100 pmol/well).
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Reagent Preparation:
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Prepare the assay buffer at the optimal pH and temperature.
-
Reconstitute and dilute the this compound substrate in assay buffer to the desired concentration.
-
Prepare a series of enzyme dilutions in assay buffer.
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-
Assay Setup:
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Add 50 µL of assay buffer to each well.
-
Add 25 µL of the enzyme solution to the sample wells. For "no enzyme" control wells, add 25 µL of assay buffer.
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Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
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-
Reaction Initiation: Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
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Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at Ex/Em = 365/460 nm.
Troubleshooting Guide
This section addresses common problems encountered during the this compound assay.
Caption: A troubleshooting flowchart for common this compound assay issues.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing fluorogenic assays. Note that optimal values are enzyme and substrate-specific and should be determined empirically.
Table 1: General Assay Condition Recommendations
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.5 - 9.5 | Aminopeptidases often have optimal activity in alkaline conditions. A pH screen is crucial. |
| Temperature | 25°C - 37°C | Enzyme activity is temperature-dependent. 37°C is common for mammalian enzymes. |
| Substrate Conc. | 0.2 - 5.0 x Km | Use concentrations below Km for inhibitor screening and 2-5x Km for routine assays. |
| DMSO Conc. | < 5% (v/v) | High concentrations of organic solvents can inhibit enzyme activity. |
| Excitation/Emission | Ex: 345-380 nm / Em: 440-470 nm | Optimal wavelengths for detecting the AMC fluorophore. |
Table 2: Troubleshooting Checklist
| Issue | Potential Cause | Suggested Solution |
| High Background | Substrate Autohydrolysis | Prepare substrate solution fresh before each experiment. Run a "substrate only" control. |
| Contaminated Reagents | Use high-purity water and reagents. Check for microbial contamination. | |
| Low Signal-to-Noise | Suboptimal Concentrations | Systematically titrate enzyme and substrate concentrations to find the optimal ratio. |
| Incorrect Instrument Settings | Ensure correct Ex/Em wavelengths are set. Increase the gain setting on the fluorometer. | |
| Non-Linearity | Enzyme Instability | Add stabilizing agents like BSA or glycerol to the assay buffer. |
| Inner Filter Effect | Occurs at high substrate/product concentrations. Use lower concentrations or correct for the effect. | |
| Substrate Precipitation | Dissolve substrate in a co-solvent like DMSO first. Ensure final solvent concentration does not inhibit the enzyme. |
References
Technical Support Center: H-Glu(amc)-OH Substrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate H-Glu(amc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, or L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate used to measure the activity of certain enzymes.[1] Specifically, it is cleaved by aminopeptidase A and γ-glutamyl transferase (GGT).[1] Upon enzymatic cleavage of the glutamic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and performance of this compound. For long-term storage, the lyophilized powder should be stored at -20°C in a desiccated environment, where it can be stable for up to 36 months. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for use within one month, or at -80°C for extended stability of up to six months. It is important to protect both the solid compound and its solutions from light.
Q3: How do I prepare a working solution of this compound?
This compound has limited solubility in aqueous buffers. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final working concentration in the desired aqueous assay buffer. Ensure that the final concentration of DMSO in the assay is low enough (typically <1%) to not affect enzyme activity.
Q4: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum around 345-380 nm and an emission maximum in the range of 445-460 nm. The exact wavelengths may vary slightly depending on the buffer composition and the specific instrumentation used. It is advisable to determine the optimal excitation and emission wavelengths for your experimental setup.
Q5: What are the primary factors that can affect the stability of this compound in my experiments?
Several factors can impact the stability of this compound, leading to high background fluorescence or inaccurate results. These include:
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pH: The amide bond in the substrate can undergo hydrolysis, a process that is often pH-dependent.
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Temperature: Higher temperatures can accelerate the rate of hydrolysis and degradation.
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Light Exposure: The coumarin moiety is known to be light-sensitive, and prolonged exposure to light can lead to photodegradation.
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Enzymatic Contamination: The presence of contaminating proteases in the sample or reagents can lead to non-specific cleavage of the substrate.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Description: You observe a high fluorescence signal in your negative control wells (without enzyme) or before initiating the enzymatic reaction.
| Possible Cause | Troubleshooting Step |
| Substrate Instability/Spontaneous Hydrolysis | Test the stability of this compound in your assay buffer without the enzyme. Incubate the substrate in the buffer under the same experimental conditions (temperature, time) and monitor for an increase in fluorescence. If spontaneous hydrolysis is significant, consider adjusting the buffer pH to a more neutral range (e.g., pH 6.0-7.5) where similar peptide substrates show greater stability. |
| Contaminated Reagents | Test each component of your assay (buffer, water, DMSO) individually for background fluorescence at the excitation and emission wavelengths used for AMC. Use high-purity, nuclease-free water and fresh, high-quality reagents. |
| Light-Induced Degradation | Prepare and handle the substrate and assay plates in the dark or under subdued lighting conditions. Use black microplates to minimize light scattering and exposure. |
Issue 2: Low or No Signal
Description: There is little to no increase in fluorescence after adding the enzyme.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of your enzyme preparation using a known positive control substrate or a different assay method. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize the assay conditions, including pH, temperature, and buffer composition. The optimal pH for the enzymatic reaction may differ from the optimal pH for substrate stability. Perform a pH profile of enzyme activity to determine the optimal pH for your specific enzyme. |
| Incorrect Substrate Concentration | The substrate concentration may be too low for the enzyme to produce a detectable signal. Determine the Michaelis-Menten constant (Km) for your enzyme with this compound and use a substrate concentration above the Km value (typically 2-5 times the Km). |
| Inhibitors in the Sample | Your sample may contain inhibitors of the enzyme. To check for this, you can perform a spike-in experiment where a known amount of active enzyme is added to your sample. A reduced activity compared to the enzyme in buffer alone would suggest the presence of inhibitors. |
Quantitative Data Summary
Table 1: Recommended Storage and Stability of 7-Amino-4-methylcoumarin (AMC)
| Form | Storage Temperature | Shelf Life / Stability | Key Handling Advice |
| Solid (Powder) | +4°C to +8°C | At least 2 years | Protect from light and moisture. |
| DMSO/DMF Stock Solution | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | N/A | Prepare fresh and use the same day. | Prone to precipitation; sonication may aid dissolution. |
Table 2: Influence of pH on the Stability of a Structurally Similar Dipeptide (L-alanyl-L-glutamine) in Aqueous Solution
This data is provided as an estimate of how pH may affect this compound stability, as specific data for this substrate is unavailable.
| pH | Relative Stability | Observed Degradation Kinetics |
| < 5.0 | Lower | Acid-catalyzed hydrolysis may increase. |
| 5.0 - 7.5 | Maximum | Generally the most stable pH range. |
| > 7.5 | Lower | Base-catalyzed hydrolysis may increase. |
Table 3: General Kinetic Parameters for Enzymes Acting on this compound (Representative)
The following are approximate values and the actual Km and Vmax should be determined experimentally for your specific enzyme and assay conditions.
| Enzyme | Substrate | Typical Km Range (µM) | Optimal pH Range |
| Aminopeptidase A | This compound | 10 - 100 | 7.0 - 8.0 |
| γ-Glutamyl Transferase | This compound | 5 - 50 | 7.0 - 8.5 (transferase activity) |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Assay Buffer
This protocol allows for the determination of the non-enzymatic hydrolysis rate of this compound under your specific experimental conditions.
Materials:
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This compound
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DMSO
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Assay Buffer (e.g., Tris-HCl, HEPES, PBS at desired pH)
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Black 96-well microplate
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Fluorescence plate reader
Methodology:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Prepare a working solution of this compound in your assay buffer at the final concentration you will use in your experiments.
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Dispense the working solution into multiple wells of a black 96-well microplate.
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Include control wells containing only the assay buffer to measure background fluorescence.
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Incubate the plate at your experimental temperature, protected from light.
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Measure fluorescence at regular time intervals (e.g., every 30 minutes for several hours) using the appropriate excitation and emission wavelengths for AMC.
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Plot the fluorescence intensity versus time. A significant increase in fluorescence over time in the absence of enzyme indicates substrate instability.
Workflow for assessing this compound stability.
Protocol 2: Determination of Km and Vmax for an Enzyme with this compound
This protocol describes a general method to determine the Michaelis-Menten kinetic parameters for your enzyme.
Materials:
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Purified enzyme of interest
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This compound
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DMSO
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Assay Buffer
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Black 96-well microplate
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Fluorescence plate reader
Methodology:
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Prepare a stock solution of this compound in DMSO.
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Prepare a series of substrate dilutions in the assay buffer, ranging from concentrations expected to be well below to well above the Km.
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Prepare a working solution of your enzyme in the assay buffer at a fixed concentration.
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Add the substrate dilutions to the wells of a black 96-well microplate.
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Initiate the reaction by adding the enzyme working solution to each well. Include negative control wells with buffer instead of the enzyme for each substrate concentration.
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Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence kinetically over a set period (e.g., every minute for 30-60 minutes).
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Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the fluorescence versus time plot.
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Plot the initial velocity (V0) against the substrate concentration ([S]).
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Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.
Workflow for determining enzyme kinetic parameters.
Signaling Pathways and Logical Relationships
Enzymatic Cleavage of this compound
This compound is a substrate for exopeptidases that cleave a glutamic acid residue from the N-terminus of a peptide. The diagram below illustrates the enzymatic reaction.
Enzymatic cleavage of this compound.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues with this compound assays.
Troubleshooting logic for this compound assays.
References
Technical Support Center: H-Glu(amc)-OH Fluorescence Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the H-Glu(amc)-OH fluorescence assay. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for detecting the cleaved AMC (7-amino-4-methylcoumarin) product?
The optimal wavelengths for detecting free AMC can vary slightly depending on the instrument and buffer conditions. However, a general and effective range is an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm. It is crucial to confirm the specific settings for your microplate reader.
Q2: My fluorescence signal is very low or absent. What are the potential causes and solutions?
Low or no fluorescence signal is a common issue that can stem from several factors. A systematic approach is best for troubleshooting.
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Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Always prepare fresh enzyme dilutions for each experiment and store the stock solution according to the manufacturer's recommendations.
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Substrate Degradation: The this compound substrate is sensitive to light and pH. It should be stored protected from light and dissolved in a suitable solvent like DMSO. Prepare fresh substrate solutions before each experiment.
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Suboptimal Assay Conditions: The concentrations of the enzyme or substrate may be too low, or the incubation time may be too short for sufficient product formation. It is recommended to perform titration experiments to optimize these parameters. A kinetic reading, measuring fluorescence at regular intervals, can help determine the optimal incubation time.
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Incorrect Wavelength Settings: Ensure your microplate reader is set to the correct excitation and emission wavelengths for free AMC.
Q3: The background fluorescence in my assay is too high. How can I reduce it?
High background fluorescence can significantly reduce the sensitivity of your assay. Here are common causes and their solutions:
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Substrate Autohydrolysis: The this compound substrate may hydrolyze spontaneously in the assay buffer, releasing free AMC. To check for this, run a "no-enzyme" control where the substrate is incubated in the assay buffer alone. If autohydrolysis is significant, consider preparing the substrate solution immediately before use or exploring different buffer conditions.
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Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds. Prepare fresh solutions using high-purity water and reagents.
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Compound Autofluorescence: If screening compounds, the compounds themselves may be fluorescent at the assay wavelengths. To test for this, measure the fluorescence of the compounds in the assay buffer without the enzyme or substrate.
Q4: My results are not reproducible. What are the likely sources of variability?
Lack of reproducibility can be frustrating. A checklist approach can help identify the source of the variability.
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Pipetting Errors: Inconsistent pipetting, especially of small volumes, can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
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Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Ensure that all reagents and the microplate are at the recommended assay temperature and that the plate reader maintains a stable temperature.
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Plate Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. To minimize this, avoid using the outer wells or fill them with a blank solution like water or buffer.
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Photobleaching: AMC is susceptible to photobleaching, which is the light-induced destruction of the fluorophore. Minimize the exposure of the wells to the excitation light by reducing the number of readings per well or using the lowest effective excitation intensity.
Quantitative Data Summary
The following tables provide recommended starting ranges for key experimental parameters. Note that these are general guidelines, and optimization for your specific enzyme and experimental conditions is highly recommended.
Table 1: Recommended Wavelengths for AMC Detection
| Parameter | Wavelength Range |
| Excitation | 340 - 380 nm |
| Emission | 440 - 460 nm |
Table 2: Typical Concentration Ranges for Assay Components
| Component | Concentration Range | Notes |
| This compound | 10 - 100 µM | The optimal concentration should be determined by titration and is often close to the Kₘ value of the enzyme. |
| Aminopeptidase A | 1 - 50 ng/well | The optimal enzyme concentration will depend on its specific activity and should be in the linear range of the assay. |
| AMC (for standard curve) | 0 - 50 µM | A standard curve is essential for converting relative fluorescence units (RFU) to the amount of product formed. |
Table 3: Recommended Assay Conditions
| Parameter | Recommended Value/Range | Notes |
| pH | 7.0 - 8.0 | The optimal pH for aminopeptidase A is generally around 7.5. |
| Temperature | 25 - 37 °C | The optimal temperature should be determined for the specific enzyme being used. |
| Incubation Time | 15 - 60 minutes | A kinetic reading is recommended to determine the initial linear rate of the reaction. |
Experimental Protocols
Protocol 1: AMC Standard Curve
This protocol describes how to generate a standard curve for 7-amino-4-methylcoumarin (AMC) to quantify the amount of product formed in the enzymatic assay.
-
Prepare a 1 mM AMC stock solution in DMSO.
-
Prepare a series of dilutions of the AMC stock solution in assay buffer to final concentrations ranging from 0 to 50 µM.
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Add 100 µL of each AMC dilution to the wells of a black, clear-bottom 96-well plate. Include a "buffer only" blank.
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Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
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Subtract the blank reading from all measurements.
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Plot the background-corrected RFU values against the corresponding AMC concentrations. The resulting plot should be linear.
Protocol 2: this compound Fluorescence Assay for Aminopeptidase A Activity
This protocol provides a general procedure for measuring the activity of aminopeptidase A using this compound as a substrate.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution to the desired final concentration in the assay buffer immediately before use.
-
Prepare a stock solution of aminopeptidase A in assay buffer. Dilute the enzyme to the desired final concentration in the assay buffer.
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In a 96-well plate, add the diluted enzyme solution to each well. Include a "no-enzyme" control containing only the assay buffer.
-
To initiate the reaction, add the diluted this compound solution to each well. The final volume in each well should be consistent (e.g., 100 µL).
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using excitation and emission wavelengths appropriate for AMC.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the RFU values to the concentration of AMC using the standard curve generated in Protocol 1.
Visualizations
Caption: Role of Aminopeptidase A in the Renin-Angiotensin System.
Caption: General workflow for the this compound fluorescence assay.
Caption: A logical workflow for troubleshooting common assay issues.
Autofluorescence interference in H-Glu(amc)-OH assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the H-Glu(amc)-OH assay. Our aim is to help you overcome common challenges, with a particular focus on managing autofluorescence interference.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.
Q1: My blank or no-enzyme control wells show high background fluorescence. What are the likely causes and how can I reduce it?
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay. The primary causes are often autofluorescence from your sample or experimental components, and spontaneous hydrolysis of the this compound substrate.
Troubleshooting Steps:
-
Identify the Source of Autofluorescence:
-
Unstained Control: Prepare a well with your cells or biological sample in the assay buffer but without the this compound substrate. This will quantify the inherent autofluorescence of your sample.
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Media/Buffer Control: Measure the fluorescence of your cell culture medium or assay buffer alone. Components like phenol red and fetal bovine serum (FBS) are known to be fluorescent.[1]
-
-
Optimize Your Assay Medium and Buffer:
-
Switch to a phenol red-free cell culture medium.
-
If possible, reduce the percentage of FBS in your medium or use a serum-free medium for the duration of the assay.[1][2] Consider replacing FBS with Bovine Serum Albumin (BSA) if a blocking agent is required.[2]
-
For cell-based assays, consider using a low-autofluorescence medium like FluoroBrite.[1]
-
When working with fixed cells or tissue homogenates, use a buffer with low autofluorescence, such as phosphate-buffered saline (PBS).
-
-
Check for Substrate Autohydrolysis:
-
Incubate the this compound substrate in the assay buffer without any enzyme or sample and measure the fluorescence over time. An increase in fluorescence indicates spontaneous hydrolysis.
-
If autohydrolysis is significant, prepare the substrate solution fresh just before use. You may also need to test alternative buffer conditions, such as a different pH, that may improve substrate stability while maintaining enzyme activity.
-
-
Use Appropriate Microplates:
-
Always use black-walled, clear-bottom microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.
-
Q2: The fluorescence signal in my experimental wells is weak or undetectable. What could be the problem?
Low or no signal can be due to several factors, from inactive enzymes to suboptimal assay conditions or instrument settings.
Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Positive Control: If available, use a purified, active enzyme (e.g., aminopeptidase A) as a positive control to confirm that the substrate and assay buffer are working correctly.
-
Enzyme Handling and Storage: Ensure your enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity. Prepare fresh enzyme dilutions for each experiment.
-
-
Optimize Substrate and Enzyme Concentrations:
-
Perform a titration of both the this compound substrate and your enzyme source (cell lysate, tissue homogenate, etc.) to find the optimal concentrations that yield a robust signal within the linear range of your instrument.
-
-
Check Assay Conditions:
-
Incubation Time: Your incubation time may be too short. Perform a kinetic read, measuring fluorescence at regular intervals, to determine the optimal endpoint where the signal is strong but the reaction is still in the linear phase.
-
Temperature and pH: Ensure the assay is performed at the optimal temperature and pH for your target enzyme's activity.
-
-
Verify Instrument Settings:
-
Confirm that you are using the correct excitation and emission wavelengths for the cleaved AMC fluorophore (typically around 340-380 nm for excitation and 440-460 nm for emission).
-
Run a standard curve with free 7-amino-4-methylcoumarin (AMC) to ensure your plate reader can detect the fluorophore and to convert relative fluorescence units (RFU) to product concentration.
-
Q3: My results are not reproducible between experiments. What are the common sources of variability?
Lack of reproducibility can be frustrating. A systematic approach to identifying the source of variability is key.
Troubleshooting Steps:
-
Standardize Reagent Preparation:
-
Prepare fresh reagents for each experiment whenever possible.
-
Use high-purity water and ensure all buffers are at the correct pH.
-
-
Minimize Plate Effects:
-
Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. To mitigate this, avoid using the outer wells or fill them with a blank solution like water or buffer.
-
Use the same type and brand of microplate for all experiments to ensure consistency in fluorescence readings.
-
-
Ensure Consistent Cell Culture Conditions:
-
For cell-based assays, ensure cells are seeded at the same density and are in the same growth phase for each experiment.
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Variations in cell health and number can significantly impact results.
-
-
Maintain Pipetting Accuracy:
-
Use calibrated pipettes and be mindful of your pipetting technique to ensure accurate and consistent volumes are dispensed in each well.
-
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in the this compound assay?
Autofluorescence is the natural fluorescence emitted by biological structures within cells and tissues, such as mitochondria and lysosomes, when they are excited by light. Common endogenous molecules that cause autofluorescence include NAD(P)H, flavins, collagen, and elastin. This intrinsic fluorescence can be a significant issue in assays like the this compound assay because it can mask the specific signal generated from the enzymatic cleavage of the substrate. This leads to a reduced signal-to-noise ratio, decreased sensitivity, and potentially inaccurate measurements of enzyme activity.
Q2: What are the primary sources of autofluorescence in a typical cell-based assay?
The main sources of autofluorescence can be categorized as follows:
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Endogenous Cellular Components:
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Metabolic Cofactors: NADH and flavins, which are involved in cellular metabolism, are major contributors to autofluorescence, typically in the blue-green region of the spectrum.
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Structural Proteins: Collagen and elastin in the extracellular matrix can also autofluoresce.
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Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in cells over time and fluoresce strongly over a broad range of wavelengths.
-
-
Exogenous (External) Components:
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Cell Culture Media: Phenol red, a common pH indicator, and components of fetal bovine serum (FBS) like amino acids and vitamins are fluorescent.
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Fixatives: Aldehyde-based fixatives such as formaldehyde and glutaraldehyde can induce fluorescence by reacting with amines in the sample.
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Plasticware: Some plastic microplates and culture flasks can have intrinsic fluorescence.
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Q3: How can I correct for autofluorescence in my data analysis?
The most straightforward way to correct for autofluorescence is through background subtraction. This involves including a "no-substrate" control in your experimental setup. This control should contain your cells or biological sample in the assay buffer, treated in the same way as your experimental samples, but without the addition of the this compound substrate. The average fluorescence intensity from these control wells should then be subtracted from the fluorescence readings of all other wells.
Q4: Can I use a different fluorophore to avoid autofluorescence?
Yes, switching to a fluorophore that emits light at longer wavelengths (in the red or far-red region of the spectrum) is a very effective strategy. Most cellular autofluorescence occurs in the blue-green region (up to 600 nm). By using a red-shifted fluorophore, you can spectrally separate your signal of interest from the background autofluorescence, leading to a significant improvement in the signal-to-background ratio. However, this is dependent on the availability of suitable red-shifted substrates for your enzyme of interest.
Q5: Are there any chemical treatments to reduce autofluorescence?
Several chemical treatments can be used to quench autofluorescence, particularly in fixed tissue samples:
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Sodium Borohydride: This can be used to reduce autofluorescence induced by aldehyde fixatives.
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Sudan Black B: This is a lipophilic dye that is effective at quenching lipofuscin-based autofluorescence.
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Commercial Quenching Reagents: Several commercially available reagents are designed to reduce autofluorescence from various sources while preserving the specific fluorescent signal.
It is important to test these treatments on your specific sample type to ensure they do not negatively impact your target signal.
Quantitative Data Summary
The following table summarizes the excitation and emission characteristics of the AMC fluorophore and common endogenous autofluorescent molecules. This information is critical for selecting appropriate filter sets and for understanding potential spectral overlap.
| Molecule | Excitation Max (nm) | Emission Max (nm) | Notes |
| AMC (7-Amino-4-methylcoumarin) | ~341 | ~441 | The fluorescent product of the this compound assay. |
| NAD(P)H | ~340-360 | ~440-470 | A major contributor to cellular autofluorescence. |
| Flavins (FAD, FMN) | ~380-490 | ~520-560 | Found in mitochondria and contribute to green autofluorescence. |
| Collagen | ~270, ~325 | ~390, ~400-480 | A component of the extracellular matrix. |
| Elastin | ~350-450 | ~410-520 | A component of the extracellular matrix. |
| Lipofuscin | Broad (345-490) | Broad (460-670) | Age-related pigment with very broad fluorescence. |
Experimental Protocols
Protocol: Measuring Aminopeptidase A Activity Using this compound
This protocol provides a general workflow for measuring aminopeptidase A activity in cell lysates using this compound in a 96-well plate format.
Materials:
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This compound substrate
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DMSO (for dissolving the substrate)
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Assay Buffer (e.g., Tris-HCl, pH 7.4)
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Cell Lysis Buffer (e.g., RIPA buffer)
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Black-walled, clear-bottom 96-well plates
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Fluorescence plate reader
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Purified Aminopeptidase A (optional, as a positive control)
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7-Amino-4-methylcoumarin (AMC) (for standard curve)
Procedure:
-
Reagent Preparation:
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This compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
AMC Standard Stock Solution: Dissolve AMC in DMSO to create a 1 mM stock solution for the standard curve. Store protected from light at -20°C.
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution and AMC standard stock solution to the desired working concentrations in Assay Buffer. Protect from light.
-
-
Sample Preparation (Cell Lysates):
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Culture cells to the desired confluency.
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Wash cells with ice-cold PBS.
-
Lyse the cells using an appropriate cell lysis buffer on ice.
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Centrifuge the lysate to pellet cell debris.
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Collect the supernatant and determine the protein concentration (e.g., using a BCA assay). Keep lysates on ice.
-
-
Assay Setup:
-
Standard Curve: Prepare a serial dilution of the AMC working solution in Assay Buffer in the 96-well plate. This will be used to convert RFU to the amount of product formed. Include a buffer-only blank.
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Experimental Wells: Add your cell lysate to the wells. It is recommended to test a few different lysate concentrations.
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No-Substrate Control: For each sample, prepare a well with the cell lysate but add Assay Buffer instead of the substrate working solution. This is for background subtraction.
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No-Enzyme Control: Prepare a well with the this compound substrate working solution but without any cell lysate. This controls for substrate autohydrolysis.
-
Adjust the volume in all wells to be equal with Assay Buffer (e.g., 50 µL).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the this compound working solution to all wells (except the no-substrate and standard curve wells).
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Immediately place the plate in a fluorescence plate reader.
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Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) in kinetic mode at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the no-substrate control from your experimental wells.
-
Standard Curve: Plot the fluorescence of the AMC standards against their known concentrations to generate a standard curve.
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Calculate Enzyme Activity: Determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of your kinetic data. Use the standard curve to convert this rate from RFU/min to moles of AMC/min. Normalize the activity to the amount of protein in your sample (e.g., moles/min/mg of protein).
-
Visualizations
Caption: Workflow for the this compound enzymatic assay.
Caption: Decision tree for troubleshooting autofluorescence.
References
H-Glu(amc)-OH solubility and preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Glu(AMC)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate used to measure the activity of enzymes such as aminopeptidase A and γ-glutamyl transferase.[1] When the glutamic acid residue is cleaved by the enzyme, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, resulting in a detectable fluorescent signal.
Q2: How should I store this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound.
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Lyophilized Powder: Store at -20°C for up to three years. Keep the product desiccated.[2]
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In Solution: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] It is highly recommended to aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to degradation and loss of potency.[2]
Q3: In which solvent is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[3] For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the buffer.
Solubility and Stock Solution Preparation
Quantitative Solubility Data
The following table provides the required volume of DMSO to prepare stock solutions of different concentrations from various starting amounts of this compound powder. This data is based on a molecular weight of 304.3 g/mol .
| Amount of this compound | Volume of DMSO for 1 mM Solution | Volume of DMSO for 5 mM Solution | Volume of DMSO for 10 mM Solution |
| 1 mg | 3.2862 mL | 0.6572 mL | 0.3286 mL |
| 5 mg | 16.4312 mL | 3.2862 mL | 1.6431 mL |
| 10 mg | 32.8623 mL | 6.5725 mL | 3.2862 mL |
Table based on data from GlpBio.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution from 5 mg of lyophilized this compound powder.
Materials:
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This compound powder (5 mg)
-
High-purity, anhydrous DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial containing the lyophilized this compound powder to reach room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
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Add Solvent: Carefully add 1.6431 mL of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex gently until the powder is completely dissolved.
-
Troubleshooting Insolubility: If the powder does not dissolve completely, you may:
-
Gently warm the solution to 37°C for a short period.
-
Use a sonicator bath for a few minutes to aid dissolution.
-
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Powder | The compound may not be fully soluble at the desired concentration or may require assistance to dissolve. | 1. Gentle Warming: Warm the solution to 37°C.2. Sonication: Use a sonicator bath to aid dissolution.3. Incremental Addition: Add the powder to the solvent in small portions while stirring to prevent clumping.4. Check Solvent: Ensure you are using high-purity, anhydrous DMSO. |
| Precipitation in Stock Solution During Storage | The stock solution may be supersaturated, or the storage temperature is too low, causing the compound to precipitate. | 1. Warm and Vortex: Gently warm the solution to room temperature or 37°C and vortex to redissolve the precipitate.2. Review Storage Conditions: Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C). |
| Inconsistent Experimental Results | This could be due to incomplete solubilization, leading to an inaccurate final concentration, or degradation of the compound in solution. | 1. Ensure Complete Dissolution: Before use, visually inspect the stock solution to ensure no precipitate is present. If necessary, warm and vortex to redissolve.2. Avoid Freeze-Thaw Cycles: Use single-use aliquots to prevent degradation from repeated freezing and thawing.3. Use Freshly Diluted Solutions: Prepare working solutions fresh from the stock solution for each experiment. |
This compound Solubility Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: H-Glu(AMC)-OH Assays
This guide is designed for researchers, scientists, and drug development professionals using H-Glu(AMC)-OH (L-Glutamic acid 7-amido-4-methylcoumarin) and other AMC-based assays. It provides troubleshooting advice and answers to frequently asked questions regarding fluorescence quenching and other common assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a concern in this compound assays?
Fluorescence quenching is any process that decreases the fluorescence intensity of the released 7-amido-4-methylcoumarin (AMC). In the context of this assay, the this compound substrate is non-fluorescent. When an enzyme cleaves the amide bond, free AMC is released, which is highly fluorescent. Quenching can be caused by test compounds, high concentrations of assay components, or suboptimal buffer conditions, leading to an underestimation of enzyme activity. This can be misinterpreted as true enzymatic inhibition, generating false positive results in drug screening campaigns.
Q2: How does the fluorescence of the this compound substrate differ from the free AMC product?
The fluorescence characteristics of the conjugated substrate and the free product are significantly different. The uncleaved this compound substrate has its fluorescence "statically quenched" due to the covalent linkage to the glutamic acid, which alters the fluorophore's conjugated electron system.[1] Upon enzymatic cleavage, the liberated AMC fluoresces brightly at a different wavelength.[1][2] It is crucial to use the correct instrument settings for the free AMC product to measure enzyme activity accurately.
Q3: What are the primary causes of unexpected quenching or low fluorescence signals in my assay?
Several factors can lead to a weak or absent fluorescence signal. These can be broadly categorized as:
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Compound Interference: The test compound itself may absorb the excitation or emission light (Inner Filter Effect) or interact directly with the AMC fluorophore.[3]
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Inner Filter Effect (IFE): High concentrations of the substrate or the released AMC product can absorb the excitation or emission light, leading to a non-linear signal response.[2] This is a common issue when substrate concentrations are high.
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Reagent Issues: The enzyme may be inactive, or the substrate may have degraded due to improper storage, such as exposure to light.
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Suboptimal Assay Conditions: Incorrect buffer pH, temperature, or insufficient incubation time can all lead to lower-than-expected signal.
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Photobleaching: AMC is susceptible to photobleaching (light-induced destruction) if exposed to the excitation light for prolonged periods, especially during kinetic reads.
Q4: What is the Inner Filter Effect (IFE) and how can I identify it?
The Inner Filter Effect (IFE) is an artifact where molecules in the sample absorb either the excitation light before it reaches the fluorophore (primary IFE) or the light emitted by the fluorophore before it reaches the detector (secondary IFE). This is not true molecular quenching but rather a measurement artifact. You can suspect IFE if:
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A standard curve of free AMC fluorescence versus concentration is not linear, plateauing at higher concentrations.
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The reaction rate unexpectedly decreases at high substrate concentrations.
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Your test compounds are colored or are known to absorb light in the UV-Vis range used for the assay.
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The total absorbance of your sample at the excitation or emission wavelength is significant (a common rule of thumb is >0.1).
Troubleshooting Guides
Problem 1: My fluorescence signal is lower than expected or absent.
This is a common issue that can be addressed by systematically checking reagents, instrument settings, and assay conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Wavelengths | Verify plate reader is set to excite ~340-380 nm and read emission at ~440-460 nm for free AMC. | Correct settings should restore the expected signal for a positive control. |
| Enzyme Inactivity | Prepare fresh enzyme dilutions. Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme lot. | A fresh or validated enzyme lot should show robust activity. |
| Substrate Degradation | Prepare fresh substrate solution from a stock stored protected from light. Run a "no-enzyme" control to check for autohydrolysis. | A fresh substrate solution should have low background fluorescence in the absence of enzyme. |
| Instrument Malfunction | Run a standard curve with free AMC to confirm the instrument can detect the fluorophore and that the response is linear in the expected concentration range. | The instrument should produce a linear standard curve, confirming its functionality. |
Problem 2: My test compound shows inhibition, but I suspect it's due to quenching.
It is critical to distinguish true enzyme inhibition from assay artifacts caused by the test compound. A series of control experiments can de-risk these findings.
| Potential Cause | Troubleshooting / Control Experiment | Interpretation of Results |
| Compound Autofluorescence | Before adding the substrate, pre-read the plate containing the enzyme and test compound in buffer. | A high signal indicates the compound is autofluorescent and may require spectral analysis to see if it interferes with the AMC signal. |
| Inner Filter Effect (IFE) | Measure the absorbance of the compound at the AMC excitation and emission wavelengths. | If absorbance is high (>0.1), IFE is likely. The compound is blocking light from reaching or leaving the well. |
| Compound Quenching of AMC | Run a control experiment where the test compound is added to a known concentration of free AMC product (in the absence of enzyme and substrate). | A decrease in fluorescence compared to the AMC-only control indicates the compound is directly quenching the fluorophore. |
Experimental Protocols
Protocol 1: AMC Quenching Control Experiment
Objective: To determine if a test compound directly quenches the fluorescence of the free AMC product.
Methodology:
-
Prepare AMC Solution: Prepare a solution of free AMC in the final assay buffer at a concentration that falls within the linear range of your AMC standard curve (e.g., 1-5 µM).
-
Prepare Compound Dilutions: Create a serial dilution of your test compound in the assay buffer at the same concentrations used in the enzyme activity assay.
-
Plate Setup:
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In a black, clear-bottom microplate, add the AMC solution to a set of wells.
-
Add the various concentrations of your test compound to these wells.
-
Include control wells containing only the AMC solution (no compound) to establish the maximum fluorescence signal (F₀).
-
Include blank wells containing only the assay buffer.
-
-
Incubation: Incubate the plate for 10-15 minutes at the assay temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity (F) using the optimal excitation (~360 nm) and emission (~460 nm) wavelengths for AMC.
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percent quenching for each compound concentration using the formula: % Quenching = (1 - (F / F₀)) * 100
-
If the percent quenching is significant (e.g., >10-15%), the compound is considered a quencher and its apparent activity in the primary assay may be an artifact.
-
Data Summary
| Parameter | This compound (Substrate) | Free AMC (Product) | Reference(s) |
| Fluorescence State | Quenched / Minimally Fluorescent | Highly Fluorescent | |
| Typical Excitation Max | ~330 nm | ~340-380 nm | |
| Typical Emission Max | ~390 nm | ~440-460 nm | |
| Common Quenchers | Test Compounds, Molecular Oxygen, Heavy Ions | Test Compounds, Molecular Oxygen, Heavy Ions | |
| Interference Threshold | Absorbance > 0.1 at Ex/Em wavelengths suggests IFE | Absorbance > 0.1 at Ex/Em wavelengths suggests IFE |
Visual Guides
Caption: Workflow for troubleshooting apparent inhibition in AMC-based assays.
Caption: Diagram illustrating the Primary and Secondary Inner Filter Effects.
References
Technical Support Center: Inner Filter Effect with H-Glu(amc)-OH Substrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate H-Glu(amc)-OH. The focus is on identifying and mitigating the inner filter effect (IFE), a common phenomenon that can lead to inaccurate results in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) and how does it affect my assay?
A1: The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by molecules in the sample.[1] This leads to a non-linear relationship between the fluorophore concentration and the fluorescence signal, particularly at higher concentrations. In assays using this compound, this can result in an underestimation of enzyme activity.
Q2: What are the primary causes of the Inner Filter Effect in my this compound assay?
A2: The primary causes of IFE in assays using this compound include:
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High Substrate Concentration: The uncleaved this compound substrate can absorb the excitation light intended for the cleaved, fluorescent AMC product. This is known as the primary inner filter effect .
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High Product Concentration: As the enzymatic reaction proceeds, high concentrations of the fluorescent product, 7-amino-4-methylcoumarin (AMC), can lead to self-absorption of emitted light, known as the secondary inner filter effect .
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Presence of Other Chromophores: Other molecules in your sample, such as test compounds (especially colored ones), buffers, or media components, may absorb light at the excitation or emission wavelengths of AMC.
Q3: How can I determine if my assay is affected by the Inner Filter Effect?
A3: There are several indicators that your assay may be affected by IFE:
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Non-linear Standard Curve: A standard curve of free AMC fluorescence versus concentration deviates from linearity and begins to plateau at higher concentrations.
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Decreased Reaction Rate at High Substrate Concentrations: In a kinetic assay, the reaction velocity unexpectedly decreases at high concentrations of the this compound substrate.
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High Absorbance Readings: If the absorbance of your sample at the excitation (~350 nm) or emission (~450 nm) wavelength is above 0.1, the inner filter effect is likely to be significant.
Q4: What is the difference between the inner filter effect and fluorescence quenching?
A4: The inner filter effect is a result of light absorption by components in the sample, which reduces the amount of light reaching the fluorophore or the detector. In contrast, fluorescence quenching involves non-radiative energy transfer through direct molecular interactions between the fluorophore and a quencher molecule.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Standard curve for free AMC is not linear at higher concentrations. | Inner Filter Effect: The AMC itself is absorbing the excitation and/or emitted light. | 1. Work within the linear range of the standard curve by diluting samples.2. Apply a mathematical correction based on the sample's absorbance (See Protocol 1). |
| Enzyme reaction rate decreases at high this compound concentrations. | Primary Inner Filter Effect: The uncleaved substrate is absorbing the excitation light, preventing it from exciting the liberated AMC. | 1. Lower the substrate concentration to a range where its absorbance is < 0.1.2. Measure the absorbance of all components at the start of the reaction and apply a correction factor (See Protocol 1). |
| Fluorescence signal is lower when testing colored compounds (potential inhibitors). | Inner Filter Effect: The colored compound is absorbing the excitation and/or emission light. | 1. Measure the absorbance spectrum of the compound to check for overlap with AMC's excitation and emission wavelengths.2. Apply the absorbance-based correction method described in Protocol 1. |
| Results are inconsistent between different microplate types or volumes. | Pathlength Variation: The light pathlength differs, which directly affects the magnitude of the inner filter effect. | 1. Standardize the plate type, manufacturer, and well volume for all experiments.2. Always generate a new AMC standard curve for each new plate type. |
Data Presentation
Table 1: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)
| Parameter | Wavelength (nm) | Notes |
| Typical Excitation Maximum | ~350 nm | Can range from 340-380 nm depending on instrument and buffer conditions. |
| Typical Emission Maximum | ~450 nm | Can range from 440-460 nm. |
| Absorbance of this compound | Absorbs in the UV range | The unconjugated this compound substrate absorbs light in the UV spectrum, which can overlap with the excitation wavelength of free AMC, leading to the primary inner filter effect. It is recommended to measure the absorbance of the substrate at the chosen excitation wavelength. |
Table 2: Impact of Absorbance on Fluorescence Intensity Error
| Total Absorbance (at λex + λem) | Approximate Error in Fluorescence Intensity |
| 0.05 | ~5% |
| 0.10 | ~10-12% |
| 0.20 | ~20-25% |
| 0.50 | >50% |
Note: These values are estimates and can vary depending on the specific instrument and assay conditions.
Experimental Protocols
Protocol 1: Absorbance-Based Correction for Inner Filter Effect in a 96-Well Plate
This protocol describes the most common method for mathematically correcting for the inner filter effect using absorbance measurements.
Objective: To correct raw fluorescence readings (Fobs) for attenuation caused by IFE to obtain the true fluorescence (Fcorr).
Materials:
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Microplate reader with fluorescence and absorbance capabilities
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Black, clear-bottom 96-well plates suitable for fluorescence and absorbance measurements
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This compound substrate
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Enzyme of interest
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Assay buffer
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Free 7-amino-4-methylcoumarin (AMC) for standard curve
Methodology:
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Prepare Samples: Prepare your enzyme reactions, inhibitor screens, or AMC standard curve in the 96-well plate. Include appropriate controls (e.g., no enzyme, no substrate).
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Measure Fluorescence: Read the fluorescence of each well in the plate reader using the optimal excitation and emission wavelengths for AMC (e.g., λex = 350 nm, λem = 450 nm). Record these values as Fobs .
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Measure Absorbance: Using the same microplate, measure the absorbance of each well at both the excitation wavelength (Aex ) and the emission wavelength (Aem ).
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Calculate Corrected Fluorescence: Apply the following correction formula to each well:
Fcorr = Fobs * 10^((Aex + Aem) / 2)
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Analyze Data: Use the calculated Fcorr values for all subsequent analyses, such as plotting standard curves or calculating reaction velocities.
Visualizations
Caption: Mechanisms of Primary and Secondary Inner Filter Effects.
Caption: Workflow for Absorbance-Based Inner Filter Effect Correction.
References
Technical Support Center: H-Glu(amc)-OH Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of enzyme concentration in assays utilizing the fluorogenic substrate H-Glu(amc)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for the cleaved this compound product, free AMC?
A1: The optimal excitation and emission wavelengths for 7-amino-4-methylcoumarin (AMC) are generally in the range of 340-380 nm for excitation and 440-460 nm for emission. It is important to note that the intact this compound substrate has different spectral properties, with excitation and emission at shorter wavelengths (approximately 330 nm and 390 nm, respectively), and its fluorescence is significantly quenched.
Q2: How can I determine the initial linear range of my enzymatic reaction?
A2: To determine the initial linear range, you should perform a time-course experiment. Measure the fluorescence signal at regular intervals from the start of the reaction. The initial linear range is the period during which the rate of product formation (increase in fluorescence) is constant. For accurate kinetic measurements, subsequent experiments should be conducted within this time frame.
Q3: What are the common causes of high background fluorescence in my assay?
A3: High background fluorescence can be caused by several factors:
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Substrate Autohydrolysis: The this compound substrate may be unstable and hydrolyze spontaneously in the assay buffer. To check for this, incubate the substrate in the buffer without the enzyme and monitor fluorescence over time.
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Contaminated Reagents: Buffers or other reagents might be contaminated with fluorescent compounds. Always use high-purity water and freshly prepared reagents.
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Incorrect Wavelength Settings: Ensure your fluorometer is set to the correct excitation and emission wavelengths for free AMC.
Q4: What is the "inner filter effect" and how can I mitigate it?
A4: The inner filter effect occurs at high concentrations of substrate or product where the solution absorbs the excitation or emission light, leading to a non-linear relationship between the concentration of the fluorophore and the fluorescence intensity. This can result in an underestimation of the reaction velocity. To mitigate this, it is advisable to work at substrate concentrations where the absorbance of the solution at the excitation and emission wavelengths is low. If high substrate concentrations are necessary, correction factors may need to be applied.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low signal | Enzyme inactivity due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Substrate degradation. | This compound can be sensitive to light and pH. Store it protected from light and dissolve in a suitable solvent like DMSO immediately before use. | |
| Suboptimal assay conditions (e.g., pH, temperature). | Optimize the pH and temperature of the assay buffer for your specific enzyme. | |
| High background fluorescence | Autohydrolysis of the substrate. | Prepare the substrate solution fresh before use. Consider evaluating different buffer conditions to minimize spontaneous hydrolysis. |
| Contamination of reagents or microplates. | Use high-purity reagents and sterile, clean labware. Black microplates are recommended to reduce background fluorescence. | |
| Non-linear reaction progress curves | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration to ensure the reaction rate remains linear for the desired duration. |
| Enzyme instability. | Check the stability of your enzyme under the assay conditions (pH, temperature, incubation time). | |
| Inner filter effect. | Dilute your samples or use a lower substrate concentration. If high concentrations are required, mathematical corrections may be necessary. | |
| High well-to-well variability | Pipetting errors. | Ensure accurate and consistent pipetting. Use calibrated pipettes and proper technique. |
| Evaporation from outer wells of the microplate. | Avoid using the outer wells of the plate, or fill them with buffer or water to create a humidified environment. | |
| Temperature gradients across the plate. | Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction. |
Experimental Protocols
Protocol 1: Optimization of Enzyme Concentration
Objective: To determine the optimal enzyme concentration that results in a linear reaction rate over a defined time period.
Materials:
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This compound substrate
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Enzyme stock solution
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Assay buffer
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96-well black microplate
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Fluorescence microplate reader
Procedure:
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Prepare Substrate Solution: Prepare a working solution of this compound in the assay buffer at a concentration that is at or above the Michaelis-Menten constant (Km) for your enzyme, if known. If the Km is unknown, a concentration of 10-50 µM is a reasonable starting point.
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Prepare Enzyme Dilutions: Perform a serial dilution of your enzyme stock solution in cold assay buffer to generate a range of concentrations. The appropriate range will depend on the activity of your enzyme.
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Set up the Assay Plate:
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Add the assay buffer to all wells that will be used.
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Add the this compound substrate solution to all wells except the "no substrate" controls.
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Include "no enzyme" controls for each substrate concentration to measure background fluorescence.
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Add the different enzyme dilutions to the appropriate wells.
-
-
Initiate and Monitor the Reaction:
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Equilibrate the plate to the desired assay temperature.
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Initiate the reaction by adding the enzyme to the wells containing the substrate.
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Immediately place the plate in the fluorescence microplate reader.
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Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes) using the appropriate excitation and emission wavelengths for AMC.
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-
Data Analysis:
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Subtract the background fluorescence (from the "no enzyme" controls) from the fluorescence readings of the enzyme-containing wells.
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Plot the fluorescence intensity versus time for each enzyme concentration.
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Identify the enzyme concentration that results in a linear increase in fluorescence for the desired duration of the assay. This is your optimal enzyme concentration.
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Quantitative Data Summary
The following table provides example kinetic parameters for the hydrolysis of a closely related substrate, H-Glu-NHMec, which can serve as a starting point for designing experiments with this compound.
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| H-Glu-NHMec | DNPP-1 | 130 ± 20 | 1.8 ± 0.1 | 1.4 x 104 |
Note: This data is for a related substrate and should be used as an estimate. The actual kinetic parameters for this compound with your specific enzyme may vary and should be determined experimentally.
Visualizations
Technical Support Center: pH Effects on H-Glu(amc)-OH Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the hydrolysis of H-Glu(amc)-OH. This resource aims to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic hydrolysis of this compound?
The optimal pH for the enzymatic hydrolysis of this compound is dependent on the specific gamma-glutamyl hydrolase being used. Lysosomal gamma-glutamyl hydrolases, for instance, typically exhibit optimal activity in the acidic pH range.[1] It is crucial to determine the optimal pH for your specific enzyme experimentally by performing the assay over a range of pH values.
Q2: How does pH affect the non-enzymatic hydrolysis of this compound?
Non-enzymatic hydrolysis of the amide bond in this compound can occur and is influenced by pH. Generally, the rate of spontaneous hydrolysis may increase at highly acidic or alkaline pH.[2] This can contribute to high background fluorescence in your assay. It is recommended to assess the rate of non-enzymatic hydrolysis by incubating the substrate in the assay buffer without the enzyme at various pH values.
Q3: Why am I observing high background fluorescence in my assay?
High background fluorescence can be caused by several factors, many of which are pH-related:
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Substrate Instability: The this compound substrate may be unstable and undergo spontaneous hydrolysis at the assay pH, leading to the release of the fluorophore 7-amino-4-methylcoumarin (AMC).[2][3]
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Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds.
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Inappropriate pH: The fluorescence of the free AMC fluorophore itself can be pH-dependent, although it is generally stable between pH 6 and 8. Extreme pH values may affect its fluorescence intensity.
Q4: Can the pH of the assay buffer change during the experiment?
Yes, the hydrolysis of this compound releases a glutamate molecule, which has a carboxylic acid group. The accumulation of this product can lead to a decrease in the pH of the reaction mixture, especially in poorly buffered solutions. This change in pH can, in turn, affect the enzyme's activity. Therefore, using a buffer with sufficient capacity is essential to maintain a stable pH throughout the experiment.
Q5: What type of buffer should I use for my this compound hydrolysis assay?
The choice of buffer depends on the optimal pH of your enzyme. It is important to select a buffer system that has a pKa value close to the desired assay pH to ensure effective buffering capacity. Common biological buffers such as MES, PIPES, HEPES, and TRIS can be used depending on the required pH range. Always ensure the chosen buffer does not interfere with the enzyme's activity or the fluorescence of AMC.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound hydrolysis assays that may be related to pH.
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Fluorescence | Spontaneous Substrate Hydrolysis: The this compound substrate is hydrolyzing non-enzymatically at the assay pH.[2] | 1. Perform a "no-enzyme" control by incubating the substrate in the assay buffer at the experimental pH and temperature. 2. If a significant increase in fluorescence is observed over time, the substrate is unstable. 3. Consider adjusting the assay pH to a range where the substrate is more stable, while still maintaining acceptable enzyme activity. 4. Prepare the substrate solution fresh before each experiment. |
| Contaminated Reagents: The buffer or other reagents contain fluorescent impurities. | 1. Test each component of the assay individually for background fluorescence. 2. Prepare fresh buffers and solutions using high-purity water and reagents. | |
| Inappropriate Assay pH: The pH is outside the optimal range for the enzyme, leading to low signal-to-noise, or is affecting the fluorescence of free AMC. | 1. Review the literature for the known optimal pH of your or a similar enzyme. 2. Experimentally determine the optimal pH by performing the assay across a range of pH values. | |
| Low or No Enzyme Activity | Suboptimal pH: The pH of the assay buffer is not optimal for the enzyme's catalytic activity. | 1. Perform a pH-rate profile to identify the optimal pH for your enzyme. 2. Ensure the buffer's pKa is close to the desired pH for adequate buffering capacity. |
| Enzyme Instability: The enzyme is not stable at the assay pH. | 1. Check the enzyme's stability at different pH values by pre-incubating it in the assay buffer for various times before adding the substrate. 2. If the enzyme is unstable, consider performing the assay at a pH where it retains activity for the duration of the experiment. | |
| Non-linear Reaction Progress Curves | pH Shift During Reaction: The production of glutamic acid is altering the pH of the assay buffer, affecting enzyme activity over time. | 1. Increase the buffer concentration to improve its buffering capacity. 2. Ensure the chosen buffer has a pKa close to the assay pH. |
Data Presentation
Table 1: Optimal pH for Gamma-Glutamyl Hydrolases from Various Sources
| Enzyme Source | Optimal pH | Reference |
| Pig Kidney | 4.6 | |
| Chicken Pancreas | 6.1 | |
| Bacillus subtilis (transferase) | 9.0-11.0 (substrate dependent) | |
| Human Lysosomal | Acidic |
Table 2: Qualitative Effect of pH on Non-Enzymatic this compound Hydrolysis
| pH Range | Expected Rate of Non-Enzymatic Hydrolysis | Rationale |
| Acidic (pH < 4) | Increased | Acid-catalyzed hydrolysis of the amide bond. |
| Neutral (pH 6-8) | Minimal | Generally the range of greatest substrate stability. |
| Alkaline (pH > 9) | Increased | Base-catalyzed hydrolysis of the amide bond. |
Experimental Protocols
Detailed Methodology for Determining the pH-Rate Profile of this compound Hydrolysis
This protocol describes a general method to determine the effect of pH on the rate of this compound hydrolysis catalyzed by a gamma-glutamyl hydrolase.
1. Reagent Preparation:
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Assay Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 3 to 9). Use buffers with overlapping pKa values to ensure accurate pH control across the entire range. Examples include:
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Citrate buffer (pH 3-6)
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MES buffer (pH 5.5-6.7)
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Phosphate buffer (pH 6-7.5)
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HEPES buffer (pH 7-8)
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Tris-HCl buffer (pH 7.5-9)
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Adjust the final concentration of each buffer to be consistent (e.g., 50-100 mM).
-
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This compound Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO). Store protected from light at -20°C.
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Enzyme Solution: Prepare a stock solution of the gamma-glutamyl hydrolase in a suitable buffer that ensures its stability (e.g., a buffer at or near its optimal pH for storage). Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot and dilute it to the desired working concentration in the respective assay buffers.
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7-Amino-4-methylcoumarin (AMC) Standard Solution: Prepare a stock solution of AMC in DMSO (e.g., 1 mM). This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of product formed.
2. Assay Procedure:
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Prepare AMC Standard Curve:
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In a 96-well black microplate, prepare a series of dilutions of the AMC standard solution in each of the different pH assay buffers.
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Include a blank control containing only the assay buffer.
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Measure the fluorescence at the appropriate excitation and emission wavelengths for AMC (typically Ex: 360-380 nm, Em: 440-460 nm).
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Plot the fluorescence intensity (RFU) against the AMC concentration to generate a standard curve for each pH.
-
-
Enzymatic Reaction:
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To the wells of a 96-well black microplate, add the appropriate volume of each assay buffer.
-
Add the diluted enzyme solution to each well.
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Include "no-enzyme" controls for each pH to measure the rate of non-enzymatic hydrolysis.
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Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
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Initiate the reaction by adding the this compound substrate to all wells. The final substrate concentration should be optimized for your enzyme, but a starting point could be near its Km value.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
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Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the same settings used for the AMC standard curve.
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3. Data Analysis:
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Calculate the Rate of Reaction:
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For each pH, subtract the rate of the "no-enzyme" control from the rate of the enzymatic reaction to correct for non-enzymatic hydrolysis.
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Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
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-
Convert RFU to Product Concentration:
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Use the corresponding AMC standard curve for each pH to convert the V₀ from RFU/min to moles of AMC/min.
-
-
Generate pH-Rate Profile:
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Plot the reaction rate (V₀) as a function of pH. The pH at which the highest activity is observed is the optimal pH for the enzyme under the tested conditions.
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Mandatory Visualization
Caption: Troubleshooting workflow for pH issues.
Caption: Experimental workflow for hydrolysis assay.
References
Temperature optimization for H-Glu(amc)-OH assay
Welcome to the technical support center for the H-Glu(amc)-OH assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on temperature optimization, troubleshooting, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for an this compound assay?
The optimal temperature for assays involving γ-glutamyl hydrolase (GGH) or γ-glutamyltransferase (GGT) can vary depending on the enzyme source and assay duration. However, a common starting point is 37°C .[1][2] For some applications, particularly those involving lysosomal enzymes, temperatures can range from room temperature up to 52°C.[3] It is crucial to note that prolonged incubation at higher temperatures can lead to enzyme inactivation.[4][5]
Q2: How does pH affect the this compound assay?
The optimal pH is critical for enzyme activity. For γ-glutamyl hydrolase (GGH), which is a lysosomal enzyme, the optimal pH is typically acidic, often around pH 5.0-6.0 . In contrast, γ-glutamyltransferase (GGT) often exhibits optimal activity in a neutral to alkaline pH range, from pH 7.0 to 9.0 or even higher. The ideal pH should be determined empirically for your specific enzyme and experimental conditions.
Q3: What are the recommended excitation and emission wavelengths for detecting the AMC fluorophore?
The fluorescent product of the assay, 7-Amino-4-Methyl Coumarin (AMC), should be measured at an excitation wavelength of approximately 365 nm and an emission wavelength of around 460 nm .
Q4: Why is my background fluorescence high in the "no-enzyme" control?
High background fluorescence in the absence of an enzyme can be attributed to several factors:
-
Substrate Instability: The this compound substrate may be undergoing spontaneous hydrolysis in the assay buffer. It is recommended to prepare the substrate solution fresh before each experiment and protect it from light.
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Buffer Contamination: The assay buffer might be contaminated with fluorescent impurities or microorganisms. Using high-purity water and sterile-filtering the buffer can mitigate this issue.
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Autofluorescence of Assay Components: Components in your buffer or the microplate itself could be contributing to the background signal. It is advisable to use black, opaque-bottom microplates for fluorescence assays to minimize background.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal or No Enzyme Activity | Suboptimal Temperature: The incubation temperature is too low or too high, leading to reduced enzyme activity or denaturation. | Optimize the incubation temperature. Start with 37°C and test a range (e.g., 25°C to 50°C) to find the optimal condition for your enzyme. |
| Incorrect pH: The pH of the assay buffer is outside the optimal range for the enzyme. | Prepare buffers at various pH values (e.g., from 5.0 to 9.0) to determine the optimal pH for your enzyme. | |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Ensure the enzyme is stored at the correct temperature and minimize freeze-thaw cycles. Use a positive control with known activity to verify enzyme function. | |
| High Background Fluorescence | Spontaneous Substrate Degradation: The this compound substrate is hydrolyzing without enzymatic activity. | Prepare fresh substrate solution for each experiment and protect it from light. Minimize the time the substrate is in the assay buffer before measurement. |
| Contaminated Reagents: Buffer or other reagents may contain fluorescent contaminants. | Use high-purity water and reagents. Filter-sterilize the buffer. Test individual buffer components for fluorescence. | |
| Autofluorescence of Test Compounds: If screening inhibitors, the compounds themselves may be fluorescent. | Run a control with the test compound in the assay buffer without the enzyme to measure its intrinsic fluorescence. | |
| Assay Signal Decreases Over Time | Photobleaching: The fluorescent product (AMC) is being destroyed by prolonged exposure to the excitation light. | Reduce the exposure time in the plate reader settings. If possible, take kinetic readings at longer intervals or perform an endpoint reading. |
| Enzyme Instability: The enzyme is losing activity during the course of the assay, especially at higher temperatures. | Shorten the incubation time or lower the incubation temperature. Ensure all reagents are at a stable temperature. |
Quantitative Data Summary
The optimal temperature and pH for γ-glutamyl hydrolase/transferase activity can vary based on the source of the enzyme. The following table summarizes conditions reported in the literature for similar enzymes.
| Enzyme Source | Optimal Temperature | Optimal pH | Reference |
| Geobacillus thermodenitrificans γ-GT | 52°C | 7.8 | |
| Bacillus pumilus GGT | 62°C | 8.9 | |
| Bacillus amyloliquefaciens GGT | 55°C | 7.0 | |
| Human Kidney γ-GT | Heat-stable at 56°C | Not Specified | |
| General Lysosomal Enzymes | Activity decreases above 24°C | Acidic | Not Specified |
Experimental Protocols
Detailed Protocol for this compound Assay
This protocol provides a general framework for measuring the activity of an enzyme that cleaves this compound, such as GGH or GGT.
1. Reagent Preparation:
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Assay Buffer: Prepare a suitable buffer at the optimal pH for your enzyme. For GGH, a 50 mM sodium acetate buffer at pH 5.5 is a good starting point. For GGT, a Tris-HCl buffer at pH 8.0 may be more appropriate.
-
Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store this stock solution at -20°C, protected from light.
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Working Substrate Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentration in the assay buffer. Keep this solution on ice and protected from light.
-
Enzyme Solution: Prepare a working solution of your enzyme in cold assay buffer. Keep the enzyme on ice.
-
AMC Standard Curve: Prepare a series of known concentrations of AMC standard in the assay buffer to generate a standard curve for quantifying the amount of product formed.
2. Assay Procedure (96-well plate format):
-
Plate Setup: Use a black, opaque-bottom 96-well plate. Design the plate layout to include blanks (assay buffer only), no-enzyme controls (substrate and buffer), positive controls (enzyme with known activity), and your test samples.
-
Add Reagents:
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Add 50 µL of assay buffer to all wells.
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Add your samples (e.g., cell lysates, purified enzyme) to the appropriate wells. For unknown samples, it is advisable to test several dilutions.
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For the AMC standard curve wells, add the different concentrations of AMC standard.
-
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Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.
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Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the working substrate solution to all wells except the AMC standard curve wells.
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Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature.
-
Measure the fluorescence intensity at Ex/Em = ~365/460 nm.
-
For kinetic assays, take readings every 1-2 minutes for a period of 20-60 minutes. For endpoint assays, incubate for a fixed time (e.g., 30 minutes) and then take a single reading.
-
3. Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control wells) from all readings.
-
Plot the fluorescence of the AMC standards against their concentrations to generate a standard curve.
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Determine the concentration of AMC produced in your samples by interpolating their fluorescence values on the standard curve.
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Calculate the enzyme activity, typically expressed as the rate of product formation over time (e.g., nmol/min/mg of protein).
Visualizations
Caption: Signaling pathway of γ-Glutamyl Hydrolase (GGH) in the lysosome.
Caption: General experimental workflow for the this compound assay.
Caption: Logical troubleshooting flow for common this compound assay issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. Biochemical and structural properties of gamma-glutamyl transpeptidase from Geobacillus thermodenitrificans: an enzyme specialized in hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heat inactivation of gamma-glutamyltransferase in homogenates of human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to H-Glu(AMC)-OH and Alternative Fluorogenic Substrates
For researchers, scientists, and drug development professionals, the precise measurement of enzyme activity is fundamental to understanding biological processes and developing novel therapeutics. Fluorogenic substrates are indispensable tools in this endeavor, offering high sensitivity and real-time kinetic analysis. This guide provides an objective comparison of H-Glu(AMC)-OH, a substrate for aminopeptidases and γ-glutamyl transferase, with other common fluorogenic and chromogenic alternatives.
This compound, or L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate designed for the continuous assay of enzymes like Aminopeptidase A (APA) and γ-glutamyl transferase (GGT)[1][2][3][4]. The core principle of its function lies in the 7-amino-4-methylcoumarin (AMC) fluorophore. When conjugated to glutamic acid, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond, the free AMC is liberated, producing a strong blue fluorescent signal (excitation ~365 nm, emission ~460 nm) that is directly proportional to enzyme activity[5].
Performance Comparison of Enzyme Substrates
The choice of substrate significantly impacts assay sensitivity, workflow, and cost. Below is a comparison of AMC-based fluorogenic substrates with traditional chromogenic substrates and more advanced fluorogenic options.
Table 1: General Characteristics of Fluorogenic vs. Chromogenic Substrates
| Feature | Fluorogenic Substrates (e.g., this compound) | Chromogenic Substrates (e.g., L-Glu-pNA) |
| Detection Principle | Measurement of fluorescence increase | Measurement of absorbance (color) change |
| Relative Sensitivity | High | Moderate to Low |
| Instrumentation | Fluorometer or fluorescence plate reader | Spectrophotometer or absorbance plate reader |
| Assay Format | Continuous, real-time kinetics | Continuous or endpoint |
| Common Reporter | 7-Amino-4-methylcoumarin (AMC) | p-Nitroaniline (pNA) |
| Primary Advantage | High signal-to-noise ratio, ideal for low-abundance enzymes | Cost-effective, simple instrumentation |
While AMC is a widely used fluorophore, newer derivatives have been developed to offer even greater sensitivity.
Table 2: Comparison of Coumarin-Based Fluorophores
| Feature | 7-Amino-4-methylcoumarin (AMC) | 7-Amino-4-carbamoylmethylcoumarin (ACC) |
| Relative Quantum Yield | 1x | ~2.8 - 3x higher than AMC |
| Excitation Maxima (Free) | ~365 nm | ~350 nm |
| Emission Maxima (Free) | ~440 - 460 nm | ~450 nm |
| Key Advantage | Well-established, widely available | Higher sensitivity allows for lower enzyme and substrate concentrations |
| Kinetic Profile | Baseline | Generally comparable to AMC substrates |
Quantitative Performance Data
Table 3: Kinetic Parameters for Various Aminopeptidase Substrates
| Substrate | Enzyme Source | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ala-AMC | Porcine Kidney | Aminopeptidase N | 370 | 110 | 2.97 x 10⁵ | |
| Leu-pNA | Aeromonas proteolytica | Aminopeptidase | 10,600 | 71.3 | 6.73 x 10³ | |
| Lys-Ala-AMC | Porcine Kidney | Dipeptidyl Peptidase II | 120 | - | - | |
| H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH₂ | Porcine Kidney | Aminopeptidase P | 4.8 | - | - |
Note: Data is compiled from different sources and experimental conditions may vary. This table is for illustrative purposes to compare the orders of magnitude in kinetic parameters between different substrate types.
Visualizing Pathways and Workflows
Understanding the biological context and the experimental process is crucial for effective research.
References
A Comparative Guide to Fluorogenic Peptides: H-Glu(AMC)-OH vs. H-Gly-Pro-AMC
In the landscape of drug discovery and biomedical research, fluorogenic enzyme substrates are indispensable tools for elucidating enzyme activity and screening potential inhibitors. Among these, substrates featuring the 7-amino-4-methylcoumarin (AMC) fluorophore are prized for their sensitivity and suitability in high-throughput screening assays. This guide provides a detailed comparison of two such substrates: H-Glu(AMC)-OH, a substrate for Aminopeptidase A (APA), and H-Gly-Pro-AMC, a substrate for Dipeptidyl Peptidase IV (DPP4). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, enzymatic assays, and the signaling pathways of their respective target enzymes.
At a Glance: Key Performance Indicators
To facilitate a direct comparison of their utility and performance, the key characteristics of this compound and H-Gly-Pro-AMC are summarized below.
| Feature | This compound | H-Gly-Pro-AMC |
| Target Enzyme | Aminopeptidase A (APA) | Dipeptidyl Peptidase IV (DPP4) |
| Enzyme Class | Metalloprotease | Serine Protease |
| Cleavage Site | After N-terminal Glutamic Acid | After N-terminal Gly-Pro dipeptide |
| Michaelis Constant (Km) | Data not readily available for this compound. For a similar substrate, α-L-Glutamyl-β-naphthylamide, the Km is in the micromolar range. | 17.4 µM[1] |
| Optimal pH | ~7.5 | 7.4 - 8.7[2] |
| Excitation/Emission (nm) | ~360 / ~460[3] | ~360 / ~460[4][5] |
| Primary Application | Studying the Renin-Angiotensin System, blood pressure regulation, and Alzheimer's disease research. | Drug discovery for type 2 diabetes, immunology, and cancer research. |
Delving Deeper: Target Enzymes and Signaling Pathways
This compound and Aminopeptidase A (APA)
Aminopeptidase A (APA), a zinc metalloprotease, plays a crucial role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. APA catalyzes the conversion of Angiotensin II to Angiotensin III, a potent vasoconstrictor. Overactivity of the brain RAS has been implicated in the development and maintenance of hypertension. Therefore, APA is a significant therapeutic target for cardiovascular diseases. Recent studies have also implicated APA in the N-terminal truncation of amyloid-β peptides, suggesting a role in the pathology of Alzheimer's disease.
Caption: Simplified Renin-Angiotensin System showing the role of Aminopeptidase A.
H-Gly-Pro-AMC and Dipeptidyl Peptidase IV (DPP4)
Dipeptidyl Peptidase IV (DPP4), also known as CD26, is a serine protease with a broad range of physiological functions. It is a key regulator of glucose homeostasis through its inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1). By cleaving GLP-1, DPP4 reduces insulin secretion, making it a prime target for the treatment of type 2 diabetes. Beyond its role in metabolism, DPP4 is involved in immune regulation, signal transduction, and has been implicated in the development of some cancers.
Caption: Role of DPP4 in inactivating GLP-1 and regulating insulin secretion.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these substrates in enzyme assays. Below are generalized protocols that can be adapted for specific experimental needs.
General Experimental Workflow
Caption: A typical workflow for an enzyme kinetics assay using an AMC-based substrate.
Aminopeptidase A (APA) Activity Assay using this compound
This protocol is adapted from a study investigating the role of APA in Alzheimer's disease.
1. Materials:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM CaCl₂.
- Substrate Stock Solution: this compound dissolved in DMSO (e.g., 10 mM).
- Enzyme Source: Purified APA or cell/tissue homogenates.
- APA Inhibitor (optional, for control): e.g., RB150.
- 96-well black microplate.
- Fluorescence microplate reader.
2. Procedure:
- Prepare serial dilutions of the enzyme source in the assay buffer.
- Add 50 µL of the diluted enzyme to the wells of the microplate. Include a no-enzyme control.
- For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., 100 µM RB150) for a specified time.
- Initiate the reaction by adding 50 µL of the this compound substrate solution to each well. A final substrate concentration of 100 µM is suggested.
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
- Measure the increase in fluorescence over time (kinetic mode) with excitation at ~360 nm and emission at ~460 nm.
Dipeptidyl Peptidase IV (DPP4) Activity Assay using H-Gly-Pro-AMC
This protocol is based on commercially available DPP4 activity assay kits.
1. Materials:
- Assay Buffer: e.g., 25 mM Tris-HCl, pH 8.0.
- Substrate Stock Solution: H-Gly-Pro-AMC dissolved in DMSO (e.g., 10 mM).
- Enzyme Source: Purified DPP4 or biological samples (e.g., serum, cell lysates).
- DPP4 Inhibitor (optional, for control): e.g., Sitagliptin.
- AMC Standard Stock Solution (1 mM in DMSO) for standard curve.
- 96-well black microplate.
- Fluorescence microplate reader.
2. Procedure:
- AMC Standard Curve: Prepare a series of dilutions of the AMC standard in the assay buffer to generate a standard curve (e.g., 0 to 100 pmol/well).
- Sample Preparation: Prepare the enzyme samples in the assay buffer.
- Add 50 µL of the prepared samples to the wells of the microplate. For inhibitor controls, add the inhibitor to the respective wells.
- Reaction Mix: Prepare a reaction mix containing the assay buffer and the H-Gly-Pro-AMC substrate.
- Add 50 µL of the reaction mix to each well to start the reaction.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at excitation ~360 nm and emission ~460 nm. The measurement can be taken in kinetic mode or as an endpoint reading after a specific incubation time.
Conclusion
Both this compound and H-Gly-Pro-AMC are valuable fluorogenic substrates for studying the activity of their respective target enzymes, Aminopeptidase A and Dipeptidyl Peptidase IV. The choice between these substrates is dictated by the specific research question and the enzyme of interest. This compound is particularly relevant for studies on cardiovascular regulation and neurodegenerative diseases, while H-Gly-Pro-AMC is a cornerstone in metabolic disease research, particularly type 2 diabetes, as well as immunology. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers to design and execute robust enzymatic assays, contributing to the advancement of drug discovery and our understanding of complex biological processes.
References
- 1. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Aminopeptidase A contributes to biochemical, anatomical and cognitive defects in Alzheimer’s disease (AD) mouse model and is increased at early stage in sporadic AD brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A glutamate residue contributes to the exopeptidase specificity in aminopeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A glutamate residue contributes to the exopeptidase specificity in aminopeptidase A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aminopeptidase A Assay: H-Glu(amc)-OH vs. Colorimetric Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of aminopeptidase A (APA) activity is crucial for understanding its role in various physiological and pathological processes, including blood pressure regulation and cancer progression. This guide provides an objective comparison of the widely used fluorogenic H-Glu(amc)-OH enzyme assay and common colorimetric alternatives, supported by experimental data and detailed protocols.
The selection of an appropriate assay for measuring APA activity depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The two most common methods rely on synthetic substrates that release a detectable molecule upon enzymatic cleavage: a fluorophore in fluorogenic assays or a chromophore in colorimetric assays.
Principle of Detection Methods
The this compound assay utilizes a fluorogenic substrate, L-Glutamic acid 7-amido-4-methylcoumarin. In its intact form, the fluorescence of the 7-amido-4-methylcoumarin (AMC) group is quenched. Upon cleavage of the amide bond by an aminopeptidase, the free AMC is liberated, resulting in a significant increase in fluorescence that can be measured over time.
Colorimetric assays for aminopeptidase activity commonly employ substrates conjugated to p-nitroaniline (pNA). When the enzyme cleaves the substrate, it releases p-nitroaniline, a yellow chromophore that can be quantified by measuring its absorbance at a specific wavelength.
Performance Comparison
Fluorogenic assays, such as the this compound method, are generally considered more sensitive than their colorimetric counterparts.[1] This increased sensitivity allows for the detection of lower enzyme concentrations and the use of smaller sample volumes, making it ideal for high-throughput screening and applications where enzyme abundance is limited.[1][2]
The following tables summarize the key performance characteristics of the this compound assay and a representative colorimetric assay using a p-nitroanilide substrate. It is important to note that kinetic parameters can vary depending on the specific enzyme, buffer conditions, and temperature.
Table 1: General Performance Characteristics
| Feature | This compound Assay (Fluorogenic) | p-Nitroanilide (pNA) Assay (Colorimetric) |
| Principle | Fluorescence | Absorbance |
| Sensitivity | High (typically nM to pM range) | Moderate (typically µM to mM range)[1] |
| Dynamic Range | Wide | Narrower |
| Instrumentation | Fluorescence Plate Reader | Spectrophotometer / Plate Reader |
| Sample Throughput | High | Moderate to High |
| Interference | Potential for quenching from colored compounds | Interference from turbid or colored samples |
Table 2: Example Kinetic Parameters for Aminopeptidases
| Substrate | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| L-Leucine-p-nitroanilide | Aeromonas proteolytica Aminopeptidase | 27.26 | 0.0085 | 312 |
| Data for this compound with a specific aminopeptidase A is not readily available in a directly comparable format. |
Note: The kinetic data for L-Leucine-p-nitroanilide is provided as a representative example for a colorimetric aminopeptidase assay. Kinetic parameters are highly dependent on the specific enzyme and assay conditions.
Experimental Protocols
Below are detailed methodologies for performing both the this compound fluorogenic assay and a general colorimetric aminopeptidase assay.
Experimental Protocol 1: this compound Fluorogenic Enzyme Assay
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5. The optimal buffer may vary depending on the specific aminopeptidase.
- Enzyme Solution: Prepare a stock solution of purified or recombinant aminopeptidase A in assay buffer. The final concentration should be determined empirically for optimal signal.
- Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
- AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO for generating a standard curve.
2. Assay Procedure (96-well plate format): a. Prepare a dilution series of the AMC standard in assay buffer to generate a standard curve (e.g., 0 to 50 µM). b. Add 50 µL of assay buffer to each well of a black, flat-bottom 96-well plate. c. Add 10 µL of the enzyme solution (or sample containing the enzyme) to the appropriate wells. Include a no-enzyme control. d. Prepare the substrate working solution by diluting the 10 mM stock solution in assay buffer to the desired final concentration (e.g., 100 µM). e. Initiate the reaction by adding 40 µL of the substrate working solution to all wells. f. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). g. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
3. Data Analysis: a. Plot the fluorescence intensity of the AMC standards versus concentration to generate a standard curve. b. For the kinetic readings, determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot for each well. c. Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using the standard curve. d. Enzyme activity is typically expressed as µmol of AMC released per minute per mg of protein.
Experimental Protocol 2: Colorimetric p-Nitroanilide (pNA) Enzyme Assay
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 8.0.
- Enzyme Solution: Prepare a stock solution of the aminopeptidase in assay buffer.
- Substrate Stock Solution: Dissolve the appropriate p-nitroanilide substrate (e.g., L-Glutamyl-p-nitroanilide) in a minimal amount of DMSO and then dilute with assay buffer to the desired stock concentration (e.g., 10 mM).
- p-Nitroaniline Standard: Prepare a stock solution of p-nitroaniline in assay buffer for generating a standard curve.
2. Assay Procedure (96-well plate format): a. Prepare a dilution series of the p-nitroaniline standard in assay buffer to generate a standard curve (e.g., 0 to 200 µM). b. Add 100 µL of assay buffer to each well of a clear, flat-bottom 96-well plate. c. Add 20 µL of the enzyme solution to the appropriate wells. Include a no-enzyme control. d. Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes. e. Initiate the reaction by adding 20 µL of the substrate stock solution to each well. f. Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a spectrophotometer or plate reader.
3. Data Analysis: a. Plot the absorbance of the p-nitroaniline standards versus concentration to generate a standard curve. b. Determine the rate of reaction (V₀) from the linear portion of the absorbance versus time plot. c. Convert the rate of absorbance increase (Abs/min) to the rate of product formation (moles/min) using the molar extinction coefficient of p-nitroaniline (ε ≈ 10,600 M⁻¹cm⁻¹ at 405 nm, pH 8.0) or the standard curve. d. Calculate the enzyme activity, typically expressed as µmol of p-nitroaniline released per minute per mg of protein.
Visualizing the Assay Principles
The following diagrams illustrate the fundamental reactions of both the this compound and the p-nitroanilide-based assays.
Caption: Enzymatic cleavage of this compound by Aminopeptidase A.
Caption: Enzymatic cleavage of Glu-pNA by Aminopeptidase A.
Conclusion
References
Determining Kinetic Constants with H-Glu(amc)-OH: A Comparative Guide
For researchers in drug development and enzyme kinetics, the precise determination of kinetic constants is fundamental. The fluorogenic substrate, H-Glu(amc)-OH (L-Glutamic acid γ-(7-amido-4-methylcoumarin)), offers a sensitive tool for assaying enzymes that cleave glutamate residues, such as aminopeptidases and γ-glutamyl transferase (GGT). This guide provides a comparative overview of this compound against alternative substrates, supported by experimental data and detailed protocols to aid in the design and execution of robust kinetic assays.
Unveiling Enzyme Activity with this compound
This compound is a non-fluorescent molecule where the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the glutamate residue. Enzymatic cleavage of the amide bond by a suitable protease liberates the highly fluorescent AMC molecule. The rate of this fluorescence increase is directly proportional to the enzyme's activity, allowing for the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).
Comparative Analysis of Kinetic Constants
The choice of substrate is critical for the sensitivity and accuracy of an enzyme assay. Below is a comparison of kinetic constants for enzymes acting on glutamate-containing substrates and their alternatives. It is important to note that direct comparison of kinetic values across different studies should be done with caution due to variations in experimental conditions.
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ or kcat | kcat/Kₘ (M⁻¹s⁻¹) | Source |
| Aminopeptidase N (porcine) | Ala-AMC | 45 | - | - | |
| Aminopeptidase N (porcine) | Leu-AMC | 28 | - | - | |
| Aminopeptidase P (human serum) | Phe(NO₂)-Pro-Pro-HN-CH₂-CH₂-NH-ABz | 350 | - | - | [1] |
| γ-Glutamyltransferase (hog kidney) | Glutamate γ-(4-nitroanilide) | 1870 | - | - | [2] |
| γ-Glutamyltransferase (hog kidney) | Glutamate γ-(3-carboxy-4-nitroanilide) | 1630 | - | - | [2] |
| γ-Glutamyltransferase (human) | Glutathione (GSH) | 11 | - | - | [3] |
| γ-Glutamyltransferase (human) | Oxidized Glutathione (GSSG) | 9 | - | - | [3] |
Experimental Protocols
A generalized protocol for determining kinetic constants using this compound is provided below. This should be optimized for the specific enzyme and experimental setup.
Reagents and Materials
-
Enzyme of interest (e.g., Aminopeptidase A or γ-Glutamyl Transferase)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~460 nm)
-
Standard fluorophore (e.g., free AMC) for calibration
Assay Procedure
-
Reagent Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the assay buffer.
-
Prepare a stock solution of the enzyme in the assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the assay.
-
-
Standard Curve :
-
Prepare a series of dilutions of the free AMC standard in the assay buffer.
-
Measure the fluorescence of each concentration to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
-
Kinetic Measurement :
-
To each well of the 96-well plate, add a fixed volume of the enzyme solution.
-
Initiate the reaction by adding a range of this compound substrate concentrations to the wells.
-
Immediately place the plate in the fluorescence reader and record the fluorescence intensity over time (kinetic mode).
-
-
Data Analysis :
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
Convert the rate from RFU/min to moles/min using the standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the values of Kₘ and Vₘₐₓ.
-
Calculate the catalytic efficiency (kcat/Kₘ) if the enzyme concentration is known (kcat = Vₘₐₓ / [Enzyme]).
-
Mandatory Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound releases fluorescent AMC.
Experimental Workflow for Kinetic Constant Determination
Caption: Workflow for determining kinetic constants using a fluorogenic substrate.
References
- 1. Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the mechanism and kinetic constants for hog kidney gamma-glutamyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
H-Glu(amc)-OH: A Comparative Guide to Protease Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic substrate H-Glu(amc)-OH, chemically known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a valuable tool for the sensitive detection of protease activity. While primarily utilized for assaying aminopeptidases and γ-glutamyl transferases, its potential for cross-reactivity with other proteases is a critical consideration for accurate experimental design and data interpretation. This guide provides an objective comparison of this compound's performance with its primary targets and explores its potential interactions with other protease families, supported by available experimental data and detailed methodologies.
Understanding the Primary Targets of this compound
This compound is a well-established substrate for two key enzymes:
-
Aminopeptidase A (APA): This metalloprotease specifically cleaves N-terminal acidic amino acid residues, such as glutamate and aspartate, from peptides. In the context of this compound, APA cleaves the bond between the glutamic acid residue and the AMC fluorophore.
-
γ-Glutamyl Transferase (GGT): This enzyme is involved in the transfer of γ-glutamyl functional groups. It can hydrolyze the γ-glutamyl bond in substrates like this compound, leading to the release of the fluorescent AMC molecule[1].
Potential Cross-Reactivity with Other Proteases
While optimized for APA and GGT, the presence of a glutamic acid residue in this compound suggests potential cleavage by other proteases that exhibit specificity for acidic residues, particularly in the P1 or P2 positions of their substrates. The following sections detail potential cross-reactivity based on published substrate specificity studies.
Cathepsin B
Cathepsin B, a lysosomal cysteine protease, demonstrates pH-dependent substrate specificity. Notably, at acidic pH (around 4.6), it shows a preference for glutamate in the P2 position of its substrates[2][3][4]. While this compound presents glutamate at the N-terminus (P1 position for aminopeptidases), its susceptibility to Cathepsin B's endopeptidase or exopeptidase activity cannot be entirely ruled out without direct experimental evidence. Studies using substrates like Z-ER-AMC and Z-Glu-Lys-AMC have confirmed Cathepsin B's activity on glutamate-containing peptides[2].
Caspases
Caspases, a family of cysteine proteases crucial for apoptosis, have a strong preference for cleaving after aspartate residues. However, some studies have shown that they can also cleave after glutamate, although with significantly lower efficiency. This suggests a low probability of significant this compound cleavage by caspases under typical assay conditions, but it may be a factor in cell-based assays with high caspase activity.
Other Proteases
Several other proteases exhibit specificity for glutamate in various positions, suggesting they could be potential, albeit likely less efficient, catalysts for this compound cleavage. These include:
-
Glutamate Carboxypeptidase II (GCPII): While primarily a carboxypeptidase, its active site accommodates glutamate, and it has been shown to cleave some dipeptides with glutamate at the C-terminus.
-
Granzyme B: This serine protease has a preference for substrates with a glutamate residue in the P3 position.
-
Kallikreins: Some kallikreins have been shown to cleave substrates with acidic residues in various positions, though their primary specificity is typically for basic or hydrophobic residues.
-
BACE1 (β-secretase): This aspartyl protease is known to cleave APP at a site involving a glutamate residue.
-
Urokinase and Tissue Plasminogen Activator (t-PA): While their primary specificity is for arginine, studies with synthetic substrates have explored their activity on peptides containing glutamate.
Data Presentation: Comparative Protease Activity
| Protease Family | Specific Protease | Substrate | Observation | Reference |
| Aminopeptidase | Aminopeptidase A | This compound | Primary Target | |
| Transferase | γ-Glutamyl Transferase | This compound | Primary Target | |
| Cysteine Protease | Cathepsin B | Z-ER-AMC, Z-Glu-Lys-AMC | Cleavage observed, pH-dependent (preference for Glu at P2) | |
| Cysteine Protease | Caspases | General (Glutamate at P1') | Low efficiency cleavage reported |
Experimental Protocols
To enable researchers to assess the cross-reactivity of this compound with their protease of interest, a detailed, adaptable experimental protocol is provided below.
General Protocol for Assessing Protease Activity Using this compound
Objective: To determine the activity of a given protease on the fluorogenic substrate this compound.
Materials:
-
This compound substrate
-
Purified protease of interest
-
Assay Buffer (optimal for the specific protease, e.g., Tris-HCl, MES, or citrate buffer with appropriate pH and ionic strength)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in assay buffer to create a range of working concentrations (e.g., 0.1 µM to 100 µM).
-
Enzyme Preparation: Dilute the purified protease to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
In a 96-well black microplate, add a fixed volume of the diluted substrate solution to each well.
-
Include substrate-only wells (no enzyme) as a negative control to measure background fluorescence.
-
Include buffer-only wells for blank measurements.
-
-
Initiation of Reaction: To initiate the enzymatic reaction, add a fixed volume of the diluted enzyme solution to the wells containing the substrate. Mix gently.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Record data points at regular intervals (e.g., every 30-60 seconds) for a duration that maintains a linear reaction rate.
-
Data Analysis:
-
Subtract the background fluorescence (from substrate-only wells) from the raw fluorescence data.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination (Km and kcat), plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Substrate specificity, inhibition and enzymological analysis of recombinant human glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Definition and redesign of the extended substrate specificity of granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Enzyme Specificity: A Comparative Analysis of H-Glu(amc)-OH
For researchers, scientists, and drug development professionals, the precise measurement of enzyme activity is a cornerstone of discovery. The fluorogenic substrate, H-Glu(amc)-OH (L-Glutamic acid γ-(7-amido-4-methylcoumarin)), has emerged as a valuable tool for probing the activity of specific peptidases. This guide provides a comprehensive comparison of the specificity of this compound for its primary target enzymes, aminopeptidase A (APA) and γ-glutamyl transpeptidase (GGT), supported by experimental data and detailed protocols to aid in assay design and data interpretation.
Unveiling the Target: Aminopeptidase A and γ-Glutamyl Transpeptidase
This compound is recognized by enzymes that cleave the γ-glutamyl bond. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence that is directly proportional to enzyme activity. Two principal enzymes are known to effectively hydrolyze this substrate:
-
Aminopeptidase A (APA; EC 3.4.11.7): A membrane-bound metalloprotease that specifically cleaves N-terminal acidic amino acid residues, such as glutamate and aspartate, from peptides. It plays a crucial role in the renin-angiotensin system by converting angiotensin II to angiotensin III.
-
γ-Glutamyl Transpeptidase (GGT; EC 2.3.2.2): A cell-surface enzyme that transfers the γ-glutamyl functional group from molecules such as glutathione to an acceptor, which can be an amino acid, a peptide, or water. GGT is pivotal in glutathione metabolism and cellular antioxidant defense.
While both enzymes cleave this compound, their kinetic efficiencies and substrate preferences differ, making it essential to understand the specificity of this substrate for accurate data interpretation.
Quantitative Comparison of Enzyme Kinetics
To objectively compare the performance of this compound with its target enzymes, a summary of key kinetic parameters is presented below. These parameters, the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), provide insights into the substrate affinity and turnover rate of the enzyme, respectively. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Aminopeptidase A (Human) | This compound | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature |
| γ-Glutamyl Transpeptidase (Human) | This compound | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature |
Note: Specific kinetic constants (Kₘ and kcat) for this compound with human aminopeptidase A and human γ-glutamyl transpeptidase were not explicitly found in the provided search results. The table is presented as a template for where such data would be populated.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following are generalized protocols for assaying APA and GGT activity using this compound.
Aminopeptidase A (APA) Activity Assay
This protocol is adapted from a study on Alzheimer's disease research.[1]
Reagents:
-
Assay Buffer: 50 mM Tris, pH 7.5, containing 1 mM CaCl₂
-
Substrate: 100 µM this compound (also referred to as Glu-7-AMC)[1]
-
Enzyme Source: Purified APA or cell/tissue homogenates
-
Inhibitor (optional): A specific APA inhibitor, such as RB150 (100 µM), for confirming specificity.[1]
Procedure:
-
Prepare cell or tissue homogenates in 10 mM Tris buffer, pH 7.5.[1]
-
In a 96-well microplate, add 50 µg of homogenate to each well.
-
To determine specific APA activity, include control wells with the APA inhibitor.
-
Initiate the reaction by adding the this compound substrate to a final concentration of 100 µM.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at 360 nm and emission at 460 nm.[1]
-
Calculate the initial velocity of the reaction from the linear portion of the fluorescence versus time curve.
γ-Glutamyl Transpeptidase (GGT) Activity Assay
This protocol is a generalized procedure based on the use of γ-glutamyl-coumarin substrates for measuring GGT activity.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 8.0, containing 150 mM NaCl
-
Substrate: L-Glutamic acid γ-(7-amido-4-methylcoumarin) (this compound)
-
Enzyme Source: Purified GGT or cell/tissue lysates
Procedure:
-
Prepare serial dilutions of the this compound substrate in the assay buffer to determine kinetic parameters.
-
Add the enzyme solution to the wells of a microplate.
-
Initiate the reaction by adding the substrate solutions of varying concentrations.
-
Continuously monitor the release of AMC by measuring the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at 37°C.
-
Determine the initial reaction rates from the linear phase of the fluorescence increase.
-
Calculate the kinetic parameters (Kₘ and Vmax) by fitting the initial rate data to the Michaelis-Menten equation.
Visualizing the Workflow and Underlying Principles
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
Conclusion
This compound serves as a versatile fluorogenic substrate for the sensitive detection of both aminopeptidase A and γ-glutamyl transpeptidase activity. While both enzymes can process this substrate, their specific kinetic parameters will dictate the optimal assay conditions and the interpretation of results. For experiments aiming to selectively measure the activity of one enzyme in a system where both may be present, the use of specific inhibitors is highly recommended to ensure data accuracy. The provided protocols and diagrams offer a foundational framework for researchers to design and execute robust enzymatic assays, contributing to a deeper understanding of the roles of these important peptidases in health and disease. Further research is warranted to fully elucidate and directly compare the kinetic parameters of this compound with both APA and GGT to enhance its utility as a specific molecular probe.
References
A Comparative Guide to Michaelis-Menten Kinetics: H-Glu(AMC)-OH vs. Alternative Protease Substrates
For researchers, scientists, and drug development professionals, the precise measurement of enzyme activity is fundamental. The Michaelis-Menten model provides a framework for understanding enzyme kinetics, and the choice of substrate is critical for obtaining accurate and reproducible data. This guide offers an objective comparison of the fluorogenic substrate H-Glu(AMC)-OH with alternative substrates for the kinetic analysis of Endoproteinase Glu-C (V8 protease) from Staphylococcus aureus, a widely used serine protease in biotechnology and research.
Introduction to this compound and Endoproteinase Glu-C
Endoproteinase Glu-C, also known as V8 protease, is a serine protease that specifically cleaves peptide bonds on the carboxylic side of glutamic acid (Glu) and, under certain buffer conditions, aspartic acid (Asp) residues.[1][2][3][4] This high specificity makes it a valuable tool in protein sequencing and peptide mapping.[1]
This compound is a synthetic fluorogenic substrate designed for measuring the activity of proteases that cleave after a glutamate residue. The substrate consists of a single glutamic acid residue linked to a 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the glutamate and AMC, the free AMC is released, which fluoresces brightly upon excitation, typically around 380 nm, with an emission maximum near 460 nm. The rate of increase in fluorescence is directly proportional to the rate of the enzymatic reaction.
Performance Comparison of V8 Protease Substrates
The choice of substrate significantly affects the outcome and efficiency of a kinetic assay. Substrates for V8 protease can be broadly categorized into natural proteins, chromogenic peptides, and fluorogenic peptides.
| Substrate Type | Example Substrate | Detection Method | Advantages | Disadvantages |
| Fluorogenic Peptide | This compound | Fluorescence (Ex: ~380 nm, Em: ~460 nm) | High sensitivity; real-time, continuous monitoring; suitable for HTS. | Potential for inner filter effect at high concentrations; requires a fluorescence plate reader. |
| Chromogenic Peptide | Z-Phe-Leu-Glu-pNA | Colorimetric (Absorbance at ~405 nm) | Simple, direct measurement with a standard plate reader; no specialized equipment needed. | Lower sensitivity than fluorogenic substrates; potential for compound interference with absorbance. |
| Natural Protein | Casein | Spectrophotometry (A280 of TCA-soluble peptides) | Represents a biologically relevant substrate. | Complex, multi-step assay; low sensitivity; not suitable for real-time kinetics or HTS. |
| Intramolecularly Quenched Fluorogenic Peptide | ABz-AFAFEVFY(NO2)D-OH | Fluorescence (FRET) | High sensitivity; can be designed for high specificity. | More complex and expensive to synthesize than single-amino-acid substrates. |
Quantitative Kinetic Data Comparison
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Bacillus licheniformis glutamyl endopeptidase | Z-Phe-Leu-Glu-pNA | ~1.48 | Not Specified | Not Specified | A chromogenic substrate for a similar protease, indicating the expected affinity range. |
| Thrombin | Boc-Val-Pro-Arg-AMC | 0.021 - 0.025 | 89 - 105 | ~3.5 x 10⁶ - 5.0 x 10⁶ | Data for a different serine protease with a highly sensitive AMC substrate, for comparative context. |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The values presented are for illustrative purposes.
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reproducible kinetic data. Below is a comprehensive methodology for determining the Michaelis-Menten kinetic parameters for Endoproteinase Glu-C using a fluorogenic substrate like this compound.
Objective:
To determine the Km and Vmax of Endoproteinase Glu-C with the substrate this compound.
Materials:
-
Endoproteinase Glu-C (V8 Protease), sequencing grade
-
This compound substrate
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
Standard concentration of free AMC for creating a standard curve
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate Working Solutions: Create a series of dilutions of the substrate stock solution in Assay Buffer to achieve a range of final concentrations for the assay (e.g., 0 µM to 500 µM). It is important to perform a substrate titration experiment to find the optimal range.
-
Enzyme Working Solution: Prepare a working solution of Endoproteinase Glu-C in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
AMC Standard Curve: Prepare a series of dilutions of a known concentration of free AMC in Assay Buffer to correlate fluorescence units with the concentration of the product.
-
-
Assay Setup:
-
Add 50 µL of each substrate working solution to multiple wells of the 96-well plate. Include a "no substrate" control.
-
To a separate set of wells, add the AMC standard dilutions.
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each well containing the substrate. For the "no enzyme" control, add 50 µL of Assay Buffer. The final volume in each well will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically, with readings taken every 60 seconds for a period of 30 minutes.
-
-
Data Analysis:
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Determine the linear equation to convert relative fluorescence units (RFU) to moles of product.
-
Initial Velocity Calculation: For each substrate concentration, plot fluorescence (in RFU) versus time. The initial velocity (v₀) is the slope of the linear portion of this curve. Convert this rate from RFU/min to moles/min using the standard curve.
-
Michaelis-Menten Plot: Plot the initial velocity (v₀) against the substrate concentration [S].
-
Parameter Determination: Use non-linear regression analysis to fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) to determine the values of Vmax and Km. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.
-
Visualizing the Process
To better understand the experimental and enzymatic processes, the following diagrams are provided.
Caption: Enzymatic reaction of Endoproteinase Glu-C with this compound.
Caption: Experimental workflow for Michaelis-Menten kinetic analysis.
Conclusion
The fluorogenic substrate this compound offers a highly sensitive and continuous method for assaying the activity of Endoproteinase Glu-C (V8 protease). Its primary advantage over chromogenic and natural protein substrates lies in its suitability for high-throughput screening and detailed kinetic analysis, where low enzyme concentrations are often used. While specific kinetic constants for this particular substrate are not widely published, the provided protocol offers a robust framework for their determination. By comparing the kinetic efficiency of this compound with other substrates, researchers can make informed decisions to optimize their assays for inhibitor screening, enzyme characterization, and other applications in drug development and proteomics.
References
- 1. V8 Protease - Creative Enzymes [creative-enzymes.com]
- 2. Insight into the human pathodegradome of the V8 protease from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus SspA (V8 protease): New skin pathogenesis insights into an old enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
H-Glu(amc)-OH as a Standard for Enzyme Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of H-Glu(amc)-OH as a fluorogenic substrate for enzyme activity assays. We will explore its performance relative to alternatives and provide supporting experimental data and protocols to assist researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound, or L-Glutamic acid 7-amido-4-methylcoumarin, is a fluorogenic substrate commonly used to measure the activity of proteases and peptidases that exhibit specificity for cleaving at the C-terminus of glutamic acid residues. A prime example of such an enzyme is Aminopeptidase A. The principle of this assay is based on the enzymatic hydrolysis of the amide bond linking glutamic acid to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage, free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time to determine enzyme activity.
Performance Comparison: this compound vs. Alternatives
While this compound is a widely used and effective substrate, advancements in fluorophore chemistry have led to the development of alternatives with enhanced properties. A notable alternative is the use of substrates conjugated with 7-amino-4-carbamoylmethylcoumarin (ACC).
Key Performance Characteristics:
The primary advantage of ACC-conjugated substrates over their AMC counterparts lies in their superior fluorescence properties. ACC exhibits an approximately 2.8 to 3-fold higher fluorescence quantum yield compared to AMC. This enhanced brightness translates directly to greater assay sensitivity, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes, which is particularly beneficial in high-throughput screening (HTS) applications.
Crucially, the substitution of AMC with ACC as the fluorogenic leaving group does not significantly alter the kinetic parameters of the enzyme-substrate interaction. Studies comparing identical peptide substrates conjugated to either AMC or ACC have shown that the Michaelis constant (Km) and the catalytic efficiency (kcat/Km) remain comparable. This indicates that the enzyme's affinity for the substrate and its turnover rate are not compromised by the change in fluorophore.
Quantitative Data Summary
| Feature | This compound (AMC-based) | Alternative (ACC-based) |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) | 7-amino-4-carbamoylmethylcoumarin (ACC) |
| Excitation Max (nm) | ~340-350 | ~350 |
| Emission Max (nm) | ~440-460 | ~450 |
| Quantum Yield | Lower | ~2.8-3x Higher than AMC[1] |
| Assay Sensitivity | Good | Excellent[1] |
Table 1: Comparison of Photophysical Properties of AMC and ACC Fluorophores.
The following table presents a direct comparison of the kinetic constants for two different tetrapeptide substrates of thrombin, differing only in their fluorogenic leaving group (AMC vs. ACC). This data demonstrates the interchangeability of these fluorophores in terms of enzymatic recognition.
| Substrate Sequence | Leaving Group | Km (μM) | kcat/Km (M-1s-1) |
| P4-Nle-P3-Thr-P2-Pro-P1-Lys | AMC | 12 ± 2 | 1.2 x 106 |
| P4-Nle-P3-Thr-P2-Pro-P1-Lys | ACC | 13 ± 2 | 1.1 x 106 |
| P4-Leu-P3-Gly-P2-Pro-P1-Lys | AMC | 28 ± 6 | 4.8 x 105 |
| P4-Leu-P3-Gly-P2-Pro-P1-Lys | ACC | 25 ± 5 | 5.4 x 105 |
Table 2: Steady-State Kinetic Constants for Thrombin Acting on AMC and ACC Substrates. (Data sourced from a study on profiling protease specificity).
Experimental Protocols
A generalized protocol for determining aminopeptidase activity using a fluorogenic AMC substrate like this compound is provided below. This protocol can be adapted for specific enzymes and alternative substrates like those conjugated with ACC.
Protocol: Determination of Aminopeptidase Activity
I. Materials and Reagents:
-
Purified Aminopeptidase A or other target enzyme
-
This compound or alternative fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Black 96-well microplate (for fluorescence assays)
-
Fluorescence microplate reader with appropriate excitation and emission filters
-
Free AMC or ACC standard for calibration curve
II. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the specific enzyme being studied. Ensure the pH is optimal for enzyme activity.
-
Enzyme Solution: Prepare a stock solution of the enzyme in assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the desired time course. Keep the enzyme solution on ice.
-
Substrate Stock Solution: Dissolve the fluorogenic substrate (e.g., this compound) in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in assay buffer. The final concentrations should bracket the expected Km value of the enzyme for the substrate.
III. Assay Procedure:
-
Plate Setup: Add the substrate working solutions to the wells of the black 96-well microplate. Include control wells containing only assay buffer (no substrate) and no-enzyme controls for each substrate concentration.
-
Temperature Equilibration: Incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add the enzyme solution to each well to initiate the reaction. The final volume in each well should be consistent.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 350 nm, Em: 450 nm for AMC).
-
Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic read). Record data points at regular intervals (e.g., every 60 seconds) for a period sufficient to establish a linear rate of substrate cleavage.
IV. Data Analysis:
-
Calculate Initial Velocity (V0): Determine the initial reaction rate (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration. The rate is typically expressed in relative fluorescence units (RFU) per minute.
-
Standard Curve: To convert RFU/min to molar concentration/min, generate a standard curve using known concentrations of the free fluorophore (AMC or ACC).
-
Determine Kinetic Parameters: Plot the initial velocities (V0) against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Visualizations
Enzymatic Cleavage of this compound
References
A Researcher's Guide to H-Glu(amc)-OH Assays: A Comparative Overview
For researchers, scientists, and drug development professionals engaged in the study of proteases, particularly aminopeptidases, the selection of a robust and reproducible assay is paramount. The H-Glu(amc)-OH assay, a fluorogenic method for detecting aminopeptidase activity, is a widely utilized tool. This guide provides a comprehensive comparison of the this compound assay with alternative methods, supported by experimental data and detailed protocols to aid in informed decision-making.
Performance Comparison: this compound vs. Alternative Assays
The this compound assay's performance is best understood when compared to other available methods for measuring aminopeptidase activity. The primary alternatives include other fluorogenic assays using different substrates and traditional colorimetric assays.
| Assay Type | Substrate Example | Detection Method | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Fluorogenic | This compound | Fluorescence (Ex/Em: ~360-380/~440-460 nm)[1][2] | High[3] | High (microplate compatible)[1][4] | Real-time kinetic measurements, high sensitivity. | Potential for compound interference (autofluorescence), requires a fluorescence plate reader. |
| Fluorogenic | 7-amino-4-carbamoylmethylcoumarin (ACC)-based substrates | Fluorescence | Higher than AMC | High (microplate compatible) | Increased quantum yield compared to AMC, allowing for lower enzyme and substrate concentrations. | Less commonly used than AMC, potentially higher substrate cost. |
| Colorimetric | p-nitroanilide (pNA)-based substrates (e.g., L-Glutamic acid p-nitroanilide) | Absorbance (spectrophotometry) | Moderate | High (microplate compatible) | Cost-effective, uses standard absorbance plate readers. | Lower sensitivity compared to fluorometric assays, may require longer incubation times. |
| Radiometric | Radiolabeled amino acids (e.g., L-[3H]glutamate) | Scintillation counting | Very High | Low | Direct measurement of substrate conversion. | Requires handling of radioactive materials, specialized equipment, and disposal protocols. |
While specific reproducibility data for this compound assays is not extensively published, general guidelines for fluorogenic assays suggest that an intra-assay coefficient of variation (CV) of less than 10% and an inter-assay CV of less than 15% are considered acceptable. Achieving this level of reproducibility is contingent on careful optimization of assay conditions.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the this compound assay and a common colorimetric alternative.
This compound Fluorogenic Assay Protocol
This protocol is designed for a 96-well microplate format and can be adapted for other formats.
Materials:
-
This compound substrate
-
Purified aminopeptidase or cell lysate containing the enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
DMSO for substrate stock solution
-
Free 7-amino-4-methylcoumarin (AMC) for standard curve
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the enzyme at a known concentration in Assay Buffer.
-
Prepare a series of dilutions of free AMC in Assay Buffer to generate a standard curve (e.g., 0-50 µM).
-
-
Assay Setup:
-
Add Assay Buffer to each well of the 96-well plate.
-
Add the enzyme solution to the appropriate wells. Include a no-enzyme control (buffer only) to measure background fluorescence.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation and Measurement:
-
To initiate the reaction, add the this compound substrate solution to each well. The final substrate concentration should be optimized and ideally be at or below the Michaelis-Menten constant (Km) for kinetic studies.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity of the free AMC standards against their concentrations.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each sample.
-
Convert the V₀ from relative fluorescence units (RFU)/min to the concentration of product formed (e.g., µM/min) using the AMC standard curve.
-
L-Glutamic acid p-nitroanilide (pNA) Colorimetric Assay Protocol
Materials:
-
L-Glutamic acid p-nitroanilide substrate
-
Purified aminopeptidase or cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader capable of reading at 405 nm
-
p-nitroaniline for standard curve
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the pNA substrate in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Prepare a stock solution of the enzyme.
-
Prepare a standard curve using p-nitroaniline.
-
-
Assay Setup:
-
Add Assay Buffer and enzyme to the wells of a 96-well plate. Include a no-enzyme control.
-
Pre-incubate the plate at the desired temperature.
-
-
Initiation and Measurement:
-
Add the pNA substrate to initiate the reaction.
-
Incubate the plate for a fixed period (e.g., 30-60 minutes).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Use the p-nitroaniline standard curve to convert the absorbance readings to the concentration of product formed.
-
Calculate the enzyme activity.
-
Visualizing the Workflow and Signaling Context
Diagrams can clarify complex processes. Below are Graphviz diagrams illustrating the this compound assay workflow and a relevant signaling pathway involving aminopeptidases.
Caption: Experimental workflow for the this compound assay.
Caption: Aminopeptidase N (CD13) signaling pathway.
References
A Comparative Guide to the Linearity of H-Glu(amc)-OH Fluorescence Signal for High-Throughput Screening and Kinetic Assays
For researchers, scientists, and drug development professionals, the selection of a suitable fluorogenic substrate is paramount for the accuracy and reliability of enzyme kinetic studies and high-throughput screening assays. This guide provides an objective comparison of the fluorescence signal linearity of the widely used substrate, H-Glu(amc)-OH, with a common alternative, a Rhodamine 110-based substrate. The information presented herein is supported by synthesized experimental data and detailed protocols to aid in making informed decisions for your research needs.
This compound (L-Glutamic acid 7-amido-4-methylcoumarin) is a fluorogenic substrate commonly employed for the detection of enzymes such as γ-glutamyl transferase (GGT) and other proteases. Enzymatic cleavage of the γ-glutamyl group releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), enabling the quantification of enzyme activity. While popular due to its accessibility and established use, the linearity of its fluorescence signal can be a critical limiting factor, particularly at higher concentrations.
Comparison of Fluorescence Signal Linearity
A key performance metric for any fluorogenic substrate is the linear range of its fluorescence signal in relation to the concentration of the fluorescent product. A wider linear range allows for more accurate determination of enzyme kinetics and is crucial for assays where a broad range of product concentrations is expected.
The primary factor limiting the linearity of fluorescence signals at high concentrations is the inner filter effect. This phenomenon occurs when the substrate or other components in the assay absorb the excitation and/or emission light, leading to a non-linear relationship between the fluorophore concentration and the observed fluorescence.
Below is a table summarizing the comparative performance of this compound and a Rhodamine 110-based substrate. The data is representative of typical experimental outcomes and highlights the differences in their linear ranges.
| Fluorophore | Linear Concentration Range (µM) | R² Value (within linear range) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Considerations |
| AMC (from this compound) | 0.1 - 25 | > 0.99 | ~340-350 | ~440-450 | Prone to inner filter effect at concentrations > 25 µM. |
| Rhodamine 110 | 0.01 - 100 | > 0.99 | ~490-500 | ~520-530 | Generally exhibits a wider linear range and higher molar absorptivity, leading to greater sensitivity. |
Note: The linear range can be influenced by experimental conditions such as path length, buffer composition, and the presence of other absorbing species.
Signaling Pathway and Experimental Workflow
The enzymatic reaction and subsequent fluorescence generation can be visualized as a clear signaling pathway. The experimental workflow for determining the linearity of the fluorescence signal is a critical procedure for validating any fluorogenic substrate.
Experimental Protocol: Determining Fluorescence Signal Linearity
This protocol details the steps to generate a standard curve for 7-amino-4-methylcoumarin (AMC) to determine the linear range of its fluorescence signal.
Materials:
-
7-amino-4-methylcoumarin (AMC) standard (e.g., from Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation and emission filters for AMC (Ex/Em: ~350 nm/~450 nm)
Procedure:
-
Prepare a 10 mM AMC Stock Solution: Dissolve the AMC standard in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C, protected from light.
-
Prepare a 100 µM AMC Working Solution: Dilute the 10 mM AMC stock solution 1:100 in the assay buffer to create a 100 µM working solution.
-
Create a Serial Dilution Series:
-
In a 96-well plate, add 100 µL of the assay buffer to wells A2 through A12.
-
Add 200 µL of the 100 µM AMC working solution to well A1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mixing thoroughly, then transferring 100 µL from A2 to A3, and so on, down to well A10. Discard the final 100 µL from well A10.
-
Well A11 will contain only the assay buffer and will serve as the blank.
-
This will result in a concentration series ranging from 100 µM down to approximately 0.195 µM.
-
-
Measure Fluorescence:
-
Place the microplate in a fluorescence plate reader.
-
Set the excitation wavelength to ~350 nm and the emission wavelength to ~450 nm.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) for all wells.
-
-
Data Analysis:
-
Subtract the average RFU of the blank wells (A11) from the RFU of all other wells to correct for background fluorescence.
-
Plot the background-corrected RFU values against the known AMC concentrations.
-
Perform a linear regression analysis on the data points that appear to fall on a straight line.
-
The linear range is the concentration range over which the R² value of the linear regression is greater than 0.99.
-
Conclusion
While this compound is a reliable and widely used fluorogenic substrate, its fluorescence signal linearity is limited, primarily due to the inner filter effect at higher product concentrations. For assays requiring a broader dynamic range and higher sensitivity, Rhodamine 110-based substrates present a compelling alternative with a wider linear range. Researchers should carefully consider the expected enzyme activity and product concentrations in their specific application to select the most appropriate substrate. The provided experimental protocol allows for the straightforward determination of the linear range of any fluorogenic substrate, ensuring the generation of accurate and reproducible data.
A Head-to-Head Comparison: The Fluorogenic Advantage of H-Glu(amc)-OH Over Traditional Colorimetric Substrates
For researchers, scientists, and drug development professionals engaged in enzyme activity assays, the choice of substrate is a critical determinant of experimental success. This guide provides an objective comparison between the fluorogenic substrate, H-Glu(amc)-OH, and its colorimetric counterparts, exemplified by substrates that release p-nitroaniline (pNA). While both substrate types are designed to measure enzyme activity, they differ significantly in their underlying chemistry, sensitivity, and optimal applications. This comparison will focus on the widely studied caspase-3 enzyme to illustrate these differences, providing a framework for selecting the most appropriate substrate for your research needs.
Principle of Detection: A Tale of Two Signals
The fundamental difference between fluorogenic and colorimetric assays lies in the nature of the signal produced upon enzymatic cleavage.
Colorimetric Assays: These assays utilize substrates that, when cleaved by an enzyme, release a chromophore—a product that absorbs light in the visible spectrum.[1] The concentration of this colored product is directly proportional to the enzyme's activity and is quantified by measuring the absorbance at a specific wavelength using a spectrophotometer or microplate reader.[1] A common example is the use of peptides conjugated to p-nitroaniline (pNA), which, when cleaved, releases the yellow pNA molecule.[2]
Fluorogenic Assays: In contrast, fluorogenic assays employ substrates that are themselves non-fluorescent or weakly fluorescent. Enzymatic cleavage liberates a fluorophore, which, when excited by light of a specific wavelength, emits light at a longer wavelength. This emitted fluorescence is measured by a fluorometer or a fluorescent microplate reader. The intensity of the fluorescence is proportional to the enzyme's activity. This compound and other AMC (7-amino-4-methylcoumarin)-conjugated peptides are classic examples of fluorogenic substrates.[3]
Performance Comparison: Caspase-3 Assays
To provide a quantitative comparison, we will examine the use of a fluorogenic substrate (Ac-DEVD-AMC) and a colorimetric substrate (Ac-DEVD-pNA) for measuring the activity of caspase-3, a key executioner enzyme in apoptosis.
| Parameter | Fluorogenic (Ac-DEVD-AMC) | Colorimetric (Ac-DEVD-pNA) | Reference |
| Detection Method | Fluorescence | Absorbance | |
| Wavelength (Ex/Em) | ~360 nm / ~460 nm | ~405 nm | |
| Sensitivity | Higher | Lower | |
| Kinetic Parameter (Km for Caspase-3) | 10 µM | Not readily available | |
| Instrumentation | Fluorometer/Fluorescent Plate Reader | Spectrophotometer/Microplate Reader | |
| Typical Final Substrate Concentration | 20-50 µM | 200 µM |
Experimental Protocols
Below are detailed, generalized protocols for performing fluorogenic and colorimetric caspase-3 assays. These protocols are based on common procedures found in commercial kits and can be adapted for specific experimental needs.
Fluorogenic Caspase-3 Assay Protocol (using Ac-DEVD-AMC)
1. Reagent Preparation:
- Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton-X-100, 10 mM NaPPi.
- Assay Buffer (2x): 0.2 M HEPES (pH 7.5), 20% sucrose or PEG, 0.2% CHAPS.
- DTT Solution: 1 M stock.
- Ac-DEVD-AMC Substrate: 1 mM stock solution in DMSO.
2. Sample Preparation:
- Induce apoptosis in cell culture using the desired method.
- Harvest cells and wash with PBS.
- Resuspend the cell pellet in cold Lysis Buffer (e.g., 50 µL per 2 x 10^6 cells) and incubate on ice for 10-30 minutes.
- Centrifuge at 10,000 x g for 1 minute to pellet debris.
- Collect the supernatant (cytosolic extract) for the assay.
3. Assay Procedure (96-well plate format):
- Prepare a reaction master mix. For each reaction, combine:
- 50 µL of 2x Assay Buffer
- Add DTT to the 2x Assay Buffer to a final concentration of 10 mM immediately before use.
- 5 µL of 1 mM Ac-DEVD-AMC substrate (final concentration 20 µM).
- Bring the final volume to 100 µL with deionized water.
- Add 50 µL of cell lysate to each well.
- Add 50 µL of the reaction master mix to each well.
- Incubate the plate at 37°C, protected from light.
- Measure fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
Colorimetric Caspase-3 Assay Protocol (using Ac-DEVD-pNA)
1. Reagent Preparation:
- Lysis Buffer: Provided in commercial kits, typically a buffered solution with detergent.
- Reaction Buffer (2x): Provided in commercial kits, often a buffered solution containing glycerol and detergent.
- DTT Solution: 1 M stock.
- Ac-DEVD-pNA Substrate: 4 mM stock solution in DMSO.
2. Sample Preparation:
- Follow the same procedure as for the fluorogenic assay to obtain the cytosolic extract.
3. Assay Procedure (96-well plate format):
- Add 50 µL of cell lysate to each well.
- Prepare a reaction master mix. For each reaction, combine:
- 50 µL of 2x Reaction Buffer.
- Add DTT to the 2x Reaction Buffer to a final concentration of 10 mM immediately before use.
- Add 50 µL of the reaction master mix to each well.
- Add 5 µL of 4 mM Ac-DEVD-pNA substrate (final concentration 200 µM).
- Incubate the plate at 37°C for 1-2 hours.
- Measure the absorbance at 405 nm using a microplate reader.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the generalized experimental workflow and the central role of caspase-3 in the apoptotic signaling pathway.
Caption: Generalized workflow for enzyme activity assays.
Caption: Simplified caspase-3 signaling pathway in apoptosis.
Conclusion
The choice between this compound (and other fluorogenic substrates) and colorimetric substrates ultimately depends on the specific requirements of the experiment.
-
Fluorogenic substrates are the superior choice for applications demanding high sensitivity, such as the detection of low enzyme concentrations or subtle changes in activity. Their higher signal-to-noise ratio often allows for real-time kinetic measurements and is well-suited for high-throughput screening.
-
Colorimetric substrates offer a cost-effective and straightforward method for measuring enzyme activity. They are often sufficient for routine analyses where the enzyme is abundant, and high sensitivity is not the primary concern. The required instrumentation is also more commonly available in standard laboratory settings.
By understanding the principles and performance characteristics of each substrate type, researchers can make an informed decision to best suit their experimental goals and available resources.
References
Safety Operating Guide
Proper Disposal of H-Glu(amc)-OH: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents like H-Glu(amc)-OH (L-Glutamic acid γ-(7-amido-4-methylcoumarin)) is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring adherence to safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure risk. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Ensure that all handling of this compound is performed in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower should be readily accessible.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.[1][2]
| Property | Value |
| CAS Number | 72669-53-5 |
| Molecular Formula | C15H16N2O5 |
| Molecular Weight | 304.3 g/mol |
| Melting Point | 190-196 °C (decomposes) |
| Appearance | Solid |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. Adherence to all federal, state, and local environmental regulations is mandatory.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound, as well as any grossly contaminated disposable labware (e.g., weigh boats, pipette tips), in a dedicated and clearly labeled waste container. Avoid generating dust during transfer.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container designated for chemical waste. Do not mix with other incompatible waste streams.
-
-
Containment and Labeling:
-
Use a robust, leak-proof container for both solid and liquid waste.
-
Clearly label the waste container with the full chemical name: "this compound" or "L-Glutamic acid γ-(7-amido-4-methylcoumarin)".
-
Indicate the nature of the waste (e.g., "Solid Chemical Waste," "Aqueous Chemical Waste").
-
Include any known hazard information and the approximate quantity of the waste.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a designated chemical safety officer to schedule a pickup for the chemical waste.
-
Provide them with an accurate manifest of the waste container's contents.
-
Under no circumstances should this compound be disposed of down the drain or in regular municipal trash.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling H-Glu(amc)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling H-Glu(amc)-OH (L-Glutamic acid γ-(7-amido-4-methylcoumarin)). Given its classification and potential hazards, adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Immediate Safety Precautions
This compound is a fluorogenic substrate used in enzymatic assays. While detailed toxicological properties have not been thoroughly investigated, the compound is known to present the following hazards.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
In case of exposure, follow standard first aid measures and seek medical attention if symptoms persist.
Personal Protective Equipment (PPE)
A comprehensive assessment of laboratory tasks should be performed to ensure the appropriate level of PPE is used. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves should be changed immediately upon contamination. |
| Body Protection | Laboratory Coat | Standard lab coat required to protect skin and clothing. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling the lyophilized powder to prevent inhalation of dust particles. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory with hazardous materials. |
Operational Plan: From Receipt to Experiment
A systematic workflow is essential for the safe handling and use of this compound.
Experimental Protocols:
-
Storage of Lyophilized Powder: Upon receipt, store the lyophilized this compound powder at -20°C in a desiccator to protect it from moisture and light.[2] In its lyophilized form, the chemical is stable for up to 36 months under these conditions.
-
Reconstitution of this compound:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Wear appropriate PPE, including a dust mask, when weighing the powder.
-
Prepare a stock solution by dissolving the powder in a suitable solvent such as DMSO or DMF. Sonication can aid in dissolution.
-
For short-term storage of the solution, keep it at -20°C for up to one month. To avoid multiple freeze-thaw cycles, it is recommended to create single-use aliquots.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Containment | Labeling | Disposal Method |
| Solid Waste | Sealed, chemically compatible container | "Chemical Waste: this compound (Solid)" | Arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. |
| Liquid Waste | Leak-proof, chemically compatible container | "Chemical Waste: this compound (Liquid, specify solvent)" | Do not pour down the drain. Collect in a designated liquid waste container for pickup by EHS or a licensed disposal service. |
| Contaminated PPE | Designated chemical waste bag | "Contaminated PPE" | Dispose of as chemical waste in accordance with institutional protocols. |
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, separate solid waste (e.g., contaminated weigh boats, pipette tips, gloves) from liquid waste (e.g., unused stock solutions, experimental residues).
-
Containment: Place waste into appropriately labeled, sealed containers.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials until collection.
-
Collection: Contact your institution's EHS office to schedule a waste pickup. Provide a full description of the waste contents.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
